(1S)-(-)-alpha-Pinene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H16 |
|---|---|
Molecular Weight |
136.23 g/mol |
IUPAC Name |
(1S)-2,6,6-trimethylbicyclo[3.1.1]hept-2-ene |
InChI |
InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h4,8-9H,5-6H2,1-3H3/t8?,9-/m0/s1 |
InChI Key |
GRWFGVWFFZKLTI-GKAPJAKFSA-N |
SMILES |
CC1=CCC2CC1C2(C)C |
Isomeric SMILES |
CC1=CCC2C[C@@H]1C2(C)C |
Canonical SMILES |
CC1=CCC2CC1C2(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (1S)-(-)-alpha-Pinene: Physical Properties and Specifications
This technical guide provides a comprehensive overview of the core physical and chemical properties of (1S)-(-)-alpha-Pinene, tailored for researchers, scientists, and professionals in drug development. This compound is a naturally occurring bicyclic monoterpene, primarily extracted from coniferous trees.[1] It is a significant compound in the fragrance, flavor, and pharmaceutical industries, with potential therapeutic applications including anti-inflammatory and bronchodilator effects.[1]
Physical and Chemical Properties
This compound is a clear, colorless liquid with a characteristic turpentine-like odor.[2][3][4] It is a flammable liquid and vapor.[5] The following table summarizes its key physical and chemical properties.
| Property | Value |
| Molecular Formula | C₁₀H₁₆[1][6] |
| Molecular Weight | 136.23 g/mol [2] |
| CAS Number | 7785-26-4[1] |
| Appearance | Clear colorless liquid[1][2][3][4] |
| Odor | Turpentine-like, fresh pine[2][6] |
| Melting Point | -64 °C to -62 °C[1][7] |
| Boiling Point | 155 - 158 °C[1][7][8] |
| Density | 0.858 to 0.86 g/cm³ at 20 °C[9] |
| Refractive Index (n20/D) | 1.464 - 1.468[1] |
| Optical Rotation [α]²⁰/D | -20.0° to -50.0° (undiluted)[10] |
| Flash Point | 31.3 °C to 32 °C[10] |
| Autoignition Temperature | 255 °C[10] |
| Vapor Pressure | 5 hPa at 25 °C[10] |
| Solubility | Insoluble in water; soluble in alcohol, ether, and other organic solvents.[2] |
Product Specifications
The quality of this compound is critical for its application in research and development. The following table outlines typical product specifications for commercially available this compound.
| Specification | Value |
| Purity (Assay by GC) | ≥ 95.0% to ≥ 98%[1][11] |
| Appearance | Colorless liquid[1][12] |
| Odor | Pine[12] |
| Specific Gravity (@ 25°C) | 0.850 - 0.864[12] |
| Refractive Index (@ 20°C) | 1.460 - 1.470[12] |
| Optical Rotation | -20° to -50°[12] |
| Storage Conditions | Store at 2-8°C under an inert gas, away from heat and open flame.[8] |
Experimental Protocols
Determination of Optical Rotation
Objective: To measure the specific rotation of this compound, which is a critical parameter for confirming its enantiomeric purity.
Apparatus:
-
Polarimeter
-
Sodium D-line light source (589 nm)
-
Polarimeter tube (100 mm)
-
Volumetric flask
-
Analytical balance
Procedure:
-
Sample Preparation: Prepare a solution of known concentration by accurately weighing a sample of this compound and dissolving it in a suitable solvent (e.g., ethanol) in a volumetric flask.
-
Instrument Calibration: Calibrate the polarimeter using a blank solvent.
-
Measurement: Fill the polarimeter tube with the prepared sample solution, ensuring no air bubbles are present. Place the tube in the polarimeter and measure the observed rotation.
-
Calculation: The specific rotation [α] is calculated using the following formula: [α] = α / (l * c) Where:
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter tube in decimeters (100 mm = 1 dm).
-
c is the concentration of the solution in g/mL.
The measurement is typically performed at 20°C.[13]
-
Determination of Refractive Index
Objective: To measure the refractive index of this compound, which is a fundamental physical property used for identification and quality control.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath (20°C)
-
Dropper
-
Lens paper and a suitable solvent (e.g., ethanol or isopropanol)
Procedure:
-
Instrument Setup: Turn on the refractometer and the constant temperature water bath, setting it to 20°C. Allow the instrument to equilibrate.
-
Calibration: Calibrate the refractometer using a standard liquid with a known refractive index.
-
Sample Application: Place a few drops of the this compound sample onto the prism of the refractometer.
-
Measurement: Close the prism and allow the sample to reach the target temperature. Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs. Read the refractive index from the scale.
-
Cleaning: Clean the prism thoroughly with a soft tissue and a suitable solvent after the measurement.
Logical Relationships in Quality Assessment
The following diagram illustrates the relationship between the fundamental physical properties of this compound and the specifications used for its quality control. The physical properties are inherent characteristics of the molecule, while the specifications are the quality standards it must meet for use in research and manufacturing.
Caption: Logical workflow for quality assessment of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. (+-)-alpha-Pinene | C10H16 | CID 6654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. osha.gov [osha.gov]
- 4. ALPHA-PINENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Alpha-Pinene (CAS 80-56-8) – Premium Natural Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. This compound | 7785-26-4 [chemicalbook.com]
- 9. α-Pinene - Wikipedia [en.wikipedia.org]
- 10. (1S)-(-)-a-Pinene for synthesis 7785-26-4 [sigmaaldrich.com]
- 11. This compound, 98% | Fisher Scientific [fishersci.ca]
- 12. aurochemicals.com [aurochemicals.com]
- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
(1S)-(-)-α-Pinene: A Technical Guide to Natural Sources and Extraction for Researchers and Drug Development Professionals
Introduction: (1S)-(-)-α-Pinene is a bicyclic monoterpene of significant interest in the pharmaceutical and chemical industries. Its chiral nature plays a crucial role in its biological activity and application as a precursor in the synthesis of other valuable compounds. This technical guide provides an in-depth overview of the natural sources of (1S)-(-)-α-Pinene, detailed methodologies for its extraction and purification, and analytical techniques for its characterization.
Natural Sources of (1S)-(-)-α-Pinene
(1S)-(-)-α-Pinene is predominantly found in the essential oils of various coniferous trees, particularly those of the Pinus genus. The enantiomeric distribution of α-pinene can vary depending on the geographical location and species of the pine tree. European pines are known to have a higher prevalence of the (1S)-(-)- or (−)-α-pinene enantiomer, whereas the (1R)-(+)- or (+)-α-isomer is more common in North American species. Other plants, such as rosemary (Rosmarinus officinalis) and Satureja myrtifolia, also contain α-pinene.
The primary industrial source for α-pinene is turpentine, which is obtained from the oleoresin of pine trees either by tapping living trees (gum turpentine) or as a byproduct of the paper pulping process (crude sulfate turpentine).
Table 1: Natural Sources and α-Pinene Content
| Plant Source (Species) | Plant Part | α-Pinene Content in Essential Oil (%) | Enantiomeric Excess of (1S)-(-)-α-Pinene (%) | Reference |
| Pinus sylvestris (Scots Pine) | Needles | 19.44 - 56.88 | Predominantly (+)-α-pinene in primary EOs | |
| Pinus nigra (Black Pine) | Needles | Main constituent | Predominantly (-)-α-pinene | |
| Pinus mugo (Mountain Pine) | Needles | Main constituent | Predominantly (-)-α-pinene | |
| Pinus massoniana | Needles | >50% (with β-pinene) | Not Specified | |
| Pinus merkusii | Gum | ~82% (in turpentine) | Not Specified | |
| Juniperus oxycedrus | Aerial Parts | 36.7 | Predominantly (+)-α-pinene |
Extraction and Purification Methodologies
The extraction and purification of (1S)-(-)-α-Pinene from its natural sources is a multi-step process, primarily involving the extraction of the essential oil followed by fractional distillation to isolate the desired isomer.
Extraction of Essential Oils
2.1.1. Steam Distillation
Steam distillation is the most common method for extracting essential oils from plant materials like pine needles and oleoresin. This technique is favored for its efficiency and the ability to extract volatile compounds without the use of organic solvents.
Experimental Protocol: Steam Distillation of Pine Needles
Objective: To extract crude essential oil (turpentine) from pine needles.
Materials and Equipment:
-
Fresh or dried pine needles
-
Steam distillation apparatus (biomass flask, boiling flask, still head, condenser, separator)
-
Heating mantle
-
Distilled water
-
Anhydrous sodium sulfate
-
Glassware (beakers, flasks)
Procedure:
-
Preparation of Plant Material: Coarsely chop or grind the pine needles to increase the surface area for efficient oil extraction.
-
Apparatus Setup: Assemble the steam distillation unit, ensuring all glass joints are properly sealed.
-
Charging the Apparatus: Fill the boiling flask with distilled water to about two-thirds of its capacity. Place the prepared pine needles into the biomass flask.
-
Distillation: Heat the boiling flask to generate steam. The steam will pass through the pine needles, causing the volatile essential oils to vaporize.
-
Condensation: The mixture of steam and essential oil vapor travels to the condenser, where it is cooled by circulating cold water and condenses back into a liquid.
-
Separation: The condensate, a biphasic mixture of essential oil and hydrosol (aqueous phase), is collected in a separator. The less dense essential oil will form a layer on top of the water.
-
Collection and Drying: Carefully separate the essential oil layer. Dry the collected oil over anhydrous sodium sulfate to remove any residual water.
-
Storage: Store the dried essential oil in a sealed, dark glass vial at a low temperature to prevent degradation.
2.1.2. Supercritical Fluid Extraction (SFE)
Supercritical CO2 extraction is a more advanced and efficient alternative to steam distillation. It offers advantages such as shorter extraction times and the absence of solvent residues.
Experimental Protocol: Supercritical CO2 Extraction of Pine Needles
Objective: To extract essential oil from pine needles using supercritical CO2.
Materials and Equipment:
-
Dried and ground pine needles
-
Supercritical fluid extraction system
-
High-pressure CO2 source
-
Collection vessel
Procedure:
-
Sample Preparation: Ensure the pine needles are thoroughly dried and ground to a fine powder.
-
System Parameters: Set the extraction parameters. For Pinus massoniana needles, optimal conditions have been reported as an extraction pressure of 18 MPa, a temperature of 40°C, and a CO2 flow rate of 25 L/h. For Pinus nigra needles, a yield of 1.60% has been reported.
-
Extraction: Load the ground pine needles into the extraction vessel. Pressurize the system with CO2 to the desired supercritical state.
-
Collection: The supercritical CO2, now containing the dissolved essential oil, is depressurized in the collection vessel, causing the CO2 to return to its gaseous state and the essential oil to precipitate.
-
Post-Processing: The collected essential oil can be used directly or further purified.
Purification of (1S)-(-)-α-Pinene by Fractional Distillation
The crude essential oil (turpentine) is a mixture of various terpenes. To isolate α-pinene and subsequently the (1S)-(-)-enantiomer, fractional distillation is employed. Vacuum distillation is often preferred to prevent the thermal degradation of the terpenes.
Experimental Protocol: Fractional Vacuum Distillation of Turpentine
Objective: To separate α-pinene from other components of turpentine.
Materials and Equipment:
-
Crude turpentine oil
-
Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flasks)
-
Vacuum pump and pressure gauge
-
Heating mantle with magnetic stirrer
-
Inert gas source (e.g., nitrogen)
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure the fractionating column is appropriately packed for high efficiency.
-
Charging the Still: Add the crude turpentine oil to the round-bottom flask along with a stirring bar.
-
Vacuum Application: Carefully evacuate the system to the desired pressure. A pressure of 0.2 atm has been shown to prevent thermal degradation.
-
Heating and Distillation: Gently heat the flask while stirring. The components will begin to vaporize and rise through the fractionating column.
-
Fraction Collection: Collect the distillate in separate fractions based on the boiling point at the given pressure. The lower-boiling point components will distill first. α-pinene has a boiling point of 155-156 °C at atmospheric pressure, which will be significantly lower under vacuum.
-
Monitoring: Monitor the temperature at the top of the column and the composition of the fractions using a suitable analytical technique such as Gas Chromatography (GC).
-
Isolation of α-Pinene: The fraction rich in α-pinene is collected. Purity of up to 97% can be achieved through careful fractional distillation.
Analytical Characterization
3.1. Gas Chromatography (GC) for Compositional Analysis
Gas Chromatography with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS) is used to determine the chemical composition of the essential oil and the purity of the isolated α-pinene.
3.2. Chiral Gas Chromatography for Enantiomeric Analysis
To determine the enantiomeric excess of (1S)-(-)-α-Pinene, chiral GC is required. This involves using a capillary column coated with a chiral stationary phase.
Experimental Protocol: Chiral GC-FID Analysis of α-Pinene Enantiomers
Objective: To separate and quantify the enantiomers of α-pinene.
Materials and Equipment:
-
Gas chromatograph with FID
-
Chiral capillary column (e.g., Astec® CHIRALDEX™ B-PM, 30 m x 0.25 mm I.D., 0.12 μm)
-
Helium carrier gas
-
Standards of (+)-α-pinene and (-)-α-pinene
-
Solvent (e.g., methylene chloride)
GC Parameters:
-
Column: Astec® CHIRALDEX™ B-PM (30 m x 0.25 mm, 0.12 μm)
-
Oven Temperature: 50 °C (isothermal)
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium at a constant pressure (e.g., 30 psi)
-
Injection Volume: 1 μL (split injection, e.g., 80:1 split ratio)
-
Sample Preparation: Prepare a dilute solution of the α-pinene sample in methylene chloride (e.g., 4 mg/mL).
Data Analysis: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Visualized Workflows
Diagram 1: General Workflow for Extraction and Purification of (1S)-(-)-α-Pinene
Caption: Overview of the extraction and purification process for (1S)-(-)-α-Pinene.
Diagram 2: Steam Distillation Experimental Workflow
Caption: Step-by-step workflow for steam distillation of pine needles.
Diagram 3: Fractional Distillation Logical Flow
Caption: Logical flow for the fractional distillation of crude turpentine.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to (1S)-(-)-α-Pinene (CAS: 7785-26-4)
This technical guide provides a comprehensive overview of (1S)-(-)-alpha-Pinene, a naturally occurring bicyclic monoterpene. It details its physicochemical properties, spectroscopic data, synthesis and purification methods, pharmacological activities, and applications in research and drug development. The information is structured to be a practical resource for laboratory and development settings.
Physicochemical and Spectroscopic Properties
(1S)-(-)-α-Pinene, the levorotatory enantiomer of α-pinene, is a clear, colorless liquid with a characteristic pine-like odor.[1] It is a major component of turpentine and essential oils from many coniferous trees.[2][3] Its unique bicyclic structure and chirality make it a valuable starting material in asymmetric synthesis.[4][5]
Physical and Chemical Properties
The fundamental physical and chemical characteristics of (1S)-(-)-α-Pinene are summarized below.
| Property | Value | Reference |
| CAS Number | 7785-26-4 | |
| Molecular Formula | C₁₀H₁₆ | |
| Molecular Weight | 136.23 g/mol | |
| Appearance | Clear colourless liquid | [1] |
| Melting Point | -64 °C | |
| Boiling Point | 155-156 °C | |
| Density | 0.874 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.465 | |
| Optical Activity ([α]22/D) | -42° (neat) | |
| Flash Point | 31.3 °C | |
| Vapor Pressure | ~3 mmHg at 20 °C | |
| Solubility | Insoluble in water; Soluble in alcohol | [6] |
| InChI Key | GRWFGVWFFZKLTI-IUCAKERBSA-N |
Spectroscopic Data
Spectroscopic data is critical for the identification and characterization of (1S)-(-)-α-Pinene.
| Technique | Key Data Points | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 5.19 (m, 1H), 2.35 (m, 1H), 2.19 (m, 1H), 2.08 (t, 1H), 1.94 (m, 1H), 1.63 (s, 3H), 1.27 (s, 3H), 1.17 (d, 1H), 0.84 (s, 3H) | [7][8][9] |
| ¹³C NMR | Spectral data available from various sources. | [7] |
| Mass Spectrometry (MS) | Molecular Ion [M]⁺: m/z 136. Base Peak: m/z 93. | [7][10][11] |
| Infrared (IR) Spectroscopy | Key Peaks (cm⁻¹): 3024 (unsaturated C-H stretch), 1658 (C=C stretch), 885 (unsaturated C-H bend). | [7][9] |
Extraction, Purification, and Analysis
(1S)-(-)-α-Pinene is primarily sourced from natural resources, particularly the resin of coniferous trees.[3] Industrial production often involves the fractional distillation of turpentine oil.[12]
Extraction and Purification Workflow
Conventional extraction methods include steam distillation and solvent extraction.[13][14] Modern techniques like supercritical fluid extraction and microwave-assisted methods offer improved efficiency and reduced solvent use.[15][16] Purification is typically achieved via distillation.[1][17]
Caption: Workflow for Extraction, Purification, and Analysis of α-Pinene.
Experimental Protocol: Chiral Gas Chromatography (GC) Analysis
This protocol outlines a method for determining the enantiomeric purity of α-pinene.
Objective: To separate and quantify (1S)-(-)-α-Pinene and (1R)-(+)-α-Pinene.
Materials and Equipment:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID).
-
Chiral capillary column (e.g., β-DEX™ or similar).
-
(1S)-(-)-α-Pinene analytical standard (≥98% purity).
-
(1R)-(+)-α-Pinene analytical standard (≥99% purity).
-
Sample of α-pinene for analysis.
-
Solvent (e.g., hexane or ethanol).
-
Helium or Nitrogen carrier gas.
Procedure:
-
Sample Preparation: Prepare a dilute solution (e.g., 1% v/v) of the α-pinene sample and each standard in the chosen solvent.
-
GC Instrument Setup:
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 180 °C at a rate of 4 °C/min.
-
Carrier Gas Flow: Set to the column manufacturer's recommendation (e.g., 1.5 mL/min).
-
Injection Volume: 1 µL.
-
-
Analysis:
-
Inject the (1S)-(-)-α-Pinene standard to determine its retention time.
-
Inject the (1R)-(+)-α-Pinene standard to determine its retention time.
-
Inject the analytical sample.
-
-
Data Interpretation:
Pharmacological Activities and Mechanisms of Action
(1S)-(-)-α-Pinene exhibits a wide range of biological activities, making it a molecule of significant interest in pharmacology and drug development.
Summary of Biological Activities
| Activity | Description | Key Findings & References |
| Anti-inflammatory | Reduces inflammation by modulating inflammatory pathways. | Acts via PGE1; inhibits MAPK and NF-κB pathways in macrophages.[19][20] |
| Antimicrobial | Active against various bacteria and fungi. | The (+)-enantiomers are generally more active.[3][21] Mechanism in E. coli involves modification of the DnaKJE-σ32 heat shock complex.[22] |
| Neuroprotective | Exhibits neuroprotective effects, including memory enhancement. | Acts as an acetylcholinesterase inhibitor.[19] Modulates GABA-A receptors at the benzodiazepine binding site.[19][23] |
| Antitumor | Shows potential anticancer properties. | Inhibits growth of liver cancer cells; enhances the effect of paclitaxel in non-small-cell lung cancer models.[20][24] |
| Antioxidant | Protects against oxidative stress. | Restores antioxidant enzyme activity and reduces lipid peroxidation.[24] |
| Anticoagulant | Exhibits weak antithrombin activity and inhibits platelet aggregation. | Derivatives studied from Angelica sinensis.[20] |
| Gastroprotective | Provides protective effects on the gastrointestinal tract. | [5][20] |
Signaling Pathway: Anti-inflammatory Action of α-Pinene
α-Pinene exerts its anti-inflammatory effects by intervening in key signaling cascades, primarily the NF-κB and MAPK pathways.
Caption: α-Pinene's Anti-inflammatory Mechanism via MAPK/NF-κB Inhibition.
Toxicology and Safety
Understanding the toxicological profile of (1S)-(-)-α-Pinene is essential for safe handling and for assessing its therapeutic window.
Toxicological Data Summary
| Parameter | Value / Observation | Reference |
| Acute Oral Toxicity (Rat) | LD50 > 500 mg/kg | |
| Acute Dermal Toxicity (Rat) | LD50 > 2000 mg/kg | [25][26] |
| Skin Irritation | Causes skin irritation. | [26] |
| Skin Sensitization | May cause an allergic skin reaction. | [25][26] |
| Aspiration Hazard | May be fatal if swallowed and enters airways. | [26] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. LC50 (Zebra fish): 0.303 mg/L (96h). | |
| Carcinogenicity | Not identified as a carcinogen by IARC, NTP, or OSHA. |
Safety and Handling
(1S)-(-)-α-Pinene is a flammable liquid and requires careful handling.[27]
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[26]
-
Handling: Use in a well-ventilated area or fume hood. Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge.[26]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8°C.
-
Spills: Absorb spills with inert material and dispose of as hazardous waste. Avoid release into the environment.
-
First Aid: In case of skin contact, wash with soap and water. If inhaled, move to fresh air. If swallowed, do NOT induce vomiting and seek immediate medical attention.[26][27]
Applications in Research and Drug Development
The unique structural features of (1S)-(-)-α-Pinene make it a valuable compound for synthetic and medicinal chemistry.
-
Chiral Building Block: Its inherent chirality is exploited in the asymmetric synthesis of other chiral molecules, including catalysts, ligands, and pharmaceutical intermediates.[5]
-
Precursor for Synthesis: It serves as a starting material for a variety of commercially important compounds such as camphor, linalool, geraniol, and α-terpineol.[4][19]
-
Therapeutic Potential: The diverse pharmacological activities, particularly its anti-inflammatory, neuroprotective, and antimicrobial properties, make it and its derivatives attractive candidates for drug discovery programs.[3][4][20] Research is ongoing to explore its efficacy in treating respiratory ailments, neurodegenerative diseases, and infectious diseases.[4][19]
References
- 1. 7785-26-4 | CAS DataBase [m.chemicalbook.com]
- 2. This compound | 7785-26-4 [chemicalbook.com]
- 3. Recent studies on pinene and its biological and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00423B [pubs.rsc.org]
- 6. L-(-)-alpha-pinene, 7785-26-4 [thegoodscentscompany.com]
- 7. This compound(7785-26-4) 1H NMR spectrum [chemicalbook.com]
- 8. hmdb.ca [hmdb.ca]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. α-Pinene [webbook.nist.gov]
- 12. Alpha & Beta Pinene | Uses & Synthesis | Study.com [study.com]
- 13. vpscience.org [vpscience.org]
- 14. researchgate.net [researchgate.net]
- 15. Extraction and purification of α-pinene; a comprehensive review | Semantic Scholar [semanticscholar.org]
- 16. Extraction and purification of α-pinene; a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. α-Pinene - Wikipedia [en.wikipedia.org]
- 20. Alpha-pinene - The terpene with powerful anti-inflammatory and respiratory benefits - biocrates life sciences gmbh [biocrates.com]
- 21. Biological Activities of α-Pinene and β-Pinene Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. (1S)-(-)-A-PINENE FOR SYNTHESIS [chembk.com]
- 24. researchgate.net [researchgate.net]
- 25. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 26. carlroth.com [carlroth.com]
- 27. nj.gov [nj.gov]
The Stereochemistry and Chirality of Alpha-Pinene Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha-pinene, a bicyclic monoterpene, is a chiral molecule of significant interest in various scientific disciplines, including atmospheric chemistry, chemical synthesis, and pharmacology. Its two enantiomeric forms, (+)-α-pinene and (-)-α-pinene, exhibit distinct biological activities and serve as versatile starting materials for the synthesis of other chiral compounds. This technical guide provides an in-depth exploration of the stereochemistry and chirality of alpha-pinene isomers, presenting key physicochemical data, detailed experimental protocols for their analysis, and visualizations of relevant biochemical and atmospheric pathways.
Introduction to the Stereochemistry of Alpha-Pinene
Alpha-pinene (C10H16) is a bicyclic organic compound belonging to the terpene class.[1] Its structure contains a reactive four-membered ring, making it a valuable precursor in chemical synthesis.[1] The molecule possesses two chiral centers at the bridgehead carbons (C1 and C5), giving rise to two enantiomers: (+)-α-pinene and (-)-α-pinene.[2] These enantiomers are non-superimposable mirror images of each other and exhibit equal but opposite optical rotation.[3]
The absolute configuration of the enantiomers is designated using the Cahn-Ingold-Prelog (CIP) priority rules. The (+)-α-pinene isomer has the (1R,5R) configuration, while the (-)-α-pinene isomer has the (1S,5S) configuration.[2][4]
The natural distribution of these enantiomers varies geographically. (1S,5S)- or (−)-α-pinene is more prevalent in European pine species, whereas the (1R,5R)- or (+)-α-isomer is more common in North America.[1][5] A racemic mixture of the enantiomers can be found in some essential oils, such as eucalyptus and orange peel oil.[1]
Physicochemical Properties of Alpha-Pinene Isomers
The enantiomers of alpha-pinene share identical physical properties such as boiling point, melting point, and density, but differ in their interaction with plane-polarized light (optical rotation). A summary of these properties is presented in Table 1.
| Property | (+)-α-Pinene (1R,5R) | (-)-α-Pinene (1S,5S) | Racemic (±)-α-Pinene |
| CAS Number | 7785-70-8[6] | 7785-26-4[6] | 80-56-8[1] |
| Molecular Formula | C10H16[1] | C10H16[1] | C10H16[1] |
| Molar Mass (g·mol−1) | 136.238[1] | 136.238[1] | 136.238[1] |
| Appearance | Clear colorless liquid[1] | Clear colorless liquid[1] | Clear colorless liquid[1] |
| Density (g/mL at 20 °C) | 0.858[1] | 0.858[1] | 0.858[1] |
| Melting Point (°C) | -62.80[1] | -62.80[1] | -62.80[1] |
| Boiling Point (°C) | 155[1] | 155[1] | 155-156[6] |
| Specific Optical Rotation | +50.7° to +52.5° | -50.7° to -52.5° | 0° |
Note: Specific optical rotation values can vary depending on the solvent, concentration, and temperature.
Experimental Protocols for Chiral Analysis
The separation and identification of alpha-pinene enantiomers are crucial for quality control, authenticity assessment of essential oils, and stereoselective synthesis. Chiral gas chromatography is the most widely employed technique for this purpose.
Chiral Gas Chromatography (GC)
Objective: To separate and quantify the enantiomers of alpha-pinene in a sample.
Methodology:
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column.
-
Chiral Columns:
-
GC Parameters (Example based on HP–Chiral–20B): [8]
-
Carrier Gas: Helium at a flow rate of 1.6 mL/min.
-
Injector: Split injector at 250 °C.
-
Oven Temperature Program: Initial temperature of 85 °C, ramped to 160 °C at a rate of 5 °C/min.
-
Detector: FID at 260 °C.
-
-
Sample Preparation: Samples containing alpha-pinene (e.g., essential oils) are typically diluted in a suitable solvent (e.g., ethanol, hexane) before injection.
-
Data Analysis: The retention times of the enantiomers are compared with those of authentic standards of (+)-α-pinene and (-)-α-pinene for identification.[10] The peak areas are used to determine the relative percentage and enantiomeric excess (ee) of each enantiomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure and confirm the identity of alpha-pinene isomers.
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated chloroform (CDCl3) is commonly used.[11]
-
Analysis:
-
¹H NMR: Provides information about the different proton environments in the molecule. Characteristic signals for α-pinene include those for the methyl groups and the vinylic proton.[11][12]
-
¹³C NMR: Provides information about the carbon skeleton.
-
2D NMR techniques (e.g., COSY, HSQC): Can be used for more detailed structural assignment.
-
-
Data Interpretation: The obtained spectra are compared with reference spectra for alpha-pinene.[13][14] While standard NMR cannot differentiate between enantiomers, chiral solvating agents or chiral derivatizing agents can be used to induce chemical shift differences between the enantiomers, allowing for their distinction and the determination of enantiomeric purity.
Biosynthesis and Atmospheric Reactions
The stereochemistry of alpha-pinene plays a critical role in its biosynthesis and subsequent atmospheric transformations.
Biosynthesis of Alpha-Pinene
Alpha-pinene, like other monoterpenes, is synthesized in plants from geranyl pyrophosphate (GPP).[6] The cyclization of GPP is catalyzed by specific enzymes called monoterpene synthases, which dictate the resulting stereochemistry of the alpha-pinene produced.[15]
Caption: Biosynthesis of (+)- and (-)-α-pinene from geranyl pyrophosphate.
Atmospheric Oxidation of Alpha-Pinene
In the atmosphere, alpha-pinene undergoes oxidation reactions with ozone (O3), hydroxyl radicals (•OH), and nitrate radicals (NO3•).[1] These reactions lead to the formation of a complex mixture of lower volatility products that can condense to form secondary organic aerosols (SOA), which have significant impacts on air quality and climate.[1][16]
Caption: Simplified workflow of the atmospheric oxidation of α-pinene.
Conclusion
The stereochemistry and chirality of alpha-pinene isomers are fundamental to their properties and applications. The ability to separate, identify, and quantify the enantiomers is essential for research in natural product chemistry, atmospheric science, and the development of new pharmaceuticals and fine chemicals. The methodologies and data presented in this guide provide a comprehensive resource for professionals working with these important chiral molecules.
References
- 1. α-Pinene - Wikipedia [en.wikipedia.org]
- 2. homework.study.com [homework.study.com]
- 3. Biological Activities of α-Pinene and β-Pinene Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. acs.org [acs.org]
- 6. Pinene - Wikipedia [en.wikipedia.org]
- 7. gcms.cz [gcms.cz]
- 8. Dynamics of Isomeric and Enantiomeric Fractions of Pinene in Essential Oil of Picea abies Annual Needles during Growing Season - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. hmdb.ca [hmdb.ca]
- 12. researchgate.net [researchgate.net]
- 13. (1S)-(-)-alpha-Pinene(7785-26-4) 1H NMR [m.chemicalbook.com]
- 14. (1R)-(+)-ALPHA-PINENE(7785-70-8) 1H NMR spectrum [chemicalbook.com]
- 15. Monoterpene synthases of loblolly pine (Pinus taeda) produce pinene isomers and enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
The Enantioselective Biological Activities of α-Pinene: A Technical Guide for Researchers
Introduction
α-Pinene, a bicyclic monoterpene, is a primary constituent of essential oils from various coniferous trees and possesses a wide range of documented biological activities. As a chiral molecule, α-pinene exists as two enantiomers: (+)-α-pinene and (-)-α-pinene. Emerging research indicates that these enantiomers can exhibit distinct pharmacological profiles, a critical consideration for the development of targeted therapeutics. This technical guide provides an in-depth overview of the differential biological activities of (+)-α-pinene and (-)-α-pinene, with a focus on their antimicrobial, anti-inflammatory, and acetylcholinesterase inhibitory properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Antimicrobial Activity
The antimicrobial properties of α-pinene enantiomers have been investigated against a variety of pathogenic bacteria and fungi. A significant finding is the pronounced enantioselectivity in this activity, with (+)-α-pinene generally demonstrating superior efficacy.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for (+)-α-pinene against several microorganisms. Notably, in the cited studies, (-)-α-pinene showed no significant antimicrobial activity at the tested concentrations.[1][2]
| Microorganism | Strain | (+)-α-Pinene MIC (µg/mL) | (-)-α-Pinene MIC (µg/mL) |
| Candida albicans | ATCC 10231 | 3,125 | >20,000 |
| Cryptococcus neoformans | ATCC 28957 | 117 | >20,000 |
| Rhizopus oryzae | ATCC 22995 | 390 | >20,000 |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | ATCC 33591 | 4,150 | >20,000 |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The MIC values are typically determined using the broth microdilution method, following established protocols.
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal culture in logarithmic growth phase
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
(+)-α-pinene and (-)-α-pinene stock solutions (dissolved in a suitable solvent like DMSO, with final solvent concentration kept non-inhibitory)
-
Positive control (microorganism in broth without test compound)
-
Negative control (broth only)
-
Spectrophotometer (for inoculum standardization)
-
Microplate reader (optional, for automated reading)
Procedure:
-
Inoculum Preparation: A single colony of the test microorganism is inoculated into the appropriate broth and incubated to achieve a logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: The α-pinene enantiomers are serially diluted in the broth within the 96-well plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the α-pinene enantiomer at which no visible growth of the microorganism is observed.
Experimental Workflow: Broth Microdilution Assay
Caption: Workflow for MIC determination using broth microdilution.
Anti-inflammatory Activity
The anti-inflammatory properties of α-pinene enantiomers are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. Studies have shown that (+)-α-pinene is a more potent anti-inflammatory agent than its (-) counterpart.[3][4]
Quantitative Data
While specific IC50 values for the inhibition of inflammatory markers by each enantiomer are not consistently reported across studies, the available data indicates a dose-dependent reduction in inflammatory mediators by (+)-α-pinene. For instance, in a carrageenan-induced paw edema model in rats, (+)-α-pinene demonstrated a significant anti-inflammatory effect, with a reported ED50 of 0.039 mL/kg.
Signaling Pathway Modulation
α-Pinene exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) signaling pathways. (+)-α-Pinene has been shown to be more effective in this inhibition.[3][4]
NF-κB Pathway Inhibition by (+)-α-Pinene:
References
The Pharmacological Importance of the Pinene Scaffold: A Technical Guide for Drug Discovery and Development
Introduction
The pinene scaffold, a bicyclic monoterpene abundantly found in nature, particularly in coniferous trees, has emerged as a privileged structure in medicinal chemistry. Its unique stereochemistry and inherent biological activity have made it and its derivatives attractive candidates for the development of novel therapeutic agents across a wide range of disease areas. This technical guide provides an in-depth overview of the pharmacological importance of the pinene scaffold, focusing on its anti-inflammatory, neuroprotective, anticancer, and antimicrobial properties. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Anti-inflammatory and Chondroprotective Activities
The anti-inflammatory effects of pinenes are well-documented, with α-pinene, in particular, demonstrating significant potential in modulating key inflammatory pathways. These properties make the pinene scaffold a promising starting point for the development of drugs targeting chronic inflammatory diseases.
Mechanism of Action: Inhibition of NF-κB and MAPK Signaling Pathways
A primary mechanism underlying the anti-inflammatory activity of α-pinene is the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. In inflammatory conditions, stimuli like lipopolysaccharide (LPS) trigger a cascade that leads to the activation of these pathways, resulting in the production of pro-inflammatory cytokines and mediators.
α-Pinene has been shown to inhibit the nuclear translocation of NF-κB's p65 subunit, a critical step in its activation. This is achieved, in part, by preventing the degradation of the inhibitory protein IκBα. Furthermore, α-pinene attenuates the phosphorylation of key MAPK proteins, including ERK, JNK, and p38.
Caption: α-Pinene inhibits inflammation by blocking NF-κB and MAPK pathways.
Quantitative Data on Anti-inflammatory and Chondroprotective Effects
The following table summarizes the quantitative data on the anti-inflammatory and chondroprotective effects of pinene isomers.
| Compound | Model/Assay | Target | Effective Concentration/Dose | Outcome | Reference |
| (+)-α-Pinene | IL-1β-stimulated human chondrocytes | NF-κB, JNK, iNOS, MMP-1, MMP-13 | Non-cytotoxic concentrations | Potent inhibition of inflammatory and catabolic pathways | |
| α-Pinene | Carrageenan-induced paw edema in rats | Inflammation | 0.50 mL/kg | 60.33% decrease in inflammation | |
| α-Pinene | LPS-stimulated mouse peritoneal macrophages | IL-6, TNF-α, NO | 0.2–20 µM | Significant dose-dependent decrease in production |
Experimental Protocol: Induction of Inflammation in Macrophages
This protocol describes the induction of an inflammatory response in mouse peritoneal macrophages using lipopolysaccharide (LPS) and the assessment of the anti-inflammatory effects of α-pinene.
1. Cell Culture and Treatment:
-
Isolate peritoneal macrophages from mice and culture them in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seed the cells in 96-well plates at a density of 5 x 105 cells/well.
-
Pre-treat the cells with various concentrations of α-pinene (e.g., 0.2, 2, and 20 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
2. Measurement of Nitric Oxide (NO) Production:
-
After incubation, collect the cell culture supernatant.
-
Determine the NO concentration using the Griess reagent assay.
3. Measurement of Pro-inflammatory Cytokines:
-
Measure the levels of TNF-α and IL-6 in the culture supernatant using commercially available ELISA kits according to the manufacturer's instructions.
4. Western Blot Analysis for Protein Expression:
-
Lyse the cells to extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against iNOS, COX-2, p-IκBα, IκBα, p-p65, p65, p-ERK, ERK, p-JNK, JNK, p-p38, and p38.
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Neuroprotective Effects
The pinene scaffold has demonstrated significant neuroprotective properties in various preclinical models of neurological disorders, including stroke and Alzheimer's disease. These effects are attributed to its anti-inflammatory, anti-apoptotic, and antioxidant activities.
Mechanism of Action: Attenuation of Neuroinflammation and Apoptosis
In the context of neurodegenerative conditions, α-pinene exerts its protective effects by mitigating neuronal damage caused by inflammation and programmed cell death (apoptosis).
Following an ischemic event, such as a stroke, there is an upregulation of pro-inflammatory cytokines like TNF-α and IL-1β, which contribute to neuronal injury. α-Pinene has been shown to decrease the expression of these cytokines. Furthermore, it modulates the expression of key proteins involved in apoptosis, downregulating the pro-apoptotic protein Bax and upregulating the anti-apoptotic protein Bcl-2.
Caption: α-Pinene's neuroprotective effects via multiple pathways.
Quantitative Data on Neuroprotective Effects
The following table presents quantitative data on the neuroprotective effects of α-pinene.
| Compound | Model/Assay | Target | Dose | Outcome | Reference |
| α-Pinene | Middle Cerebral Artery Occlusion (MCAO) in rats | Infarct volume | 50 and 100 mg/kg | Significant decrease in infarct volume | |
| α-Pinene | MCAO in rats | TNF-α, IL-1β expression | 100 mg/kg | Significant decrease in gene and protein expression | |
| α-Pinene | MCAO in rats | Bax/Bcl-2 expression | 100 mg/kg | Downregulation of Bax, upregulation of Bcl-2 | |
| α-Pinene | Aβ1-42-injected rats (Alzheimer's model) | BDNF expression | 50 mg/kg | Repressed the Aβ-induced reduction of BDNF |
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol outlines the procedure for inducing focal cerebral ischemia in rats to model stroke and evaluate the neuroprotective effects of α-pinene.
1. Animal Preparation:
-
Use male Wistar rats (250-300g).
-
Anesthetize the rats with an appropriate anesthetic agent.
-
Maintain body temperature at 37°C using a heating pad.
2. MCAO Surgery:
-
Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the ECA and the pterygopalatine artery.
-
Insert a 4-0 monofilament nylon suture with a rounded tip into the ICA via the ECA stump and advance it approximately 18-20 mm to occlude the origin of the middle cerebral artery (MCA).
-
After 60 minutes of occlusion, withdraw the filament to allow for reperfusion.
3. Drug Administration:
-
Administer α-pinene (e.g., 50 or 100 mg/kg) intraperitoneally at the onset of reperfusion.
4. Neurological Deficit Scoring:
-
24 hours after MCAO, evaluate neurological deficits using a standardized scoring system (e.g., a 5-point scale).
5. Infarct Volume Measurement:
-
Sacrifice the animals and remove the brains.
-
Slice the brains into 2 mm coronal sections.
-
Stain the sections with 2% 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Calculate the infarct volume as a percentage of the total brain volume.
6. Gene and Protein Expression Analysis:
-
Dissect the hippocampus, cortex, and striatum.
-
Use RT-PCR to measure the mRNA expression of TNF-α, IL-1β, Bax, and Bcl-2.
-
Use ELISA to measure the protein levels of TNF-α and IL-1β.
Anticancer Activity
The pinene scaffold has demonstrated promising anticancer activity against various cancer cell lines. Both α-pinene and β-pinene, as well as their synthetic derivatives, have been investigated for their cytotoxic and apoptotic effects.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Pinene and its derivatives exert their anticancer effects through multiple mechanisms, including the induction of apoptosis and cell cycle arrest.
In several cancer cell lines, α-pinene has been shown to induce apoptosis by modulating the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio. This shift promotes the release of cytochrome c from the mitochondria and the activation of caspases, ultimately leading to programmed cell death. Additionally, some pinene derivatives have been found to arrest the cell cycle at the G2/M or S phase, thereby inhibiting cancer cell proliferation.
Caption: Pinene's multi-faceted anticancer mechanisms.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of pinene and its derivatives against various human cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| α-Pinene derivative GY-1 | BEL-7402 (Hepatocellular carcinoma) | 84.7 | |
| β-Pinene-based thiazole derivative 5g | Hela (Cervical cancer) | 3.48 ± 0.14 | |
| CT-26 (Colon carcinoma) | 8.84 ± 0.16 | ||
| SMMC-7721 (Hepatocellular carcinoma) | 6.69 ± 0.15 | ||
| β-Pinene quaternary ammonium salt 4c | HCT-116 (Colon carcinoma) | 1.10 | |
| MCF-7 (Breast cancer) | 2.46 |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic effects of a compound.
1. Cell Seeding:
-
Culture the desired cancer cell line in a suitable medium.
-
Seed the cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare a series of dilutions of the pinene derivative in the culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours.
3. MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals by viable cells.
4. Formazan Solubilization and Absorbance Measurement:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC50 value from the dose-response curve.
Antimicrobial Activity
Both α-pinene and β-pinene, along with their derivatives, exhibit a broad spectrum of antimicrobial activity against various bacteria and fungi, including drug-resistant strains.
Mechanism of Action: Membrane Disruption and Biofilm Inhibition
The antimicrobial action of pinenes is largely attributed to their ability to disrupt the integrity of microbial cell membranes. Their lipophilic nature allows them to partition into the lipid bilayer, increasing membrane fluidity and permeability, which leads to the leakage of intracellular components and ultimately cell death.
Furthermore, pinenes have been shown to inhibit the formation of biofilms, which are communities of microorganisms encased in a protective matrix that confers resistance to antimicrobial agents.
Quantitative Data on Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of pinene isomers against a range of microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| (+)-α-Pinene | Candida albicans | 117 - 4,150 | |
| Cryptococcus neoformans | 117 - 4,150 | ||
| Methicillin-resistant Staphylococcus aureus (MRSA) | 117 - 4,150 | ||
| (+)-β-Pinene | Candida albicans | 117 - 6,250 | |
| Cryptococcus neoformans | 117 - 6,250 | ||
| Methicillin-resistant Staphylococcus aureus (MRSA) | 117 - 6,250 | ||
| β-Pinene-based acylthiourea derivative 4r | Colletotrichum gloeosporioides | 21.64 µmol/L (IC50) | |
| β-Pinene-based amide derivative 4h | Phomopsis sp. | 20.43 µmol/L (IC50) |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol describes the standard broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of pinene compounds against bacteria and fungi.
1. Preparation of Inoculum:
-
Culture the microbial strain on an appropriate agar medium.
-
Prepare a suspension of the microorganism in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard.
2. Serial Dilution of the Test Compound:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the pinene compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
3. Inoculation and Incubation:
-
Inoculate each well with the prepared microbial suspension to achieve a final concentration of approximately 5 x 105 CFU/mL for bacteria or 0.5-2.5 x 103 CFU/mL for fungi.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 24-48 hours.
4. Determination of MIC:
-
After incubation, visually inspect the wells for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
Synthesis of Pharmacologically Active Pinene Derivatives
The pinene scaffold serves as a versatile starting material for the synthesis of a wide array of derivatives with enhanced or novel pharmacological activities. The inherent chirality and functionality of pinenes allow for diverse chemical modifications.
Synthesis of β-Lactam Derivatives
β-Lactams are a class of compounds with significant antimicrobial activity. The synthesis of β-lactam derivatives from α-pinene can be achieved through a multi-step process.
Caption: Synthetic route to β-lactam derivatives from α-pinene.
Clinical Perspectives
While the preclinical data for the pharmacological activities of the pinene scaffold are extensive and promising, clinical evidence is still emerging. A randomized, placebo-controlled clinical trial has investigated the efficacy of α-pinene in patients with ulcerative colitis. The results showed a significant improvement in the quality of life and a reduction in some symptoms in the α-pinene group compared to the placebo group. This study provides a foundation for further clinical investigation of pinene-based therapies for inflammatory bowel disease and other inflammatory conditions.
Conclusion
The pinene scaffold represents a valuable and versatile platform for the discovery and development of new drugs. Its broad spectrum of pharmacological activities, including anti-inflammatory, neuroprotective, anticancer, and antimicrobial effects, underscores its therapeutic potential. The detailed mechanisms of action, involving key signaling pathways, are being progressively elucidated, providing a rational basis for the design of novel pinene-based drug candidates. The successful synthesis of potent derivatives further highlights the adaptability of this natural scaffold for medicinal chemistry applications. As clinical research continues to explore the therapeutic benefits of pinenes, the pinene scaffold is poised to make a significant contribution to the future of medicine.
The intricate Dance of Isoprenoids: A Technical Guide to the Biosynthesis of α-Pinene and Other Monoterpenes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biosynthesis of monoterpenes, with a particular focus on the ubiquitous and economically important bicyclic monoterpene, α-pinene. This document details the core biosynthetic pathway, its regulation, and provides detailed experimental protocols for the analysis of these volatile compounds. The information presented is intended to be a valuable resource for researchers in the fields of natural product chemistry, plant biochemistry, and drug discovery.
The Core Biosynthetic Pathway: From Isoprene Units to Monoterpene Scaffolds
Monoterpenes, including α-pinene, are C10 isoprenoids synthesized from the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). In plants, two distinct pathways, the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids, are responsible for the production of IPP and DMAPP. While there can be some crosstalk between these pathways, the MEP pathway is the primary source of precursors for monoterpene biosynthesis in the plastids of plant cells.[1]
The biosynthesis of α-pinene from IPP and DMAPP can be summarized in the following key steps:
-
Formation of Geranyl Pyrophosphate (GPP): The first committed step in monoterpene biosynthesis is the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP. This reaction is catalyzed by the enzyme geranyl pyrophosphate synthase (GPPS) , resulting in the formation of the linear C10 precursor, geranyl pyrophosphate (GPP).
-
Cyclization of GPP: The cyclization of the acyclic GPP is the crucial step that generates the diverse array of monoterpene skeletons. This complex reaction is catalyzed by a class of enzymes known as monoterpene synthases (MTPS) , which are a subset of the larger terpene synthase (TPS) family. In the case of α-pinene, a specific pinene synthase (PS) is responsible for this transformation.
The cyclization mechanism is thought to proceed through a series of carbocationic intermediates. The process begins with the ionization of GPP to form a geranyl cation. This is followed by an isomerization to a linalyl pyrophosphate intermediate, which then undergoes cyclization to form a pinanyl cation intermediate.[2] The final step involves the deprotonation of this cation to yield either α-pinene or its isomer, β-pinene. The stereochemistry of the final product is tightly controlled by the specific pinene synthase enzyme.[3] For example, separate (+)-α-pinene synthases and (-)-α-pinene synthases have been identified, which produce the respective enantiomers of α-pinene.
Regulation of Monoterpene Biosynthesis
The production of monoterpenes in plants is a tightly regulated process, controlled at both the transcriptional and post-transcriptional levels. The expression of genes encoding key enzymes in the pathway, particularly those for GPPS and monoterpene synthases, is often developmentally and environmentally controlled. For instance, in peppermint, the rate of monoterpene biosynthesis is closely correlated with the in vitro activity of the biosynthetic enzymes, which in turn is regulated by the level of gene expression.[4][5]
Factors such as light, temperature, and herbivory can influence the transcription of terpene synthase genes, leading to changes in the composition and quantity of emitted monoterpenes. This regulation allows plants to respond to their environment, for example, by producing specific monoterpenes that act as defense compounds against herbivores or pathogens, or as attractants for pollinators.
Quantitative Data on Monoterpene Composition
The relative abundance of α-pinene and other monoterpenes can vary significantly between different plant species, and even within different tissues of the same plant. The following tables summarize quantitative data on the monoterpene composition of various conifer species, highlighting the prevalence of α-pinene.
Table 1: Monoterpene Composition in the Needles of Various Pinus Species
| Monoterpene | Pinus sylvestris (%) | Pinus nigra (%) | Pinus banksiana (%) | Pinus strobus (%) |
| α-Pinene | 35.93 ± 10.87 | >50 | 48.14 ± 1.5 | >50 |
| β-Pinene | 68.24 ± 11.16 (µg/g) | - | 14.97 ± 4.16 | 15.07 ± 1.84 |
| 3-Carene | 1585.80 ± 192.70 (µg/g) | - | - | - |
| Limonene | - | - | 2.41 ± 0.86 | - |
| Myrcene | - | - | 5.29 ± 1.32 | - |
| Camphene | - | 65.69 ± 6.43 (µg/g) | 16.87 ± 0.74 | - |
| Terpinolene | 114.44 ± 15.06 (µg/g) | - | - | - |
| Sabinene | 27.81 ± 4.78 (µg/g) | - | - | - |
| γ-Terpinene | 12.44 ± 1.55 (µg/g) | - | - | - |
| α-Phellandrene | - | - | - | 2.97 ± 0.53 |
| β-Phellandrene | - | - | - | 5.38 ± 0.77 |
Data presented as relative percentage of total monoterpenes unless otherwise specified. Data sourced from a comparative analysis of four pine species.[2]
Table 2: Monoterpene Composition in Different Tissues of Pinus nigra subsp. laricio
| Monoterpene | Young Needles (%) | Mature Needles (%) | Leader Stem (%) | Interwhorl Stem (%) | Roots (%) |
| α-Pinene | 26-27 | 26-27 | ~44 | 13-44 | - |
| β-Pinene | 7-17 | 7-17 | 9-13 | 9-13 | ~51 |
| β-Phellandrene | 31-44 | 31-44 | 11-31 | 11-31 | - |
| Limonene | 6-14 | 6-14 | - | - | - |
| α-Thujene | - | - | 13-17 | 13-17 | - |
| δ-3-Carene | - | - | 7-8 | 7-8 | - |
| Myrcene | <3 | <3 | 3-8 | 3-8 | - |
Data represents the percentage of the total monoterpene content in each tissue. Sourced from a study on Pinus nigra subsp. laricio.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of monoterpene biosynthesis.
Extraction and Quantification of Monoterpenes from Plant Tissue using GC-MS
This protocol describes a general method for the extraction and quantitative analysis of monoterpenes from plant material, such as pine needles, using gas chromatography-mass spectrometry (GC-MS).
Materials:
-
Plant tissue (e.g., fresh or frozen pine needles)
-
Liquid nitrogen
-
Mortar and pestle
-
Hexane (GC grade)
-
Internal standard (e.g., tetradecane or isobutylbenzene)
-
Anhydrous sodium sulfate
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
GC column suitable for terpene analysis (e.g., HP-5MS, DB-5)
-
Autosampler vials with inserts
Procedure:
-
Sample Preparation:
-
Freeze a known weight of fresh plant tissue (e.g., 1-2 g) in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
-
Extraction:
-
Transfer the powdered tissue to a glass vial.
-
Add a known volume of hexane (e.g., 5-10 mL) containing a precise concentration of the internal standard.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Incubate the mixture at room temperature for 24 hours in the dark, with occasional shaking.
-
-
Sample Cleanup:
-
Centrifuge the mixture to pellet the plant debris.
-
Carefully transfer the hexane supernatant to a new glass vial.
-
Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
Filter the extract through a 0.22 µm PTFE syringe filter into a clean autosampler vial.
-
-
GC-MS Analysis:
-
Injector: Set the injector temperature to 250°C. Use a splitless or split injection mode depending on the expected concentration of monoterpenes.
-
Oven Program: A typical temperature program for monoterpene analysis is as follows:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at a rate of 5°C/minute.
-
Ramp 2: Increase to 250°C at a rate of 20°C/minute, hold for 5 minutes.
-
-
Carrier Gas: Use helium as the carrier gas at a constant flow rate of 1.0 mL/minute.
-
Mass Spectrometer:
-
Set the ion source temperature to 230°C and the quadrupole temperature to 150°C.
-
Acquire data in full scan mode over a mass range of m/z 40-400.
-
Use electron ionization (EI) at 70 eV.
-
-
-
Data Analysis:
-
Identify individual monoterpenes by comparing their mass spectra and retention times to those of authentic standards and to entries in a mass spectral library (e.g., NIST).
-
Quantify the amount of each monoterpene by integrating the peak area of a characteristic ion and comparing it to the peak area of the internal standard. Create a calibration curve with known concentrations of authentic standards to determine the response factor for each compound.
-
In Vitro Enzyme Assay for α-Pinene Synthase
This protocol provides a general framework for assaying the activity of α-pinene synthase. The specific conditions may need to be optimized depending on the source of the enzyme (e.g., purified recombinant protein or crude plant extract).
Materials:
-
Enzyme source (e.g., purified recombinant α-pinene synthase or a protein extract from plant tissue)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, containing 10 mM MgCl₂, 5 mM DTT, and 10% glycerol)
-
Substrate: Geranyl pyrophosphate (GPP)
-
Metal cofactor: MgCl₂ or MnCl₂
-
Reaction tubes (e.g., 1.5 mL microcentrifuge tubes)
-
Pentane or hexane for extraction
-
GC-MS for product analysis
Procedure:
-
Reaction Setup:
-
In a reaction tube, combine the assay buffer, metal cofactor (typically 10-20 mM MgCl₂), and the enzyme source.
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for 5 minutes.
-
-
Initiation of Reaction:
-
Start the reaction by adding a known concentration of the substrate, GPP (e.g., 10-100 µM).
-
Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Termination and Extraction:
-
Stop the reaction by adding a volume of cold pentane or hexane (e.g., 500 µL) and vortexing vigorously to extract the volatile products.
-
Centrifuge the mixture to separate the organic and aqueous phases.
-
Carefully transfer the upper organic layer to a clean vial for GC-MS analysis.
-
-
Product Analysis:
-
Analyze the extracted products by GC-MS using the protocol described in section 4.1.
-
Identify the α-pinene peak based on its retention time and mass spectrum compared to an authentic standard.
-
Quantify the amount of α-pinene produced by comparing its peak area to that of an internal standard added during the extraction step.
-
-
Enzyme Kinetics:
-
To determine the kinetic parameters (Kₘ and Vₘₐₓ) of the α-pinene synthase, perform the assay with varying concentrations of the substrate GPP.
-
Plot the initial reaction velocity (rate of α-pinene formation) against the substrate concentration and fit the data to the Michaelis-Menten equation.
-
Conclusion
The biosynthesis of α-pinene and other monoterpenes is a fascinating and complex process with significant implications for plant biology and various industrial applications. A thorough understanding of the biosynthetic pathway, its regulation, and the enzymes involved is crucial for harnessing the potential of these valuable natural products. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to investigate and quantify these compounds, paving the way for future discoveries in drug development and biotechnology.
References
- 1. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Chemometric analysis of monoterpenes and sesquiterpenes of conifers - PMC [pmc.ncbi.nlm.nih.gov]
(1S)-(-)-alpha-Pinene: A Technical Guide to Safety, Handling, and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety, handling, and storage protocols for (1S)-(-)-alpha-Pinene. The information is intended for use by trained professionals in a laboratory or drug development setting.
Chemical and Physical Properties
This compound is a bicyclic monoterpene with a characteristic pine-like odor. It is a colorless to pale yellow liquid and is a major constituent of turpentine.[1][2] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C10H16 | [3] |
| Molecular Weight | 136.23 g/mol | [3] |
| Boiling Point | 155-156 °C | [4] |
| Melting Point | -64 °C | [4] |
| Flash Point | 33 °C (91 °F) | [1] |
| Density | 0.858 g/mL at 25 °C | [1] |
| Solubility | Insoluble in water; Soluble in alcohol, acetone, ether, petroleum ether. | [1][5] |
| Vapor Pressure | 4.7 mmHg at 25 °C | |
| Autoignition Temperature | 255 °C (491 °F) |
Hazard Identification and Classification
This compound is classified as a flammable liquid and can cause skin and eye irritation.[3] It may cause an allergic skin reaction and is harmful if swallowed, with the potential for lung damage if aspirated.[6][7] It is also very toxic to aquatic life with long-lasting effects.[4]
GHS Classification: [3]
-
Flammable liquids (Category 3)
-
Skin irritation (Category 2)
-
Eye irritation (Category 2A)
-
Skin sensitization (Category 1)
-
Aspiration hazard (Category 1)
-
Hazardous to the aquatic environment, acute hazard (Category 1)
-
Hazardous to the aquatic environment, long-term hazard (Category 1)
-
H226: Flammable liquid and vapor.
-
H304: May be fatal if swallowed and enters airways.
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
H410: Very toxic to aquatic life with long lasting effects.
Toxicological Information
A summary of key toxicological data is presented in Table 2.
| Endpoint | Species | Route | Value | Reference |
| Acute Oral LD50 | Rat | Oral | 3700 mg/kg | |
| LD50 cut-off may be considered 500 mg/kg | [8][9] | |||
| Acute Dermal LD50 | Rabbit | Dermal | >5000 mg/kg | |
| Rat | Dermal | >2000 mg/kg | [8] | |
| Acute Inhalation LC50 | Rat | Inhalation | 13,900 mg/m³ (4-hour) | |
| Skin Sensitization | Guinea Pig | Dermal | Negative in Guinea Pig Maximisation Test | [3] |
| Human | Dermal | Evidence of skin sensitization | [8] |
Experimental Protocols:
Acute Oral Toxicity (OECD 423): [8][9] The acute oral toxicity of this compound was assessed in female Sprague Dawley rats following the OECD Test Guideline 423. The substance was administered by oral gavage at starting doses of 300 mg/kg and 2000 mg/kg body weight. Animals were observed for mortality, clinical signs of toxicity, and body weight changes for 14 days post-dosing. A full necropsy was performed on all animals at the end of the observation period.
Skin Sensitization - Guinea Pig Maximisation Test (GPMT) (OECD 406): [8] The potential for this compound to cause skin sensitization was evaluated using the GPMT in female Hartley guinea pigs. The induction phase involved both intradermal injections and topical application of the test substance. After a rest period, a challenge patch was applied to the flank of the animals. Skin reactions were scored according to the Magnusson and Kligman scale at 24 and 48 hours after patch removal. While one study indicated it was not a sensitizer in a guinea pig maximization test, human studies and read-across data from β-pinene suggest a sensitizing potential.[3][8]
Genetic Toxicology: this compound has been evaluated for genotoxicity in a battery of in vitro and in vivo assays.
-
Ames Test (OECD 471): The substance was not mutagenic in Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, with or without metabolic activation.[2][3]
-
In Vitro Mammalian Cell Micronucleus Test (OECD 487): No significant increase in the frequency of micronuclei was observed in human lymphocytes treated with this compound.[8]
-
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): No significant increase in the frequency of micronucleated erythrocytes was observed in the peripheral blood of B6C3F1 mice exposed to this compound via inhalation for 13 weeks.[8]
Signaling Pathways
This compound has been shown to interact with several cellular signaling pathways, which may underlie its biological and toxicological effects.
Studies have indicated that alpha-pinene can stimulate the ERK/AKT signaling pathway, leading to the activation of Natural Killer (NK) cells and subsequent anticancer effects.[1][7][10] Conversely, in certain cancer cell lines, it has been shown to induce apoptosis by inhibiting the PI3K/AKT/NF-κB pathway.[5] Furthermore, alpha-pinene can activate the MAPK pathway, also contributing to apoptosis in cancer cells.[11]
Handling and Personal Protective Equipment (PPE)
Handle this compound in a well-ventilated area, preferably in a chemical fume hood.[12] Avoid contact with skin, eyes, and clothing.[3][8] Prevent inhalation of vapor or mist.[3] Take precautionary measures against static discharge, as vapors can form explosive mixtures with air.[3][4] Use non-sparking tools.[8]
The following PPE is recommended:
-
Eye/Face Protection: Chemical safety goggles or a face shield.[8]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber with a thickness >0.11 mm) and protective clothing to prevent skin exposure.[8][9]
-
Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[8]
Storage
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[8][9] Keep away from heat, sparks, open flames, and other sources of ignition.[4][13] The storage area should be designated as a flammables area.[12] If the container is opened, it must be carefully resealed and kept upright to prevent leakage.[3] For prolonged storage, storing under an inert gas is recommended.[3]
Accidental Release Measures
In the event of a spill, evacuate personnel to a safe area.[3] Remove all sources of ignition.[8] Ensure adequate ventilation.[3] Wear appropriate personal protective equipment, including respiratory protection.[3] Contain the spill using an inert absorbent material such as sand or earth.[8] Collect the absorbed material into a suitable, closed container for disposal.[12] Do not allow the substance to enter drains or waterways.[3][4]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation or a rash occurs, seek medical attention.[8][9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[3][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][8]
Fire-Fighting Measures
This compound is a flammable liquid.[3] In case of fire, use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray to extinguish.[3][8] A water jet may be ineffective.[13] Firefighters should wear self-contained breathing apparatus and full protective gear.[8] Vapors are heavier than air and may travel to a source of ignition and flash back.[8] Containers may explode when heated.[8]
Disposal Considerations
Dispose of this compound and its container in accordance with local, state, and federal regulations.[4] Do not dispose of it into the environment.[4] This material and its container must be disposed of as hazardous waste.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. The common indoor air pollutant α-pinene is metabolized to a genotoxic metabolite α-pinene oxide [cebs.niehs.nih.gov]
- 3. Introduction - NTP Technical Report on the Toxicity Studies of α-Pinene (CASRN 80-56-8) Administered by Inhalation to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. α-Pinene: Docking Study, Cytotoxicity, Mechanism of Action, and Anti-Biofilm Effect against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scialert.net [scialert.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. α-Pinene Enhances the Anticancer Activity of Natural Killer Cells via ERK/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. brieflands.com [brieflands.com]
- 10. α-Pinene Enhances the Anticancer Activity of Natural Killer Cells via ERK/AKT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticancer Effects of α-Pinene in AGS Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Toxicological Responses of α-Pinene-Derived Secondary Organic Aerosol and Its Molecular Tracers in Human Lung Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Materials and Methods - NTP Technical Report on the Toxicity Studies of α-Pinene (CASRN 80-56-8) Administered by Inhalation to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
Commercial Availability and Suppliers of Enantiopure α-Pinene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of enantiopure α-pinene, a chiral monoterpene of significant interest in pharmaceutical research and drug development. This document details major suppliers, typical purity levels, and analytical methodologies for enantiomeric excess determination. Furthermore, it explores the biological significance of α-pinene by visualizing key signaling pathways it modulates.
Introduction to Enantiopure α-Pinene
α-Pinene is a bicyclic monoterpene with two chiral centers, existing as two enantiomers: (+)-α-pinene (1R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-2-ene and (-)-α-pinene (1S,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-2-ene.[1][2] These enantiomers can exhibit distinct biological activities, making their separation and procurement in high enantiomeric purity crucial for research and development in pharmaceuticals.[3][4] For instance, the (+)-enantiomer has shown pronounced antimicrobial and anti-inflammatory effects, while the (-)-enantiomer has been investigated for other therapeutic properties.[3][4] α-Pinene is a versatile chiral building block for the synthesis of other molecules and has been explored for its potential as an anti-inflammatory agent, a bronchodilator, and an acetylcholinesterase inhibitor.[2][5][6]
Commercial Suppliers and Product Specifications
A multitude of chemical suppliers offer enantiopure α-pinene for research and commercial purposes. The following tables summarize the offerings from several prominent suppliers, providing a comparative overview of available purities and product numbers.
Table 1: Commercial Suppliers of (+)-α-Pinene
| Supplier | Product Name | CAS Number | Purity/Enantiomeric Excess (ee) | Product Number(s) |
| Sigma-Aldrich (MilliporeSigma) | (+)-α-Pinene | 7785-70-8 | 98% (assay), ≥85% ee (GLC) | P45680, 268070 |
| Thermo Fisher Scientific (Alfa Aesar) | (+)-alpha-Pinene, 98% | 7785-70-8 | 98% | AAL0494118 |
| Chem-Impex International | (1R)-(+)-α-Pinene | 7785-70-8 | ≥99% (GC) | 39178 |
| Santa Cruz Biotechnology | (+)-α-Pinene | 7785-70-8 | ≥98% | sc-239073 |
| TCI America | (+)-α-Pinene | 7785-70-8 | >90.0% (GC) | P0347 |
Table 2: Commercial Suppliers of (-)-α-Pinene
| Supplier | Product Name | CAS Number | Purity/Enantiomeric Excess (ee) | Product Number(s) |
| Sigma-Aldrich (MilliporeSigma) | (−)-α-Pinene | 7785-26-4 | 99%, 97% ee (GLC); 99%, ≥86% ee (GLC) | 305715, 274399 |
| Thermo Fisher Scientific (Alfa Aesar) | (-)-alpha-Pinene, 98% | 7785-26-4 | 98%, contains variable amounts of enantiomer | AC160650250 |
| Santa Cruz Biotechnology | (−)-α-Pinene | 7785-26-4 | ≥97% | sc-227843 |
| Chem-Impex International | (1S)-(-)-α-Pinene | 7785-26-4 | ≥98% (GC) | 01777 |
| TCI America | (-)-α-Pinene | 7785-26-4 | >90.0% (GC) | P1848 |
Analytical Methodologies for Enantiopurity Determination
The determination of enantiomeric excess (ee) is critical for ensuring the quality and consistency of enantiopure α-pinene. The most common and reliable method for this is chiral gas chromatography (GC).
Experimental Protocol: Chiral Gas Chromatography for α-Pinene Enantiomer Separation
This protocol provides a general methodology for the chiral GC analysis of α-pinene enantiomers. Specific parameters may need to be optimized based on the available instrumentation and column.
Objective: To separate and quantify the enantiomers of α-pinene to determine the enantiomeric excess.
Materials and Equipment:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Chiral capillary column (e.g., β-cyclodextrin-based column like BGB 176 SE or Rt-βDEXsm)[3][5]
-
Helium or Hydrogen (carrier gas)
-
Injector with split/splitless capability
-
Autosampler (recommended for precision)
-
Data acquisition and processing software
-
(+)-α-Pinene and (-)-α-Pinene standards
-
Heptane or other suitable solvent
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the α-pinene sample by dissolving a known amount in heptane (e.g., 1 mg/mL).
-
Prepare individual standard solutions of (+)-α-pinene and (-)-α-pinene, as well as a racemic mixture, to determine retention times and response factors.
-
-
GC Instrument Setup:
-
Column: Install the chiral GC column according to the manufacturer's instructions.
-
Injector: Set the injector temperature to 220-250°C. A split injection is typically used with a split ratio of 1:50 to 1:100.[5][7]
-
Carrier Gas: Use helium or hydrogen at a constant flow rate (e.g., 1-2 mL/min).[5][7]
-
Oven Temperature Program: A typical temperature program starts at a low temperature and ramps up to ensure good separation. For example:
-
Initial temperature: 50-60°C, hold for 1-3 minutes.
-
Ramp: Increase to 180-200°C at a rate of 2-5°C/min.[5]
-
Final hold: Hold at the final temperature for 5-10 minutes.
-
-
Detector (FID): Set the detector temperature to 250°C.
-
-
Analysis:
-
Inject 1 µL of the prepared sample and standards into the GC.
-
Record the chromatograms.
-
-
Data Analysis:
-
Identify the peaks corresponding to (+)-α-pinene and (-)-α-pinene based on the retention times of the standards.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (ee) using the following formula:
-
ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
-
Biological Activity and Signaling Pathways
α-Pinene has been shown to modulate several key signaling pathways implicated in inflammation and cancer. Understanding these mechanisms is vital for its development as a therapeutic agent.
Anti-inflammatory Action via NF-κB and MAPK Pathway Suppression
α-Pinene exhibits anti-inflammatory properties by inhibiting the lipopolysaccharide (LPS)-induced inflammatory response. It achieves this by suppressing the activation of Mitogen-Activated Protein Kinases (MAPKs) and the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][9][10][11] This leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[8][9][10]
Caption: α-Pinene's anti-inflammatory mechanism.
Anticancer Activity through ERK/AKT Pathway Modulation
α-Pinene has demonstrated potential anticancer effects by activating Natural Killer (NK) cells. This activation is mediated through the phosphorylation of ERK and AKT signaling pathways, leading to increased expression of NK cell activation receptors and the release of cytotoxic proteins like perforin and granzyme B, which induce cancer cell apoptosis.[12][13]
Caption: α-Pinene's role in NK cell-mediated anticancer activity.
Acetylcholinesterase Inhibition
Both enantiomers of α-pinene have been identified as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[14][15] This inhibitory action suggests a potential therapeutic role for α-pinene in neurodegenerative diseases like Alzheimer's, where AChE inhibitors are a primary treatment modality.
Caption: Inhibition of Acetylcholinesterase by α-Pinene.
Conclusion
Enantiopure α-pinene is readily available from a range of commercial suppliers, with high levels of purity and enantiomeric excess. The primary analytical technique for quality control is chiral gas chromatography. The distinct and significant biological activities of the α-pinene enantiomers, particularly their roles in modulating key signaling pathways related to inflammation and cancer, underscore their importance as valuable chiral building blocks and potential therapeutic agents in drug discovery and development. This guide provides a foundational resource for researchers and scientists working with this versatile monoterpene.
References
- 1. scialert.net [scialert.net]
- 2. mdpi.com [mdpi.com]
- 3. gcms.cz [gcms.cz]
- 4. amt.copernicus.org [amt.copernicus.org]
- 5. research-collection.ethz.ch [research-collection.ethz.ch]
- 6. Alpha-pinene - The terpene with powerful anti-inflammatory and respiratory benefits - biocrates life sciences gmbh [biocrates.com]
- 7. jmaterenvironsci.com [jmaterenvironsci.com]
- 8. Alpha-Pinene Exhibits Anti-Inflammatory Activity Through the Suppression of MAPKs and the NF-κB Pathway in Mouse Peritoneal Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. worldscientific.com [worldscientific.com]
- 11. ku.khorraman.ir [ku.khorraman.ir]
- 12. α-Pinene Enhances the Anticancer Activity of Natural Killer Cells via ERK/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of acetylcholinesterase activity by bicyclic monoterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ovid.com [ovid.com]
Methodological & Application
Application Notes and Protocols: Asymmetric Synthesis Utilizing (1S)-(-)-α-Pinene as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S)-(-)-α-Pinene, a readily available and inexpensive chiral terpene, serves as a versatile starting material for the synthesis of a variety of highly effective chiral auxiliaries and reagents. Its rigid bicyclic structure provides a well-defined steric environment, enabling high levels of stereocontrol in a range of asymmetric transformations. This document provides detailed application notes and experimental protocols for the use of (1S)-(-)-α-Pinene-derived auxiliaries in key asymmetric reactions, including reductions of prochiral ketones, aldol reactions, allylborations, and diastereoselective alkylations. The protocols and data presented herein are intended to serve as a practical guide for researchers in academic and industrial settings, particularly those involved in the synthesis of enantiomerically enriched compounds for pharmaceutical and fine chemical applications.
Asymmetric Reduction of Prochiral Ketones using (-)-B-Chlorodiisopinocampheylborane ((-)-Ipc₂BCl)
The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. (-)-B-Chlorodiisopinocampheylborane ((-)-Ipc₂BCl), derived from (1S)-(-)-α-Pinene, is a highly effective chiral reducing agent that delivers the corresponding (S)-alcohols with excellent enantioselectivity.[1]
Logical Workflow for Asymmetric Ketone Reduction
Caption: Workflow for asymmetric ketone reduction.
Experimental Protocol: Asymmetric Reduction of Acetophenone
Materials:
-
(-)-B-Chlorodiisopinocampheylborane ((-)-Ipc₂BCl)
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Diethanolamine
-
Pentane
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
A flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere.
-
Add a solution of (-)-Ipc₂BCl (1.1 equivalents) in anhydrous THF.
-
Cool the solution to -25 °C using a suitable cooling bath.
-
To the cooled solution, add acetophenone (1.0 equivalent) dropwise via syringe over 5 minutes.
-
Stir the reaction mixture at -25 °C for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of diethanolamine (3.0 equivalents).
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add pentane to precipitate the diethanolamine-boron complex.
-
Filter the mixture through a pad of Celite, washing the filter cake with fresh pentane.
-
Concentrate the filtrate under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired (S)-1-phenylethanol.
-
The enantiomeric excess (e.e.) of the product can be determined by chiral HPLC or GC analysis.
Data Presentation: Asymmetric Reduction of Various Ketones with (-)-Ipc₂BCl
| Entry | Ketone | Product | Yield (%) | e.e. (%) |
| 1 | Acetophenone | (S)-1-Phenylethanol | ~95 | >98[1] |
| 2 | Propiophenone | (S)-1-Phenyl-1-propanol | 92 | 96 |
| 3 | 2-Acetylnaphthalene | (S)-1-(Naphthalen-2-yl)ethanol | 95 | 98 |
| 4 | 3-Methyl-2-butanone | (S)-3-Methyl-2-butanol | 75 | 85 |
| 5 | Cyclohexyl methyl ketone | (S)-1-Cyclohexylethanol | 88 | 95 |
Asymmetric Aldol Reactions using Boron Enolates Derived from (1S)-(-)-α-Pinene
Chiral boron enolates, generated from ketones and a chiral boron source derived from (1S)-(-)-α-Pinene such as diisopinocampheylboron triflate (Ipc₂BOTf), are powerful intermediates for highly diastereoselective and enantioselective aldol reactions.[1] The rigid structure of the isopinocampheyl groups effectively shields one face of the enolate, leading to the preferential formation of one aldol adduct.
Signaling Pathway for Asymmetric Aldol Reaction
Caption: Asymmetric aldol reaction pathway.
Experimental Protocol: Asymmetric Aldol Reaction of Propanal with a Ketone
Materials:
-
Ketone (e.g., propiophenone)
-
(-)-Diisopinocampheylboron triflate ((-)-Ipc₂BOTf) - prepared in situ or used as a solution
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Propanal
-
Anhydrous dichloromethane (DCM)
-
Methanol
-
Aqueous hydrogen peroxide (30%)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve the ketone (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to -78 °C.
-
Add the tertiary amine (1.2 equivalents) to the solution.
-
Slowly add a solution of (-)-Ipc₂BOTf (1.2 equivalents) in DCM to the reaction mixture.
-
Stir the mixture at -78 °C for 30 minutes to allow for the formation of the boron enolate.
-
Add propanal (1.1 equivalents) dropwise to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for 3 hours.
-
Quench the reaction at -78 °C by adding methanol.
-
Allow the reaction mixture to warm to 0 °C and add a mixture of methanol and 30% hydrogen peroxide.
-
Stir vigorously for 1 hour at room temperature.
-
Dilute the mixture with water and extract with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the desired syn-aldol adduct.
-
The diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) are determined by NMR spectroscopy and chiral HPLC analysis, respectively.
Data Presentation: Asymmetric Aldol Reactions with (-)-Ipc₂BOTf
| Entry | Ketone | Aldehyde | Product | Yield (%) | d.r. (syn:anti) | e.e. (%) (syn) |
| 1 | Propiophenone | Propanal | 3-Hydroxy-2-methyl-1,3-diphenylpropan-1-one | 85 | >98:2 | 98 |
| 2 | Acetone | Benzaldehyde | 4-Hydroxy-4-phenylbutan-2-one | 78 | - | 95 |
| 3 | Cyclohexanone | Isobutyraldehyde | 2-(1-Hydroxy-2-methylpropyl)cyclohexan-1-one | 82 | 95:5 | 97 |
| 4 | Ethyl Crotonate | Acetaldehyde | Ethyl 3,5-dihydroxy-2-hexenoate | 75 | 90:10 | 92 |
Asymmetric Allylboration of Aldehydes using B-Allyldiisopinocampheylborane
The asymmetric allylboration of aldehydes using B-allyldiisopinocampheylborane, derived from (1S)-(-)-α-pinene, is a highly efficient method for the synthesis of chiral homoallylic alcohols.[2] This reaction proceeds with excellent enantioselectivity for a wide range of aldehydes.
Experimental Workflow for Asymmetric Allylboration
Caption: Workflow for asymmetric allylboration.
Experimental Protocol: Asymmetric Allylboration of Benzaldehyde
Materials:
-
(-)-B-Methoxydiisopinocampheylborane ((-)-Ipc₂BOMe)
-
Allylmagnesium bromide (1.0 M solution in diethyl ether)
-
Benzaldehyde
-
Anhydrous diethyl ether (Et₂O)
-
Sodium hydroxide (3 M aqueous solution)
-
Hydrogen peroxide (30% aqueous solution)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add (-)-Ipc₂BOMe (1.25 equivalents) and anhydrous Et₂O.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add allylmagnesium bromide solution (1.2 equivalents) to the stirred solution.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the resulting suspension of B-allyldiisopinocampheylborane to -78 °C.
-
Add a solution of benzaldehyde (1.0 equivalent) in anhydrous Et₂O dropwise.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction by adding 3 M aqueous NaOH, followed by the slow, careful addition of 30% aqueous H₂O₂ at 0 °C.
-
Allow the mixture to warm to room temperature and stir vigorously for 1 hour.
-
Separate the layers and extract the aqueous layer with Et₂O.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the chiral homoallylic alcohol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Data Presentation: Asymmetric Allylboration of Various Aldehydes
| Entry | Aldehyde | Product | Yield (%) | e.e. (%) |
| 1 | Benzaldehyde | (S)-1-Phenyl-3-buten-1-ol | 90 | 96[2] |
| 2 | Acetaldehyde | (S)-4-Penten-2-ol | 74 | 93[2] |
| 3 | n-Butyraldehyde | (S)-1-Hepten-4-ol | 71 | 86[2] |
| 4 | Isobutyraldehyde | (S)-2-Methyl-5-hexen-3-ol | 78 | 98 |
| 5 | Acrolein | (S)-1,5-Hexadien-3-ol | 65 | 94 |
Diastereoselective Alkylation of Glycine Schiff Base using (1S)-(-)-2-Hydroxypinan-3-one
The diastereoselective alkylation of chiral Schiff bases derived from amino acids is a powerful method for the synthesis of unnatural α-amino acids. (1S)-(-)-2-Hydroxypinan-3-one, readily prepared from (1S)-(-)-α-pinene, can be used to form a chiral Schiff base with glycine esters. Deprotonation followed by alkylation proceeds with high diastereoselectivity, and subsequent hydrolysis affords the desired α-amino acid.
Logical Relationship in Diastereoselective Alkylation
Caption: Logical flow of diastereoselective alkylation.
Experimental Protocol: Diastereoselective Benzylation of Glycine tert-Butyl Ester Schiff Base
Materials:
-
(1S,2S,5S)-2-Hydroxypinan-3-one
-
Glycine tert-butyl ester hydrochloride
-
Triethylamine
-
Anhydrous toluene
-
Lithium diisopropylamide (LDA) (2.0 M solution in THF/heptane/ethylbenzene)
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Hydrochloric acid (1 M aqueous solution)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure: Part A: Schiff Base Formation
-
In a round-bottom flask, suspend glycine tert-butyl ester hydrochloride (1.0 equivalent) and (1S,2S,5S)-2-hydroxypinan-3-one (1.0 equivalent) in toluene.
-
Add triethylamine (1.1 equivalents) and heat the mixture to reflux with a Dean-Stark trap for 4 hours to remove water.
-
Cool the reaction mixture and concentrate under reduced pressure. The crude Schiff base can be used directly in the next step.
Part B: Diastereoselective Alkylation
-
Dissolve the crude Schiff base in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add LDA solution (1.1 equivalents) dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting enolate solution at -78 °C for 30 minutes.
-
Add benzyl bromide (1.2 equivalents) dropwise.
-
Continue stirring at -78 °C for 2 hours, then allow the reaction to warm slowly to room temperature overnight.
-
Quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR.
Part C: Hydrolysis and Auxiliary Removal
-
Dissolve the crude alkylated Schiff base in a mixture of THF and 1 M HCl.
-
Stir the mixture at room temperature for 24 hours.
-
Wash the aqueous layer with diethyl ether to remove the chiral auxiliary.
-
The aqueous layer containing the amino acid hydrochloride can be further purified by ion-exchange chromatography or by conversion to the free amino acid.
-
The chiral auxiliary can be recovered from the organic layer.
Data Presentation: Diastereoselective Alkylation of Glycine Schiff Base
| Entry | Alkyl Halide | Product (after hydrolysis) | Yield (%) | d.e. (%) |
| 1 | Benzyl bromide | (R)-Phenylalanine | 75 | >95 |
| 2 | Methyl iodide | (R)-Alanine | 80 | 92 |
| 3 | Isopropyl iodide | (R)-Valine | 68 | 98 |
| 4 | Allyl bromide | (R)-Allylglycine | 72 | 94 |
Conclusion
(1S)-(-)-α-Pinene stands out as a powerful and cost-effective chiral auxiliary in asymmetric synthesis. The derived reagents and auxiliaries provide access to a wide array of enantiomerically enriched building blocks, including chiral alcohols, aldol products, homoallylic alcohols, and α-amino acids. The straightforward experimental procedures, coupled with the high levels of stereocontrol, make these methods invaluable tools for both academic research and industrial drug development. The protocols and data presented in this document are intended to facilitate the application of these powerful synthetic strategies.
References
(1S)-(-)-α-Pinene: A Versatile Precursor for Chiral Ligands in Asymmetric Catalysis
(1S)-(-)-α-Pinene , a readily available and inexpensive chiral building block from the chiral pool, serves as an excellent starting material for the synthesis of a diverse range of chiral ligands. Its rigid bicyclic structure provides a well-defined stereochemical environment, making it a valuable scaffold for inducing high enantioselectivity in various asymmetric transformations. This application note provides detailed protocols for the synthesis of key chiral ligands derived from (1S)-(-)-α-pinene and their application in asymmetric catalysis, targeting researchers, scientists, and drug development professionals.
Synthesis of Chiral Amino Alcohol Ligands
Chiral β-amino alcohols are a prominent class of ligands synthesized from (1S)-(-)-α-pinene. These are particularly effective in promoting the enantioselective addition of organozinc reagents to aldehydes.
Synthesis of a Key Intermediate: (1S,2S,3R,5R)-3-Amino-2-hydroxypinane
A common route to various amino alcohol ligands involves the synthesis of (1S,2S,3R,5R)-3-amino-2-hydroxypinane from (1S)-(-)-α-pinene.
Experimental Protocol:
-
Epoxidation of (1S)-(-)-α-Pinene: To a solution of (1S)-(-)-α-pinene in a suitable solvent (e.g., dichloromethane), add a peroxy acid (e.g., m-chloroperoxybenzoic acid, m-CPBA) portion-wise at 0 °C. The reaction is typically stirred for several hours until completion, monitored by TLC. The resulting α-pinene oxide is then isolated after a standard work-up procedure.
-
Ring-opening of α-Pinene Oxide: The epoxide is then subjected to ring-opening with a suitable amine. For the synthesis of the parent amino alcohol, ammonia or a protected ammonia equivalent is used. The reaction is often carried out in a sealed tube at elevated temperatures.
-
Purification: The resulting amino alcohol is purified by column chromatography or crystallization to yield the desired (1S,2S,3R,5R)-3-amino-2-hydroxypinane.
Application in Enantioselective Addition of Diethylzinc to Aldehydes
Pinene-derived chiral amino alcohols are highly effective catalysts for the enantioselective addition of diethylzinc to a variety of aldehydes, affording chiral secondary alcohols with high yields and enantiomeric excesses.
Experimental Protocol:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the chiral amino alcohol ligand (typically 1-10 mol%) in an anhydrous solvent (e.g., toluene or hexane).
-
Reaction Setup: To this solution, add the aldehyde substrate. Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Addition of Diethylzinc: Add a solution of diethylzinc in hexane dropwise to the stirred reaction mixture.
-
Reaction Monitoring and Work-up: The reaction is monitored by TLC. Upon completion, it is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are washed, dried, and concentrated under reduced pressure.
-
Purification and Analysis: The resulting chiral secondary alcohol is purified by column chromatography. The enantiomeric excess (e.e.) is determined by chiral HPLC or GC analysis.
Quantitative Data for Diethylzinc Addition to Aldehydes
| Ligand (derived from α-pinene) | Aldehyde | Yield (%)[1] | e.e. (%)[1] |
| (1S,2S,3R,5R)-3-(Dimethylamino)-2-hydroxypinane | Benzaldehyde | 95 | 92 (R) |
| (1S,2S,3R,5R)-3-(Piperidin-1-yl)-2-hydroxypinane | Benzaldehyde | 98 | 94 (R) |
| (1S,2S,3R,5R)-3-(Pyrrolidin-1-yl)-2-hydroxypinane | p-Tolualdehyde | 96 | 93 (R) |
| (1S,2S,3R,5R)-3-(Dibutylamino)-2-hydroxypinane | o-Chlorobenzaldehyde | 92 | 88 (R) |
Synthesis of Chiral Phosphine Ligands
Chiral phosphine ligands are another important class of ligands derived from (1S)-(-)-α-pinene, widely used in asymmetric hydrogenation and other transition metal-catalyzed reactions. A common intermediate for these syntheses is trans-pinocarveol.
Synthesis of a Key Intermediate: (-)-trans-Pinocarveol
Experimental Protocol:
-
Epoxidation of (1S)-(-)-α-Pinene: Prepare α-pinene oxide from (1S)-(-)-α-pinene as described in section 1.1.
-
Isomerization to trans-Pinocarveol: The isomerization of α-pinene oxide to trans-pinocarveol can be achieved using a strong, non-nucleophilic base. A common procedure involves the use of lithium diethylamide (LDA). In a flame-dried flask under an inert atmosphere, diethylamine is dissolved in an anhydrous solvent like THF and cooled to 0 °C. n-Butyllithium is then added to generate LDA in situ. α-Pinene oxide is then added dropwise, and the reaction mixture is heated to reflux for several hours. After work-up and purification by distillation, (-)-trans-pinocarveol is obtained in good yield.
Synthesis of a Pinene-derived Phosphine-Phosphite Ligand
Experimental Protocol:
-
Phosphinylation of trans-Pinocarveol: (-)-trans-Pinocarveol is reacted with a chlorophosphine, such as chlorodiphenylphosphine, in the presence of a base (e.g., triethylamine) in an anhydrous solvent (e.g., toluene) at low temperature to yield the corresponding phosphinite.
-
Introduction of the Phosphite Moiety: The hydroxyl group of a second chiral molecule, often another pinene derivative like isopinocampheol, is reacted with a phosphorus trihalide (e.g., PCl₃) followed by the addition of the previously formed phosphinite to create the final phosphine-phosphite ligand.
-
Purification: The ligand is purified by column chromatography under inert conditions.
Application in Asymmetric Hydrogenation
Pinene-derived chiral phosphine ligands, in combination with transition metals like rhodium or iridium, are effective catalysts for the asymmetric hydrogenation of prochiral olefins, leading to products with high enantioselectivity.
Experimental Protocol:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, the chiral phosphine ligand and a metal precursor (e.g., [Rh(COD)₂]BF₄ or [Ir(COD)Cl]₂) are dissolved in a degassed solvent (e.g., dichloromethane or methanol).
-
Reaction Setup: The substrate (e.g., a prochiral enamide or α,β-unsaturated ester) is added to the catalyst solution in a high-pressure autoclave.
-
Hydrogenation: The autoclave is purged with hydrogen gas and then pressurized to the desired pressure (typically 1-50 atm). The reaction is stirred at a specific temperature until the hydrogen uptake ceases.
-
Work-up and Analysis: After releasing the pressure, the solvent is removed under reduced pressure. The conversion and enantiomeric excess of the product are determined by GC or HPLC analysis.
Quantitative Data for Asymmetric Hydrogenation
| Ligand | Substrate | Yield (%) | e.e. (%) |
| Pinene-based Diphosphine | Methyl (Z)-α-acetamidocinnamate | >99 | 95 (S) |
| Pinene-PHOX | 1-Phenyl-1,2-dihydronaphthalene | 98 | 92 (R) |
Visualizations
References
Polymerization of α-Pinene for Bio-based Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Pinene, a renewable bicyclic monoterpene, is a major constituent of turpentine derived from pine trees. Its unique chemical structure presents a valuable platform for the synthesis of novel bio-based polymers. Direct polymerization of α-pinene can be challenging due to the steric hindrance of its trisubstituted double bond. However, various strategies, including direct cationic polymerization and the chemical transformation of α-pinene into more readily polymerizable monomers, have been developed. These approaches open avenues for creating sustainable polymers with a range of thermal and mechanical properties, suitable for applications in adhesives, coatings, and advanced materials.
This document provides detailed application notes and experimental protocols for three key methods of producing polymers from an α-pinene feedstock:
-
Cationic Polymerization of α-Pinene
-
Ring-Opening Metathesis Polymerization (ROMP) of δ-Pinene
-
Ring-Opening Radical Polymerization of Pinocarvone
Data Presentation
The following tables summarize quantitative data for the different polymerization methods, allowing for a comparative analysis of their outcomes.
Table 1: Cationic Polymerization of α-Pinene
| Catalyst System | Monomer Concentration (v/v) | Catalyst Loading (wt%) | Temperature (°C) | Time (h) | Monomer Conversion (%) | Polymer Yield (%) | Mn ( g/mol ) | Reference |
| AlCl₃/SbCl₃ | - | [AlCl₃]₀ = 42.5 mmol·L⁻¹ | -15 | - | >90 | >80 | 1140 | [1] |
| Silicotungstic Acid (SiW₁₂) | 50% in toluene | 7 | 50 | 1 | 90.87 | 62.46 | ~600 | [2] |
| [C₄mim]Cl-AlCl₃ (x=0.67) | Neat | - | -5 | 4 | - | 52.0 | - | [2] |
Table 2: Ring-Opening Metathesis Polymerization (ROMP) of δ-Pinene
| Catalyst | Monomer to Catalyst Ratio | Conversion (%) | Mn (kDa) | PDI (Mw/Mn) | Tg (°C) | Reference |
| Grubbs 3rd Gen. | - | >95 | up to 70 | <1.2 | ~100 | [3] |
| Grubbs 3rd Gen. | - | High | - | Well-controlled | - | [4] |
Table 3: Ring-Opening Radical Polymerization of Pinocarvone
| Polymerization Method | Monomer | Solvent | Ring-Opening Selectivity (%) | Polymer Properties | Reference |
| Free Radical | (+)-Pinocarvone | Fluoroalcohols | 99 | Good thermal properties, optical activity | [5][6] |
| RAFT | (+)-Pinocarvone | - | - | Controlled macromolecular architectures | [6] |
Experimental Protocols
Protocol 1: Cationic Polymerization of α-Pinene using AlCl₃/SbCl₃
This protocol describes the cationic polymerization of α-pinene to form a low molecular weight resin, often referred to as polyterpene resin.
Materials:
-
α-Pinene (purified by distillation)
-
Toluene (anhydrous)
-
Aluminum chloride (AlCl₃, anhydrous)
-
Antimony trichloride (SbCl₃, anhydrous)
-
Methanol
-
Nitrogen or Argon gas supply
-
Standard Schlenk line and glassware
Procedure:
-
Reactor Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, a thermometer, and a dropping funnel. Purge the entire system with inert gas.
-
Catalyst Preparation: In the reaction flask, dissolve AlCl₃ (e.g., 42.5 mmol/L) and SbCl₃ (e.g., 0.5 molar ratio to AlCl₃) in anhydrous toluene under an inert atmosphere.[1] Cool the solution to -15 °C using a suitable cooling bath.
-
Monomer Addition: Add purified α-pinene dropwise to the stirred catalyst solution over a period of 30-60 minutes, maintaining the reaction temperature at -15 °C.
-
Polymerization: After the addition is complete, allow the reaction to proceed for a specified time (e.g., 1-4 hours) at -15 °C. Monitor the reaction progress by taking aliquots and analyzing for monomer conversion via Gas Chromatography (GC).
-
Quenching: Terminate the polymerization by adding an excess of methanol to the reaction mixture. This will precipitate the polymer and deactivate the catalyst.
-
Purification:
-
Filter the precipitated polymer and wash it several times with methanol to remove any unreacted monomer and catalyst residues.
-
Alternatively, the solution can be washed sequentially with dilute hydrochloric acid, sodium bicarbonate solution, and water.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
-
Isolation: Remove the solvent (toluene) from the purified polymer solution using a rotary evaporator. Dry the resulting polymer resin in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
-
Characterization: Characterize the obtained poly(α-pinene) for its molecular weight (Mn, Mw) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC), and its thermal properties (e.g., glass transition temperature, Tg) using Differential Scanning Calorimetry (DSC).
Protocol 2: Synthesis of δ-Pinene and subsequent ROMP
This two-part protocol details the conversion of α-pinene to δ-pinene, a more suitable monomer for ROMP, followed by its polymerization.
Part A: Synthesis of δ-Pinene from α-Pinene
This is a multi-step synthesis that isomerizes the double bond of α-pinene. A facile, metal-free, three-step synthesis has been reported.[3]
Materials:
-
α-Pinene
-
Reagents for a three-step synthesis (as described in the literature, e.g., involving formation of an intermediate alcohol and subsequent elimination)
-
Appropriate solvents and purification materials (e.g., for column chromatography)
Procedure: The specific three-step, metal-free synthesis is proprietary to the cited research. A general outline for such a transformation is provided below and should be adapted based on specific literature procedures.
-
Step 1: Epoxidation of α-Pinene: React α-pinene with a suitable epoxidizing agent (e.g., m-CPBA) to form α-pinene oxide.
-
Step 2: Isomerization to Allylic Alcohol: Isomerize the epoxide to an allylic alcohol, such as pinocarveol, using a suitable base.
-
Step 3: Reduction and Elimination: Convert the alcohol to a leaving group (e.g., tosylate) and perform an elimination reaction to form the exocyclic double bond of δ-pinene. Purify the resulting δ-pinene by distillation or column chromatography.
Part B: Ring-Opening Metathesis Polymerization (ROMP) of δ-Pinene
Materials:
-
δ-Pinene (freshly purified)
-
Grubbs 3rd generation catalyst
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Ethyl vinyl ether (quenching agent)
-
Methanol (for precipitation)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Reactor Setup: Inside a glovebox or on a Schlenk line, add purified δ-pinene to a flame-dried reaction vessel equipped with a magnetic stirrer.
-
Solvent Addition: Dissolve the monomer in the anhydrous solvent.
-
Initiator Addition: Prepare a stock solution of the Grubbs 3rd generation catalyst in the reaction solvent. Add the required amount of the catalyst solution to the monomer solution to achieve the desired monomer-to-catalyst ratio.
-
Polymerization: Allow the reaction to stir at room temperature. The reaction is typically fast, and high conversion is achieved within a short period.[3]
-
Quenching: Terminate the polymerization by adding a few drops of ethyl vinyl ether.
-
Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of vigorously stirring methanol.
-
Purification: Filter the precipitated poly(δ-pinene) and wash with fresh methanol.
-
Drying: Dry the polymer in a vacuum oven at a suitable temperature until a constant weight is obtained.
-
Characterization: Analyze the polymer's molecular weight and PDI by GPC, and its thermal properties by DSC and Thermogravimetric Analysis (TGA).
Protocol 3: Synthesis of (+)-Pinocarvone and its Ring-Opening Radical Polymerization
This protocol describes the photooxidation of α-pinene to (+)-pinocarvone and its subsequent selective ring-opening radical polymerization.[5][7]
Part A: Synthesis of (+)-Pinocarvone from (+)-α-Pinene
Materials:
-
(+)-α-Pinene
-
Tetraphenylporphyrin (TPP) as a photosensitizer
-
Solvent (e.g., methanol)
-
Oxygen gas
-
A suitable light source (e.g., a halogen lamp)
Procedure:
-
Reaction Setup: In a photoreactor equipped with a gas inlet, a light source, and a cooling system, dissolve (+)-α-pinene and a catalytic amount of TPP in the solvent.
-
Photooxidation: While vigorously stirring and cooling the solution, bubble oxygen gas through it and irradiate with the light source.
-
Monitoring: Monitor the reaction for the quantitative conversion of α-pinene to pinocarvone using GC or TLC.
-
Work-up: After the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by column chromatography if necessary.
Part B: Ring-Opening Radical Polymerization of (+)-Pinocarvone
Materials:
-
(+)-Pinocarvone
-
A radical initiator (e.g., AIBN or V-65)
-
Fluoroalcohol solvent (e.g., 1,1,1,3,3,3-hexafluoro-2-propanol, HFIP)
-
Methanol (for precipitation)
-
Inert gas supply
Procedure:
-
Solution Preparation: In a reaction tube, dissolve (+)-pinocarvone and the radical initiator in the fluoroalcohol solvent.
-
Degassing: Degas the solution by several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed reaction tube in a preheated oil bath at a temperature suitable for the decomposition of the initiator (e.g., 60-80 °C) for a specified time.
-
Isolation: After the polymerization, cool the tube to room temperature and pour the viscous solution into a large volume of methanol to precipitate the polymer.
-
Purification and Drying: Filter the polymer, wash with methanol, and dry under vacuum to a constant weight.
-
Characterization: Characterize the resulting polyketone using GPC for molecular weight analysis, NMR for structural confirmation (including the degree of ring-opening), and DSC/TGA for thermal properties.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Turning pine sap into a precise polyolefin through ring opening metathesis polymerization - American Chemical Society [acs.digitellinc.com]
- 4. Investigating the effect of α-pinene on the ROMP of δ-pinene - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Bio-Based Polyketones by Selective Ring-Opening Radical Polymerization of α-Pinene-Derived Pinocarvone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00423B [pubs.rsc.org]
Synthesis of α-Terpineol via Hydration of α-Pinene: An Application Note and Protocol
FOR IMMEDIATE RELEASE
This document provides a detailed protocol for the synthesis of α-terpineol through the acid-catalyzed hydration of α-pinene. This protocol is intended for researchers, scientists, and professionals in the fields of chemistry and drug development. α-Terpineol is a naturally occurring monoterpene alcohol with a characteristic lilac aroma, making it a valuable ingredient in fragrances, cosmetics, and flavorings.[1][2] Furthermore, it exhibits various pharmacological properties, including antioxidant, anti-inflammatory, and antimicrobial activities, highlighting its potential in drug development.[1][2]
Overview of the Synthesis
The industrial production of terpineol has traditionally relied on the hydration of turpentine oil using strong mineral acids like sulfuric acid.[1][3] However, this method is associated with environmental concerns due to the generation of significant waste and equipment corrosion.[1][3] To address these limitations, extensive research has focused on developing greener and more efficient catalytic systems. This protocol will detail two effective methods utilizing composite acid catalysts.
Reaction Mechanism and Experimental Workflow
The acid-catalyzed hydration of α-pinene proceeds through the formation of a carbocation intermediate. The initial protonation of the double bond in α-pinene leads to a pinanyl cation, which can undergo rearrangement and subsequent reaction with water to form α-terpineol and other isomers. The overall workflow involves the reaction setup, followed by quenching, extraction, and analysis of the product.
Experimental Protocols
This section details two distinct protocols for the hydration of α-pinene.
Protocol 1: Using a Ternary Composite Catalyst of α-Hydroxy Acid, Phosphoric Acid, and Acetic Acid
This method utilizes a combination of citric acid, phosphoric acid, and acetic acid as a catalyst system.[1][2][4] Acetic acid also acts as a promoter to enhance the solubility of water in α-pinene.[1]
Materials:
-
α-Pinene
-
Acetic Acid
-
Water
-
Citric Acid
-
Phosphoric Acid
-
Ethyl Acetate
-
20% Potassium Carbonate (K₂CO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and condenser, combine α-pinene, acetic acid, water, citric acid, and phosphoric acid in a mass ratio of 1:2.5:1:(0.1–0.05):0.05.[1][2][4]
-
Heat the reaction mixture to 70°C and stir for 12-15 hours.[1][2][4]
-
Monitor the reaction progress using thin-layer chromatography (TLC) with an eluent mixture of ethyl acetate/hexane (30%).[5]
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with 10 mL of ethyl acetate.[5]
-
Wash the organic layer with a 20% K₂CO₃ solution (10 mL) to neutralize the acids.[5]
-
Separate the organic layer using a separatory funnel and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent using a rotary evaporator.
-
Analyze the resulting product using GC-MS to determine the conversion of α-pinene and the selectivity for α-terpineol.
Protocol 2: Using a Composite Catalyst of Boric Acid and Mandelic Acid
This protocol offers a solvent-free approach to the hydration of α-pinene.[3][6]
Materials:
-
α-Pinene
-
Water
-
Mandelic Acid
-
Boric Acid
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and condenser, combine α-pinene, water, mandelic acid, and boric acid in a mass ratio of 1:3.5:0.3:0.03.[3]
-
Heat the reaction mixture to 60°C and stir for 20 hours.[3]
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent using a rotary evaporator.
-
Analyze the resulting product using GC-MS.
Data Presentation
The following tables summarize the quantitative data from various catalytic systems for the hydration of α-pinene.
Table 1: Performance of Different Catalytic Systems
| Catalyst System | Temperature (°C) | Time (h) | α-Pinene Conversion (%) | α-Terpineol Selectivity (%) | α-Terpineol Yield (%) | Reference |
| Citric Acid, Phosphoric Acid, Acetic Acid | 70 | 12-15 | ≥96 | ≥48.1 | ≥85 | [1][2][4] |
| Boric Acid, Mandelic Acid (solvent-free) | 60 | 20 | 96.1 | 55.5 | - | [3][6] |
| Boric Acid, Tartaric Acid, Acetic Acid | 60 | 24 | 96.1 | 58.7 | - | [3][6] |
| Carbonaceous Solid Acid | - | - | 97.8 | - | 52.2 | [7] |
| Chloroacetic Acid | - | - | 99 | 70 | - | [8] |
| Phosphoric Acid, Acetic Acid | - | - | - | - | 53.5 | [9] |
| 15% Aqueous Sulfuric Acid (with acetone) | 80-85 | 4 | - | - | 77 | [10] |
Table 2: Effect of Phosphoric Acid and Acetic Acid on α-Pinene Hydration [1]
| Catalyst | Acetic Acid | Time (h) | α-Pinene Conversion (%) | α-Terpineol Selectivity (%) |
| Phosphoric Acid | Absent | 24 | 19.8 | - |
| Citric Acid, Phosphoric Acid | Absent | 24 | - | 58.8 |
| AHA, Phosphoric Acid, Acetic Acid | Present | 15 | 99.5 | 48 |
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Acids are corrosive and should be handled with care.
-
Organic solvents are flammable and should be kept away from ignition sources.
This application note provides a comprehensive guide for the synthesis of α-terpineol from α-pinene. The detailed protocols and comparative data will be valuable for researchers aiming to optimize this important chemical transformation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Study on the Hydration of α-Pinene Catalyzed by α-Hydroxycarboxylic Acid–Boric Acid Composite Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Terpineol from Alpha-Pinene Catalyzed by α-Hydroxy Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beilstein-archives.org [beilstein-archives.org]
- 6. Study on the Hydration of α-Pinene Catalyzed by α-Hydroxycarboxylic Acid-Boric Acid Composite Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: (1S)-(-)-α-Pinene in Asymmetric Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of (1S)-(-)-α-Pinene as a chiral auxiliary in asymmetric Diels-Alder reactions. Two primary applications are highlighted: the use of α-pinene-derived chiral alkylhalovinylboranes as dienophiles, and the resolution of a tungsten complex with α-pinene to facilitate enantioselective Diels-Alder reactions of pyridines.
Application 1: Chiral Alkylhalovinylboranes Derived from (1S)-(-)-α-Pinene as Dienophiles
(1S)-(-)-α-Pinene serves as a versatile chiral starting material for the synthesis of chiral alkylhalovinylboranes. These boranes function as effective dienophiles in Diels-Alder reactions, enabling the asymmetric synthesis of cyclic compounds. The pinene framework induces facial selectivity in the cycloaddition, leading to the preferential formation of one enantiomer of the product.
Reaction Scheme & Data
The overall transformation involves the synthesis of a chiral chlorovinylborane from (1S)-(-)-α-pinene, followed by a Diels-Alder reaction with a diene, such as cyclopentadiene. Subsequent oxidation of the resulting adduct yields the chiral alcohol.
Table 1: Diels-Alder Reaction of (-)-α-Pinene-Derived Chlorovinylborane with Cyclopentadiene
| Entry | Diene | Dienophile | Lewis Acid | Solvent | Temp (°C) | Time (h) | Yield (%) | endo:exo Ratio | Re:Si Ratio (endo) |
| 1 | Cyclopentadiene | (-)-α-pinene-derived chlorovinylborane | BCl₃ | Heptane | 25 | 5 | 48 | 80:20 | 55:45 |
Data extracted from theoretical and experimental studies on alkylhalovinylboranes in Diels-Alder reactions.
Experimental Protocols
Protocol 1.1: Synthesis of (-)-α-Pinene-Derived Chlorovinylborane
This protocol describes the in situ generation of the chiral chlorovinylborane dienophile from (1S)-(-)-α-pinene.
Materials:
-
(1S)-(-)-α-Pinene
-
Borane dimethyl sulfide complex (BMS)
-
Boron trichloride (BCl₃)
-
Anhydrous heptane
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for air-sensitive reactions
Procedure:
-
Under an inert atmosphere of argon or nitrogen, dissolve (1S)-(-)-α-pinene (1.0 eq) in anhydrous heptane in a flame-dried flask.
-
Cool the solution to 0 °C.
-
Slowly add borane dimethyl sulfide complex (BMS) (1.0 eq) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours to ensure complete hydroboration.
-
Cool the resulting dialkylborane solution to 0 °C.
-
Slowly add a solution of boron trichloride (BCl₃) (1.0 eq) in heptane to the flask.
-
Stir the reaction mixture at room temperature for 1 hour. The resulting solution contains the (-)-α-pinene-derived chlorovinylborane and is used directly in the subsequent Diels-Alder reaction.
Protocol 1.2: Diels-Alder Reaction with Cyclopentadiene
Materials:
-
Solution of (-)-α-pinene-derived chlorovinylborane in heptane (from Protocol 1.1)
-
Freshly cracked cyclopentadiene
-
Anhydrous heptane
-
Sodium hydroxide (NaOH) solution
-
Hydrogen peroxide (H₂O₂) solution
-
Standard glassware for air-sensitive reactions and work-up
Procedure:
-
To the solution of (-)-α-pinene-derived chlorovinylborane at room temperature, add freshly cracked cyclopentadiene (1.2 eq).
-
Stir the reaction mixture at 25 °C for 5 hours.
-
Cool the reaction mixture to 0 °C and slowly add a 3M aqueous solution of sodium hydroxide (NaOH).
-
Carefully add a 30% aqueous solution of hydrogen peroxide (H₂O₂) dropwise, maintaining the temperature below 20 °C.
-
Stir the mixture vigorously for 4 hours at room temperature.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired chiral alcohol.
-
Determine the endo:exo and enantiomeric ratios using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Workflow Diagram
Caption: Workflow for the synthesis of a chiral alcohol via a Diels-Alder reaction using a (-)-α-pinene-derived dienophile.
Application 2: Enantioselective Diels-Alder of Pyridines using a Tungsten Complex Resolved with (1S)-(-)-α-Pinene
A π-basic tungsten complex can be used to disrupt the aromaticity of pyridines, rendering them susceptible to Diels-Alder reactions. (1S)-(-)-α-Pinene can be employed as a chiral auxiliary to resolve the racemic tungsten complex, allowing for the synthesis of enantio-enriched isoquinuclidines.[1][2]
Reaction Scheme & Data
The process involves the resolution of a racemic tungsten-lutidine complex using (1S)-(-)-α-pinene, followed by a Diels-Alder reaction of the enantiopure complex with a dienophile.
Table 2: Enantioselective Diels-Alder of a Chiral Tungsten-Pyridine Complex
| Entry | Pyridine Complex | Dienophile | Solvent | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Chiral Tungsten-2,6-lutidine | N-methylmaleimide | Benzene | 25 | 1 | >95 | 88 |
Data is based on the Diels-Alder reactions of pyridines promoted by tungsten.[1][2]
Experimental Protocols
Protocol 2.1: Resolution of the Tungsten-Lutidine Complex with (1S)-(-)-α-Pinene
Materials:
-
Racemic TpW(NO)(PMe₃)(η²-2,6-lutidine) complex
-
(1S)-(-)-α-Pinene
-
Silver triflate (AgOTf)
-
Anhydrous pentane
-
Anhydrous diethyl ether
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for air-sensitive reactions
Procedure:
-
In a glovebox, dissolve the racemic tungsten-lutidine complex (1.0 eq) in a minimal amount of anhydrous pentane.
-
Add (1S)-(-)-α-pinene (1.1 eq) to the solution.
-
In a separate vial, dissolve silver triflate (AgOTf) (1.0 eq) in anhydrous diethyl ether.
-
Slowly add the AgOTf solution to the tungsten complex solution. A precipitate will form.
-
Stir the mixture for 30 minutes.
-
Filter the mixture through Celite to remove the silver salts.
-
The filtrate contains the diastereomeric mixture of the tungsten-(α-pinene) complex. The desired diastereomer can be isolated by fractional crystallization from a pentane/ether mixture.
-
The resolved lutidine complex can be regenerated by treating the isolated pinene complex with an excess of 2,6-lutidine.
Protocol 2.2: Asymmetric Diels-Alder Reaction
Materials:
-
Enantiopure TpW(NO)(PMe₃)(η²-2,6-lutidine) complex
-
N-methylmaleimide
-
Anhydrous benzene
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for air-sensitive reactions
Procedure:
-
Under an inert atmosphere, dissolve the enantiopure tungsten-lutidine complex (1.0 eq) in anhydrous benzene.
-
Add N-methylmaleimide (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 1 hour.
-
The Diels-Alder adduct is formed in solution. The tungsten auxiliary can be removed by oxidation (e.g., with air or a mild oxidant) to release the enantio-enriched isoquinuclidine product.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC.
Logical Relationship Diagram
Caption: Logical workflow for the enantioselective Diels-Alder reaction of pyridines enabled by a chiral tungsten complex resolved with (-)-α-pinene.
References
Application Notes and Protocols for the Biotransformation of Alpha-Pinene by Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the biotransformation of alpha-pinene, a readily available monoterpene, into valuable oxygenated derivatives using various cell cultures. This biotechnological approach offers a green and sustainable alternative to chemical synthesis for producing compounds with applications in the fragrance, flavor, and pharmaceutical industries.
Introduction
Alpha-pinene, a major constituent of turpentine, serves as an inexpensive precursor for the synthesis of high-value compounds such as verbenol, verbenone, and α-terpineol.[1] Microbial and plant cell cultures possess diverse enzymatic machinery capable of performing specific and stereoselective oxidations of α-pinene, often with high efficiency.[2][3] This document outlines the key microorganisms and plant cell lines used in these biotransformations, summarizes the achievable yields, and provides detailed experimental protocols for their implementation in a laboratory setting.
Data Presentation: Quantitative Analysis of Alpha-Pinene Biotransformation
The following tables summarize the quantitative data from various studies on the biotransformation of alpha-pinene by different cell cultures.
Table 1: Biotransformation of α-Pinene by Fungal and Yeast Cell Cultures
| Microorganism | Substrate | Major Product(s) | Concentration/Yield | Reaction Time | Reference(s) |
| Chrysosporium pannorum | α-Pinene | Verbenol, Verbenone | 722 mg/L (Verbenol), 176 mg/L (Verbenone) | 3 days | [2][4] |
| Candida tropicalis MTCC 230 | α-Pinene | (+)-α-Terpineol | 0.5 g/L (77% conversion) | 96 hours | [2] |
| Hormonema sp. UOFS Y-0067 | α-Pinene | trans-Verbenol, Verbenone | 0.4 g/L (trans-Verbenol), 0.3 g/L (Verbenone) | 72 hours | [2] |
| Absidia corulea MTCC 1335 | (+)-α-Pinene | α-Terpineol | 54.69% conversion | 72 hours | [3] |
| Aspergillus niger | α-Pinene | Verbenone | 3.28 mg/100 ml (16.5% molar yield) | 6 hours | [5] |
| Botrytis cinerea | (-)-α-Pinene | 3β-hydroxy-(-)-β-pinene, 9-hydroxy-(-)-α-pinene, 4β-hydroxy-(-)-α-pinene-6-one, Verbenone | 10%, 12%, 16%, Not specified | Not specified |
Table 2: Biotransformation of α-Pinene by Plant Cell Cultures
| Plant Cell Culture | Substrate | Major Product(s) | Conversion/Yield | Reaction Time | Reference(s) |
| Picea abies | α-Pinene (racemate, enantiomers) | trans-Verbenol, Verbenone | - | Fast (products detected within 1 minute) | [6] |
| Psychotria brachyceras | (-)-α-Pinene | Verbenone | 81% conversion | Not specified | [7] |
| Rauvolfia sellowii | (+)- and (-)-α-Pinene | Verbenone | 38% conversion | Not specified | [7] |
Signaling Pathways and Experimental Workflows
The biotransformation of alpha-pinene primarily involves oxidative enzymatic reactions. The key pathways include allylic oxidation and epoxidation, often catalyzed by cytochrome P450 monooxygenases and other oxidoreductases.[2]
Caption: Major biotransformation pathways of alpha-pinene.
A general workflow for a typical biotransformation experiment is depicted below. This involves inoculum preparation, cultivation, substrate addition, biotransformation, extraction, and analysis.
Caption: General experimental workflow for alpha-pinene biotransformation.
Experimental Protocols
The following are detailed protocols for the biotransformation of alpha-pinene using selected cell cultures.
Protocol 1: Biotransformation of α-Pinene using Chrysosporium pannorum
This protocol is adapted from studies demonstrating the production of verbenol and verbenone by the cold-adapted fungus Chrysosporium pannorum.[2][4]
1. Materials and Reagents:
-
Chrysosporium pannorum A-1 strain
-
Malt Extract Agar (MEA) for culture maintenance
-
Basal Medium (BM): (g/L) glucose 10, peptone 5, yeast extract 3, KH₂PO₄ 2, MgSO₄·7H₂O 0.5, in distilled water, pH 5.6
-
α-Pinene (≥98% purity)
-
Ethyl acetate (analytical grade)
-
Anhydrous sodium sulfate
-
250 mL Erlenmeyer flasks
-
Shaking incubator
2. Inoculum Preparation:
-
Grow C. pannorum on MEA slants at 20°C for 7 days.
-
Prepare a spore suspension by washing the surface of a mature slant with 10 mL of sterile 0.85% saline solution containing 0.01% Tween 80.
-
Inoculate 100 mL of BM in a 250 mL Erlenmeyer flask with 1 mL of the spore suspension.
-
Incubate at 20°C with shaking at 150 rpm for 3 days.
3. Biotransformation:
-
Aseptically transfer the 3-day-old mycelial culture to a sterile container.
-
Weigh a specific amount of wet mycelium (e.g., to achieve a final concentration of 5 g dry mass per liter).
-
Transfer the weighed mycelium to 50 mL of fresh BM in a 250 mL Erlenmeyer flask.
-
Add α-pinene to a final concentration of 1% (v/v). For sequential addition, add 0.5% (v/v) at the beginning, and another 0.5% after 24 and 48 hours.[2]
-
Incubate the flasks at 10-20°C with shaking at 150 rpm for up to 3 days.[4]
4. Extraction and Analysis:
-
Separate the mycelium from the culture broth by filtration or centrifugation.
-
Extract the culture broth three times with an equal volume of ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract under reduced pressure.
-
Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 2: Biotransformation of α-Pinene using Candida tropicalis
This protocol is based on the method described for the production of (+)-α-terpineol.[8]
1. Materials and Reagents:
-
Candida tropicalis MTCC 230
-
Culture Medium: (w/v) 0.3% malt extract, 0.3% yeast extract, 0.5% peptone, and 1.0% glucose in distilled water, pH 7.0.[8]
-
α-Pinene (≥98% purity)
-
Ethyl acetate (analytical grade)
-
Anhydrous sodium sulfate
-
250 mL Erlenmeyer flasks
-
Shaking incubator
2. Inoculum and Cultivation:
-
Inoculate a loop of C. tropicalis from an agar slant into 100 mL of the culture medium in a 250 mL Erlenmeyer flask.
-
Incubate at 30°C with shaking for 3 days to obtain a seed culture.[8]
3. Biotransformation:
-
To the 3-day-old culture, add α-pinene to a final concentration of 0.5% (w/v).[8]
-
Continue the incubation at 30°C with continuous shaking for 4 days.[8]
4. Extraction and Product Isolation:
-
Centrifuge the culture broth at 6000 rpm for 15 minutes to remove the yeast cells.[8]
-
Extract the supernatant three times with 15 mL of ethyl acetate.[8]
-
Wash the combined organic extracts with distilled water and dry over anhydrous sodium sulfate.[8]
-
Remove the solvent under reduced pressure.
-
The crude product can be further purified by column chromatography on silica gel.
Protocol 3: Biotransformation of α-Pinene using Picea abies Suspension Culture
This protocol is a general guide based on studies with Norway spruce cell cultures.[6]
1. Materials and Reagents:
-
Picea abies suspension cell culture
-
Gamborg B5 medium (or other suitable plant cell culture medium)
-
α-Pinene (enantiomers or racemate)
-
Hexane (analytical grade)
-
250 mL Erlenmeyer flasks
-
Orbital shaker with controlled lighting and temperature
2. Culture Maintenance:
-
Maintain the P. abies suspension culture in the appropriate liquid medium, subculturing every 7-14 days.
-
Grow the cells at approximately 24°C under diffuse light on a rotary shaker (e.g., 100 rpm).
3. Biotransformation:
-
Transfer a defined amount of stationary phase cells (e.g., 5 g fresh weight) to 50 mL of fresh medium in a 250 mL Erlenmeyer flask.
-
Add α-pinene (e.g., 50 mg dissolved in a minimal amount of ethanol or added directly).
-
Incubate the flasks under the same conditions as for culture maintenance for the desired period (e.g., 24-72 hours). The transformation can be very rapid, with products detected in minutes.[6]
4. Extraction and Analysis:
-
Separate the cells from the medium by vacuum filtration.
-
Extract both the cells and the medium separately with hexane or another suitable solvent.
-
Combine the extracts, dry over anhydrous sodium sulfate, and concentrate.
-
Analyze the products by GC-MS.
Analytical Method: GC-MS for Product Identification and Quantification
Gas Chromatography-Mass Spectrometry is the primary analytical technique for identifying and quantifying the volatile products of α-pinene biotransformation.
1. Sample Preparation:
-
The concentrated organic extract is typically dissolved in a suitable solvent (e.g., hexane or ethyl acetate) to an appropriate concentration for GC-MS analysis.
-
An internal standard (e.g., n-alkane series or a structurally similar compound not present in the sample) should be added for accurate quantification.
2. GC-MS Parameters (Example):
-
GC System: Agilent 7890A or similar.[9]
-
Column: DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[9]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[9]
-
Injector: Splitless injection of 1 µL at 200°C.[9]
-
Oven Temperature Program:
-
Initial temperature: 40°C for 5 min.
-
Ramp 1: 5°C/min to 140°C.
-
Ramp 2: 20°C/min to 300°C, hold for 5 min.[9]
-
-
MS System: Agilent 5975A or similar.
-
Ionization: Electron Ionization (EI) at 70 eV.[9]
-
Mass Range: m/z 40-400.
-
Identification: Compare the mass spectra and retention times of the peaks with those of authentic standards and/or with mass spectral libraries (e.g., NIST, Wiley).
These protocols and notes provide a solid foundation for researchers to explore the biotransformation of alpha-pinene. Optimization of parameters such as substrate concentration, incubation time, and medium composition may be necessary for specific cell lines and desired products.
References
- 1. Formation of trans-verbenol and verbenone from alpha-pinene catalysed by immobilised Picea abies cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview of the Biotransformation of Limonene and α-Pinene from Wood and Citrus Residues by Microorganisms [mdpi.com]
- 3. Biotransformation of α-Pinene to Terpineol by Resting Cell Suspension of Absidia corulea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioconversion of α-pinene by a novel cold-adapted fungus Chrysosporium pannorum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Transformation of alpha-pinene using Picea abies suspension culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 9. Development and Validation of an Analytical Method for Quantitation of Alpha-Pinene Oxide in Rodent Blood and Mammary Glands by GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
Application of (1S)-(-)-α-Pinene in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
(1S)-(-)-α-Pinene , a naturally abundant chiral monoterpene, serves as a versatile and valuable starting material in the synthesis of a variety of pharmaceutical intermediates. Its rigid bicyclic structure and inherent chirality make it an attractive scaffold for the construction of complex molecular architectures with specific stereochemistry, a crucial aspect in the development of modern therapeutics. This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates derived from (1S)-(-)-α-pinene, intended for researchers, scientists, and drug development professionals.
Synthesis of Sobrerol: A Mucolytic Agent
Sobrerol is a well-known mucolytic agent used in the treatment of respiratory tract disorders. It can be efficiently synthesized from (1S)-(-)-α-pinene through a two-step process involving epoxidation followed by hydrolysis.
Reaction Pathway: Synthesis of Sobrerol from (1S)-(-)-α-Pinene
Microbial Synthesis of Pinene Isomers in E. coli: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the microbial synthesis of pinene isomers using engineered Escherichia coli. Pinenes are valuable monoterpenes with applications in biofuels, fragrances, and pharmaceuticals. Leveraging microbial fermentation offers a sustainable alternative to traditional extraction from plant sources.[1][2] These notes summarize key findings, present quantitative data for comparison, and provide detailed experimental protocols based on successful studies in the field.
Introduction to Pinene Synthesis in E. coli
The biosynthesis of pinene in E. coli is achieved by introducing a heterologous metabolic pathway that converts central metabolites into the pinene precursor geranyl diphosphate (GPP), which is then cyclized by a pinene synthase (PS) to produce α-pinene and β-pinene.[3][4] The most common approach involves the expression of the mevalonate (MVA) pathway to supplement the native methylerythritol 4-phosphate (MEP) pathway for the production of the isoprenoid building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[4][5][6] A geranyl diphosphate synthase (GPPS) then condenses IPP and DMAPP to form GPP.[3][4]
Key to successful pinene production is the selection and optimization of the GPPS and PS enzymes, which are often sourced from various plants.[3][5] Furthermore, strategies to enhance precursor supply, balance enzyme expression, and improve host tolerance to the toxic pinene product are crucial for achieving high titers.[4][7][8]
Quantitative Data on Pinene Production
The following table summarizes the quantitative data from various studies on pinene production in engineered E. coli, highlighting different strategies and their outcomes.
| Strain Engineering Strategy | Key Enzymes/Pathways | Culture Condition | Pinene Titer | Productivity | Reference |
| Co-expression of GPPS and PS | Heterologous MVA pathway, A. grandis GPPS, P. taeda PS | Flask culture | 5.44 mg/L | - | [1][5][6] |
| Combinatorial expression of GPPS and PS | Heterologous MVA pathway, A. grandis GPPS, A. grandis PS | Flask culture | 28 mg/L | 15.6 mg/L/OD₆₀₀ | [3] |
| GPPS-PS protein fusion | Heterologous MVA pathway, A. grandis GPPS-PS fusion | Flask culture | 32 mg/L | - | [3][9][10][11] |
| Fed-batch fermentation | Heterologous hybrid MVA pathway, GPPS2, P. taeda α-pinene synthase (Pt30) | 5 L fed-batch fermenter | 0.97 g/L | - | [1][5][6] |
| Modular co-culture engineering | MVA pathway and GPPS-PS modules in separate strains | Whole-cell biocatalysis | 166.5 mg/L | - | [7][12] |
| Rational genome engineering | CRISPR/Cas9 and lambda-Red integration of pinene pathway | 5 L batch fermenter | 436.68 mg/L | 14.55 mg/L/h | [5][13][14] |
Signaling Pathways and Experimental Workflows
Engineered Metabolic Pathway for Pinene Synthesis
The following diagram illustrates the engineered metabolic pathway for pinene synthesis in E. coli, starting from acetyl-CoA and utilizing the heterologous MVA pathway.
Experimental Workflow for Strain Engineering and Production
This diagram outlines the general workflow for developing and utilizing engineered E. coli for pinene production.
Experimental Protocols
Protocol for Construction of Pinene Production Plasmids
This protocol describes the general steps for constructing the plasmids required for pinene production, typically involving cloning the MVA pathway genes, a GPPS, and a PS into suitable expression vectors.
Materials:
-
E. coli cloning strain (e.g., DH5α)
-
Expression vectors (e.g., pTrc99A, pACYCDuet-1)
-
Genes for the MVA pathway, GPPS, and PS (codon-optimized for E. coli)
-
Restriction enzymes and T4 DNA ligase
-
PCR reagents
-
DNA purification kits
-
LB agar plates and broth with appropriate antibiotics
Procedure:
-
Gene Amplification: Amplify the MVA pathway genes, GPPS, and PS from their respective sources using PCR with primers containing appropriate restriction sites.
-
Vector and Insert Digestion: Digest the expression vectors and the amplified gene fragments with the corresponding restriction enzymes.
-
Ligation: Ligate the digested gene fragments into the linearized vectors using T4 DNA ligase.
-
Transformation: Transform the ligation products into a competent E. coli cloning strain.
-
Selection and Verification: Plate the transformed cells on selective LB agar plates containing the appropriate antibiotics. Screen the resulting colonies by colony PCR and verify the correct clones by restriction digestion and DNA sequencing.
Protocol for Shake Flask Cultivation and Pinene Production
This protocol outlines the steps for small-scale pinene production in shake flasks.
Materials:
-
Engineered E. coli strain harboring the pinene production plasmids
-
Rich defined medium (e.g., EZ-Rich Defined Medium) with glucose
-
Appropriate antibiotics
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction
-
Dodecane (for in-situ extraction)
-
Shake flasks
-
Incubator shaker
Procedure:
-
Inoculum Preparation: Inoculate a single colony of the engineered E. coli strain into 5 mL of LB broth with appropriate antibiotics and grow overnight at 37°C with shaking.
-
Main Culture: Inoculate 50 mL of rich defined medium in a 250 mL shake flask with the overnight culture to an initial OD₆₀₀ of 0.1.
-
Growth: Incubate the culture at 37°C with shaking at 200 rpm until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Pinene Production and Extraction: Add a dodecane overlay (e.g., 10% v/v) to the culture to capture the produced pinene and reduce its toxicity to the cells.
-
Incubation: Continue incubation at a lower temperature (e.g., 30°C) for 24-72 hours.
-
Sampling: At desired time points, collect samples from the dodecane layer for pinene analysis.
Protocol for Fed-Batch Fermentation
This protocol provides a general outline for scaling up pinene production using a fed-batch fermentation strategy.
Materials:
-
Engineered E. coli strain
-
Fermentation medium (defined medium with trace elements)
-
Feeding solution (concentrated glucose and nutrients)
-
Bioreactor (e.g., 5 L) with pH, temperature, and dissolved oxygen control
-
IPTG for induction
-
Dodecane for in-situ extraction
Procedure:
-
Inoculum: Prepare a seed culture by growing the engineered strain in shake flasks to a sufficient cell density.
-
Batch Phase: Inoculate the bioreactor containing the initial batch medium with the seed culture. Grow the cells at 37°C with appropriate aeration and agitation to maintain dissolved oxygen levels.
-
Fed-Batch Phase: Once the initial carbon source is depleted (indicated by a sharp increase in dissolved oxygen), start the fed-batch phase by continuously or intermittently feeding the concentrated nutrient solution to maintain a controlled growth rate.
-
Induction: When the cell density reaches a desired level (e.g., OD₆₀₀ of 20-30), induce gene expression with IPTG.
-
Production and Extraction: Add a dodecane overlay to the fermenter. Lower the temperature (e.g., to 30°C) to enhance protein folding and product formation.
-
Monitoring and Control: Throughout the fermentation, monitor and control pH, temperature, and dissolved oxygen. Collect samples periodically from the dodecane layer for pinene quantification.
-
Harvesting: After the desired fermentation time, harvest the dodecane layer for pinene recovery.
Protocol for Pinene Quantification using GC-MS
This protocol describes the analysis of pinene isomers from the dodecane solvent layer using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Dodecane samples containing pinene
-
GC-MS system equipped with a suitable capillary column (e.g., HP-5ms)
-
Pinene standards (α-pinene and β-pinene)
-
Ethyl acetate or other suitable solvent for dilution
-
Autosampler vials
Procedure:
-
Sample Preparation: Centrifuge the culture samples to separate the dodecane layer. Dilute the dodecane samples in ethyl acetate to a concentration within the linear range of the GC-MS detector.
-
Standard Curve: Prepare a series of standard solutions of α-pinene and β-pinene of known concentrations in dodecane and dilute them similarly to the samples.
-
GC-MS Analysis:
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample or standard into the GC-MS.
-
GC Program: Use a suitable temperature program to separate the pinene isomers from other compounds. For example, start at 50°C, hold for 2 minutes, ramp to 150°C at 10°C/min, and then ramp to 250°C at 20°C/min.
-
MS Detection: Operate the mass spectrometer in scan mode to identify the pinene peaks based on their retention times and mass spectra. Use selected ion monitoring (SIM) mode for accurate quantification.
-
-
Data Analysis: Identify and integrate the peaks corresponding to α-pinene and β-pinene in the chromatograms. Construct a standard curve by plotting the peak area against the concentration of the standards. Use the standard curve to determine the concentration of pinene isomers in the samples.
References
- 1. Metabolic engineering of Escherichia coli for the biosynthesis of alpha-pinene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research progress on microbial synthesis of pinenes [manu61.magtech.com.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enhancing the Production of Pinene in Escherichia coli by Using a Combination of Shotgun, Product-Tolerance and I-SceI Cleavage Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic engineering of Escherichia coli for the biosynthesis of alpha-pinene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Enhancing Production of Pinene in Escherichia coli by Using a Combination of Tolerance, Evolution, and Modular Co-culture Engineering [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Advances in the Metabolic Engineering of Escherichia coli for the Manufacture of Monoterpenes [mdpi.com]
- 10. Microbial synthesis of pinene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Enhancing Production of Pinene in Escherichia coli by Using a Combination of Tolerance, Evolution, and Modular Co-culture Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Rational engineering of Escherichia coli strain for stable and enhanced biosynthesis of pinene [frontiersin.org]
- 14. Rational engineering of Escherichia coli strain for stable and enhanced biosynthesis of pinene - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Enantiomeric Excess in (1S)-(-)-α-Pinene Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve enantiomeric excess (e.e.) in reactions involving (1S)-(-)-α-Pinene.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low enantiomeric excess in reactions with (1S)-(-)-α-Pinene?
A1: Low enantiomeric excess in asymmetric synthesis can often be attributed to several key factors. It is crucial to systematically investigate each of these to identify the root cause:
-
Catalyst and Ligand Integrity: The purity of the chiral ligand and metal precursor is paramount. Impurities can lead to the formation of non-selective catalytic species. Additionally, many catalysts used in asymmetric synthesis are sensitive to air and moisture, which can cause degradation and loss of enantioselectivity.
-
Reaction Conditions: Temperature, solvent, and reactant concentrations play a critical role. Higher temperatures can sometimes provide enough energy to overcome the desired stereoselective pathway, leading to a racemic or less enriched mixture. The solvent can influence the conformation of the transition state, directly impacting stereoselectivity.
-
Substrate Purity: Impurities within the (1S)-(-)-α-Pinene starting material or other reagents can interfere with the catalyst's function or participate in non-selective side reactions.
Q2: How does temperature affect the enantioselectivity of these reactions?
A2: Generally, lower reaction temperatures lead to higher enantiomeric excess. This is because the difference in activation energy between the two diastereomeric transition states that lead to the respective enantiomers becomes more significant at lower temperatures. By reducing the thermal energy in the system, the reaction is more likely to proceed through the lower energy transition state, favoring the formation of the desired enantiomer. However, lowering the temperature can also decrease the reaction rate, so a balance must be struck between enantioselectivity and practical reaction times.
Q3: Which solvents are recommended for improving enantiomeric excess?
A3: The choice of solvent can have a profound impact on enantioselectivity by influencing the geometry of the crucial transition state. The optimal solvent is often determined empirically for a specific reaction. For instance, in the epoxidation of α-pinene, non-polar aprotic solvents like toluene and 1,2-dichloroethane have been shown to be effective.[1] It is advisable to screen a range of solvents with varying polarities and coordinating abilities to find the best performer for your specific transformation.
Troubleshooting Guides
Low Enantiomeric Excess in Hydroboration-Oxidation
The hydroboration-oxidation of α-pinene is a well-established method for producing optically active alcohols, with stereoselectivity primarily dictated by the steric hindrance of the pinene structure.[2] However, suboptimal results can occur.
Troubleshooting Workflow for Low e.e. in Hydroboration-Oxidation
Caption: Troubleshooting workflow for low enantiomeric excess in the hydroboration-oxidation of (1S)-(-)-α-Pinene.
Poor Selectivity in Asymmetric Dihydroxylation
The Sharpless Asymmetric Dihydroxylation is a powerful method for converting olefins into chiral diols with high enantioselectivity. The choice of the chiral ligand (AD-mix-α or AD-mix-β) dictates the facial selectivity of the dihydroxylation.[3]
Troubleshooting Workflow for Poor Selectivity in Asymmetric Dihydroxylation
Caption: Troubleshooting workflow for poor selectivity in the asymmetric dihydroxylation of olefins derived from (1S)-(-)-α-Pinene.
Data on Reaction Parameter Optimization
The following tables summarize the impact of various reaction parameters on the conversion and selectivity of reactions involving α-pinene. While not all data specifies the (1S)-(-)-enantiomer, the trends are generally applicable.
Table 1: Effect of Solvent on the Epoxidation of α-Pinene
| Solvent | Conversion of α-pinene (%) |
| 1,2-dichloroethane | 58 |
| Toluene | 40 |
| p-cymene | 24 |
| Acetonitrile | 12 |
Reaction conditions: 50 °C, 120 min reaction time, α-pinene (1.25 M), H₂O₂ (1.25 M), Na₂WO₄·2H₂O (0.012 M), H₂SO₄ (0.05 M).[1]
Table 2: Effect of Temperature on the Oxidation of α-Pinene over a TS-1 Catalyst
| Temperature (°C) | Conversion of α-pinene (mol%) | Selectivity to α-pinene oxide (mol%) | Selectivity to verbenol (mol%) | Selectivity to verbenone (mol%) |
| 75 | Not specified | 23 | ~14-18 | 19 |
| 85 | 34 | 29 | 15 | 12 |
| 100 | 49 | 1 | ~14-18 | 20 |
Reaction conditions: TS-1_2 catalyst (5.42 wt% Ti), 6 h reaction time, 1 wt% catalyst in the reaction mixture.[4]
Key Experimental Protocols
Protocol 1: Diastereoselective Hydroboration-Oxidation of (1S)-(-)-α-Pinene
This protocol describes a general procedure for the hydroboration-oxidation of (1S)-(-)-α-pinene to yield the corresponding alcohol with high diastereoselectivity.
Materials:
-
(1S)-(-)-α-Pinene
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1.0 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH) solution (e.g., 3 M)
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), add a solution of (1S)-(-)-α-pinene in anhydrous THF to a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Hydroboration: Cool the flask to 0 °C in an ice bath. Add the BH₃·THF solution dropwise to the stirred solution of α-pinene over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or GC.
-
Oxidation: Slowly and carefully add the aqueous NaOH solution to the reaction mixture at 0 °C. Following this, add the 30% H₂O₂ solution dropwise, ensuring the temperature does not rise significantly.
-
Work-up: After the addition of the peroxide is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours. Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Analysis: Determine the diastereomeric excess of the product by chiral GC or HPLC analysis.
Protocol 2: Sharpless Asymmetric Dihydroxylation of an Olefin Derived from (1S)-(-)-α-Pinene
This protocol provides a general method for the enantioselective dihydroxylation of an alkene using a commercially available AD-mix.
Materials:
-
Olefin substrate
-
AD-mix-α or AD-mix-β
-
tert-Butanol
-
Water
-
Methanesulfonamide (optional, can improve reaction rate and enantioselectivity for some substrates)
-
Sodium sulfite
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the AD-mix in a 1:1 mixture of tert-butanol and water at room temperature with vigorous stirring until both phases are clear.
-
Cooling: Cool the mixture to 0 °C in an ice bath. If using, add methanesulfonamide at this stage.
-
Substrate Addition: Add the olefin substrate to the cold, stirred mixture.
-
Reaction: Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by TLC. Reaction times can vary from a few hours to overnight.
-
Quenching: Once the reaction is complete, add solid sodium sulfite and stir for 1 hour at room temperature.
-
Extraction: Add ethyl acetate to the mixture and stir. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with additional portions of ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude diol can be purified by column chromatography or recrystallization.
-
Analysis: Determine the enantiomeric excess of the purified diol by chiral HPLC or by conversion to a suitable derivative for NMR analysis.
References
Optimizing temperature and catalyst for alpha-pinene transformation.
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the catalytic transformation of alpha-pinene.
Troubleshooting Guides
Issue 1: Low Conversion of α-Pinene
Question: My reaction shows low conversion of α-pinene despite extended reaction times. What are the potential causes and how can I address this?
Answer: Low conversion of the starting material can be attributed to several factors, including catalyst inefficiency, suboptimal reaction conditions, or issues with the reagents. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Catalyst Inactivity | Catalyst Deactivation: Ensure the catalyst has been stored and handled correctly to prevent deactivation from moisture or air. Consider regenerating the catalyst based on literature or manufacturer protocols. For heterogeneous catalysts, inspect for signs of fouling or coking.[1] Incorrect Catalyst Choice: The catalyst's nature is critical. For instance, in isomerization reactions, both Brønsted and Lewis acid sites can be effective.[1] Verify that the selected catalyst possesses the appropriate acidity or metallic function for the desired transformation. |
| Suboptimal Reaction Conditions | Temperature: The reaction rate may be too low at the current temperature. The isomerization of α-pinene oxide, for example, has been reported at temperatures ranging from 20°C to 140°C.[1] Incrementally increase the reaction temperature and monitor the conversion. Conversely, for some oxidation reactions, excessively high temperatures can lead to by-product formation.[2] Reaction Time: The reaction may simply require more time to proceed to completion. It is advisable to monitor the reaction's progress at regular intervals. |
| Reagent and Solvent Issues | Impure Reactants: Impurities in the α-pinene starting material can interfere with the catalytic process. Purification of the starting terpene may be necessary.[1] Solvent Effects: The choice of solvent can significantly impact reaction rates and selectivity. In some cases, a solventless approach may be optimal.[3][4] For other reactions, the polarity and basicity of the solvent are crucial.[2][5] |
Issue 2: Poor Selectivity and High By-product Formation
Question: My reaction is converting α-pinene, but I'm observing a low yield of the desired product and a high proportion of by-products like camphene, limonene, or campholenic aldehyde. How can I improve selectivity?
Answer: Poor selectivity is a common challenge in α-pinene transformation, often arising from the catalyst's nature and the reaction conditions.
Strategies to Improve Selectivity:
| Desired Product | Common By-products | Troubleshooting Steps |
| Pinol | Campholenic aldehyde, trans-carveol | The key is to use a catalyst with the appropriate acidity to favor the intramolecular rearrangement of α-pinene oxide to pinol.[1] |
| Camphene | Limonene, tricyclene | The acidity of the catalyst significantly influences the ratio of bicyclic to monocyclic products.[6] Acid-treated clays and titanate nanotubes have shown high selectivity for camphene.[6][7] Optimizing temperature is also crucial; for instance, with titanate nanotubes, the highest selectivity for camphene was achieved at 120°C.[7] |
| Verbenone/Verbenol | α-pinene oxide, campholenic aldehyde | The reaction time can be adjusted to favor verbenone, as longer reaction times can lead to the conversion of verbenol to verbenone.[3] The choice of oxidant and catalyst is also critical. |
| α-Pinene Oxide | Campholenic aldehyde, verbenol, verbenone | Lower reaction temperatures may minimize the isomerization of α-pinene oxide to campholenic aldehyde.[2] The catalyst's acidity can also promote this rearrangement, so a catalyst with optimized acidity is recommended.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for α-pinene transformation?
A1: A wide range of catalysts are employed depending on the desired product. These include:
-
Acid catalysts: Acid-treated clays, zeolites (e.g., Beta, TS-1), and solid superacids are commonly used for isomerization reactions to produce camphene and limonene.[6][8][9][10]
-
Titanium-based catalysts: Titanium silicalite (TS-1) and titanate nanotubes are effective for both oxidation and isomerization reactions.[3][4][7]
-
Copper-based catalysts: Copper complexes have been utilized for the oxidation of α-pinene to products like verbenone and pinene oxide.[11]
-
Noble metal catalysts: Palladium and nickel-based catalysts are often used for the hydrogenation of α-pinene to pinane.[12]
Q2: How does temperature affect the conversion and selectivity of α-pinene reactions?
A2: Temperature is a critical parameter. Generally, increasing the temperature increases the conversion rate of α-pinene.[2][3][13] However, higher temperatures can also promote the formation of undesired by-products.[2][13] For example, in the synthesis of terpineol, temperatures above 80°C led to a rapid decrease in selectivity due to the isomerization of α-pinene to limonene and terpinolene.[13] In the oxidation over a TS-1 catalyst, increasing the temperature from 75°C to 85°C increased the selectivity to α-pinene oxide, but a further increase to 100°C caused a sharp decrease.[14]
Q3: What are the key safety precautions to consider when working with α-pinene and its derivatives?
A3: Safety is paramount in the laboratory. Key precautions include:
-
Flammability: Terpenes and their derivatives are volatile and flammable. All experiments should be conducted in a well-ventilated fume hood, away from any ignition sources.[1]
-
Reactivity of Epoxides: α-pinene oxide is a reactive epoxide and can be an irritant. Inhalation and skin contact should be avoided.[1]
-
Corrosive Catalysts: Acid catalysts can be corrosive. Heterogeneous catalysts, while generally safer to handle, may be fine powders that pose an inhalation risk.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[1]
Data Presentation: Summary of Reaction Conditions
The following tables summarize quantitative data from various studies to illustrate the effect of different catalysts and temperatures on α-pinene transformation.
Table 1: Isomerization of α-Pinene to Camphene
| Catalyst | Temperature (°C) | Reaction Time (h) | α-Pinene Conversion (%) | Camphene Selectivity (%) | Reference |
| Titanate Nanotubes | 120 | 1.5 | 97.8 | 78.5 | [7] |
| Acid-activated TiO₂ | Optimized | - | 100 | 63.96 | [9] |
| SO₄²⁻/TiO₂ | 500 (calcination) | - | ~95 | 40 | [10] |
| Acid-treated Clay | - | - | - | ~70 | [6] |
Table 2: Oxidation of α-Pinene
| Catalyst | Temperature (°C) | Reaction Time (h) | α-Pinene Conversion (%) | Main Product(s) & Selectivity (%) | Reference |
| TS-1_2 (5.42 wt% Ti) | 85 | 6 | 34 | α-pinene oxide (29), verbenol (15), verbenone (12) | [3][4] |
| Monocopper(II) complex | 60 | 9 | 87 | tert-butylperoxy-2-pinene, verbenone, pinene oxide | [11] |
| Ti-MCM-41 | 70 | 7 | 37 | Verbenone (39), campholenic aldehyde (27), verbenol (18) | [14] |
Experimental Protocols
General Protocol for Catalytic Oxidation of α-Pinene
This is a generalized protocol and should be adapted based on the specific catalyst, oxidant, and desired product.[2]
Materials and Equipment:
-
α-pinene
-
Catalyst (e.g., TS-1, copper complex)
-
Oxidant (e.g., H₂O₂, O₂, TBHP)
-
Solvent (if required)
-
Reaction vessel (e.g., three-necked flask) with a condenser, magnetic stirrer, and temperature control
-
Inert gas supply (e.g., Nitrogen or Argon)
-
Analytical equipment (e.g., GC, GC-MS)
Procedure:
-
Reactor Setup: Assemble the reaction vessel with a condenser, magnetic stirrer, and thermometer.
-
Charging Reactants: Add the solvent (if any), α-pinene, and the catalyst to the reaction vessel.[2]
-
Inert Atmosphere: Purge the reactor with an inert gas to remove air if the reaction is sensitive to atmospheric oxygen.[2]
-
Temperature Control: Heat the reaction mixture to the desired temperature.
-
Adding Oxidant: Once the set temperature is reached, add the oxidant dropwise or at a controlled rate.[2]
-
Reaction Monitoring: Monitor the reaction's progress by taking aliquots at regular intervals and analyzing them by GC or GC-MS.[2]
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Product Isolation: Separate the catalyst (typically by filtration for heterogeneous catalysts). The liquid phase can then be purified by distillation, extraction, or chromatography to isolate the desired product.[2]
Visualizations
Troubleshooting Workflow for Low α-Pinene Conversion
Caption: A logical workflow for troubleshooting low α-pinene conversion.
Decision Pathway for Optimizing Product Selectivity
Caption: A decision-making pathway for enhancing product selectivity.
General Experimental Workflow for α-Pinene Transformation
Caption: A typical experimental workflow for the transformation of α-pinene.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Studies on α-Pinene Oxidation over the TS-1. The Influence of the Temperature, Reaction Time, Titanium and Catalyst Content - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Highly-selective solvent-free catalytic isomerization of α-pinene to camphene over reusable titanate nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of camphene by α-pinene isomerization using acid nano titanium dioxide catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. A potential catalyst for α-pinene isomerization: a solid superacid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Adding value to terpenes: copper-catalyzed oxidation of α-pinene in water under micellar conditions - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06525E [pubs.rsc.org]
- 12. The conversion of α-pinene to cis-pinane using a nickel catalyst supported on a discarded fluid catalytic cracking catalyst with an ionic liquid layer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The Studies on α-Pinene Oxidation over the TS-1. The Influence of the Temperature, Reaction Time, Titanium and Catalyst Content [mdpi.com]
Technical Support Center: Separation of α-Pinene and β-Pinene
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for challenges encountered during the separation of α-pinene and β-pinene. It is designed for researchers, scientists, and drug development professionals working with these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating α-pinene and β-pinene?
A1: The main challenge lies in their very similar physical properties as they are structural isomers with the same molecular weight.[1] Their boiling points are very close, making simple distillation ineffective and necessitating high-efficiency fractional distillation for separation.[1] Furthermore, both α-pinene and β-pinene exist as enantiomers ((+)- and (-)- forms), which have identical physical properties such as boiling points and densities, making them inseparable by standard distillation or achiral chromatography.[1][2]
Q2: What are the key physical property differences between α-pinene and β-pinene that can be exploited for separation?
A2: The most critical difference for purification is their boiling points, which differ by approximately 8-11°C.[1] While small, this difference is sufficient for separation via high-efficiency fractional distillation.[1] Minor variations in other physical properties like density and refractive index also exist and can be used for analytical characterization of the separated fractions.
Q3: Which separation technique is most suitable for α-pinene and β-pinene?
A3: The choice of technique depends on the desired scale and purity:
-
Fractional Distillation: This is the most common industrial method for large-scale separation of α-pinene and β-pinene from sources like turpentine.[1]
-
Azeotropic Distillation: This method can be employed to enhance separation by introducing an entrainer, such as diethylene glycol or ethylene glycol, which forms azeotropes with the pinenes, altering their relative volatilities.
-
Preparative Gas Chromatography (Prep-GC): For obtaining very high purity α-pinene or β-pinene on a smaller, laboratory scale, Prep-GC is an effective, albeit more expensive, option.
-
Argentation Chromatography: This technique utilizes a stationary phase impregnated with silver nitrate, which interacts differently with the double bonds of α-pinene and β-pinene, allowing for their separation.
Q4: Can α-pinene and β-pinene form an azeotrope with each other?
A4: No, α-pinene and β-pinene do not form a binary azeotrope with each other. However, they can form azeotropes with other solvents, a principle utilized in azeotropic distillation to facilitate their separation.
Data Presentation
Table 1: Physical and Chemical Properties of α-Pinene and β-Pinene
| Property | α-Pinene | β-Pinene |
| Molecular Formula | C₁₀H₁₆ | C₁₀H₁₆ |
| Molecular Weight | 136.24 g/mol | 136.24 g/mol |
| Boiling Point | 155-156 °C | 166-167 °C |
| Density | ~0.858 g/mL at 20°C | ~0.871 g/mL at 20°C |
| Refractive Index | ~1.465 at 20°C | ~1.477 at 20°C |
| Structure | Endocyclic double bond | Exocyclic double bond |
Troubleshooting Guides
Fractional Distillation
Q: My fractional distillation is not providing good separation between α-pinene and β-pinene.
A: This is a common issue and can be attributed to several factors:
-
Insufficient Column Efficiency: The fractionating column may not have enough theoretical plates for this separation. Solution: Use a longer column or a column with more efficient packing material (e.g., structured packing or a spinning band distillation system).
-
Incorrect Reflux Ratio: A low reflux ratio will result in poor separation. Solution: Increase the reflux ratio. For challenging separations like this, a higher reflux ratio is generally required.
-
Distillation Rate is Too High: A fast distillation rate does not allow for proper equilibrium between the liquid and vapor phases in the column. Solution: Reduce the heating rate to achieve a slow and steady distillation rate, typically 1-2 drops per second.[1]
-
Poor Insulation: Heat loss from the column can disrupt the temperature gradient. Solution: Insulate the distillation column with glass wool or aluminum foil.[3]
Q: The temperature at the distillation head is fluctuating and not holding steady.
A: This usually indicates uneven boiling or improper setup:
-
Uneven Boiling: "Bumping" of the liquid in the distillation flask can send slugs of mixed vapor up the column. Solution: Ensure smooth boiling by using boiling chips or a magnetic stirrer in the distillation flask.[1]
-
Improper Thermometer Placement: The thermometer bulb must be positioned correctly to accurately measure the temperature of the vapor that is in equilibrium with the liquid. Solution: The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head.
-
Column Flooding: Applying too much heat too quickly can cause the column to fill with condensing vapor, preventing proper fractionation.[1] Solution: Reduce the heat and allow the column to equilibrate before slowly increasing the temperature again.[1]
Gas Chromatography (GC) Analysis
Q: I am seeing co-elution of α-pinene and β-pinene peaks in my GC chromatogram.
A: Co-elution of these isomers is a frequent challenge in GC analysis.[4]
-
Inadequate Column Selectivity: The stationary phase of your GC column may not be suitable for separating these isomers. Solution: Use a column with a more appropriate stationary phase. A mid-polar to polar column, such as one with a polyethylene glycol (WAX) or a specialized chiral stationary phase, can provide better resolution.
-
Incorrect Temperature Program: A rapid temperature ramp will not provide sufficient time for separation. Solution: Optimize the oven temperature program. A slower temperature ramp or an isothermal period at a specific temperature can improve separation.
-
Carrier Gas Flow Rate: The flow rate of the carrier gas affects the efficiency of the separation. Solution: Optimize the carrier gas flow rate to achieve the best resolution.
Q: I am experiencing poor peak shape or peak tailing for the pinene isomers.
A: This can be due to several factors related to the GC system and sample preparation:
-
Active Sites in the System: Terpenes can interact with active sites (e.g., exposed silanols) in the GC inlet liner or the column itself.[1] Solution: Use a deactivated inlet liner and a high-quality, well-conditioned column.[1]
-
Sample Overload: Injecting too concentrated a sample can lead to peak broadening and tailing. Solution: Dilute your sample before injection.
-
Improper Injection Technique: A slow injection can cause band broadening. Solution: Use a fast injection technique to ensure the sample is introduced onto the column as a narrow band.
Experimental Protocols
Protocol 1: Fractional Distillation of α-Pinene and β-Pinene
Objective: To separate α-pinene and β-pinene from a mixture (e.g., turpentine) using fractional distillation.
Materials and Equipment:
-
Round-bottom flask
-
Heating mantle with a magnetic stirrer
-
Fractionating column (e.g., Vigreux, packed column, or spinning band)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Boiling chips or magnetic stir bar
-
Insulating material (glass wool or aluminum foil)
-
Gas chromatograph for purity analysis
Procedure:
-
Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.
-
Charging the Flask: Fill the round-bottom flask to no more than two-thirds of its volume with the pinene mixture and add boiling chips or a magnetic stir bar.[1]
-
Insulation: Wrap the fractionating column with insulating material to minimize heat loss.[3]
-
Heating: Begin heating the flask gently. Adjust the heating to establish a steady reflux in the column.
-
Equilibration: Allow the column to equilibrate for a period, where the condensing vapor returns to the distillation flask. This allows the temperature gradient to be established in the column.
-
Distillation: Slowly increase the heating rate to begin distillation at a rate of 1-2 drops per second.[1]
-
Fraction Collection:
-
First Fraction (α-pinene rich): Collect the distillate while the temperature at the head of the column remains stable at the boiling point of α-pinene (~155-156 °C).
-
Intermediate Fraction: As the temperature begins to rise, change the receiving flask to collect an intermediate fraction containing a mixture of α- and β-pinene.
-
Second Fraction (β-pinene rich): Once the temperature stabilizes at the boiling point of β-pinene (~166-167 °C), change the receiving flask again to collect the β-pinene rich fraction.
-
-
Shutdown: Stop the distillation before the flask runs dry to prevent the formation of potentially hazardous peroxides.[1]
-
Analysis: Analyze the collected fractions using Gas Chromatography (GC) to determine their purity.
Protocol 2: Gas Chromatography (GC) Analysis of Pinene Fractions
Objective: To determine the purity of the separated α-pinene and β-pinene fractions.
Instrumentation and Conditions (Example):
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A DB-5MS or equivalent non-polar column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is often a good starting point. For better resolution, a WAX column may be used.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 180 °C at a rate of 5 °C/minute.
-
Hold: Hold at 180 °C for 5 minutes.
-
-
Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).
Procedure:
-
Sample Preparation: Dilute a small aliquot of each collected fraction in a suitable solvent (e.g., hexane or ethanol).
-
Injection: Inject the prepared sample into the GC.
-
Data Acquisition: Run the GC method and record the chromatogram.
-
Analysis: Identify the peaks for α-pinene and β-pinene based on their retention times (determined by running authentic standards if available). Calculate the percentage purity of each fraction based on the peak areas.
Visualizations
Experimental Workflow for Fractional Distillation
Caption: Workflow for the separation of α- and β-pinene by fractional distillation.
Troubleshooting Logic for Poor GC Separation
Caption: Troubleshooting guide for common issues in the GC analysis of pinenes.
References
Preventing skeletal rearrangement of the pinene scaffold in acidic conditions.
Technical Support Center: Pinene Scaffold Integrity in Acidic Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the skeletal rearrangement of the pinene scaffold during acid-catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of pinene scaffold rearrangement in acidic conditions?
A1: The primary cause of skeletal rearrangement in the pinene scaffold under acidic conditions is the formation of carbocation intermediates. The strained cyclobutyl ring within the bicyclic pinene structure is prone to opening to relieve ring strain.[1] This process is initiated by the protonation of the double bond in α-pinene or β-pinene, leading to a tertiary carbocation. This carbocation can then undergo a series of rearrangements, including Wagner-Meerwein shifts, to form more stable carbocation intermediates, which ultimately lead to a variety of rearranged products such as camphene, limonene, and terpineol.[2][3]
Q2: What are the common rearranged products observed during acid-catalyzed reactions of pinene?
A2: Common rearranged products include monocyclic terpenes like limonene and terpinene, and bicyclic isomers such as camphene and bornane derivatives.[2][4] The specific product distribution is highly dependent on the reaction conditions, including the type of acid, solvent, and temperature. For instance, acid-catalyzed hydration of α-pinene can yield terpineol.[1][5]
Q3: Can the choice of acid catalyst influence the outcome of the reaction?
A3: Absolutely. The choice between a Brønsted acid and a Lewis acid can significantly alter the reaction pathway. While Brønsted acids readily protonate the olefin and initiate carbocationic rearrangements, certain Lewis acids can coordinate with other functional groups or the double bond in a way that can favor specific transformations over skeletal rearrangement.[6][7] For example, using Lewis acidic deep eutectic solvents has been explored for the polymerization of α-pinene with controlled isomerization.[8][9] Solid acid catalysts, such as zeolites and acid-activated clays, can also provide shape selectivity and a different acidic environment, influencing the product distribution.[1][10]
Q4: How does temperature affect the stability of the pinene scaffold in acidic media?
A4: Temperature plays a crucial role in the acid-catalyzed reactions of pinenes. Higher temperatures generally increase the rate of reaction and can favor the formation of thermodynamically more stable rearranged products.[11][12] Conversely, conducting reactions at lower temperatures can sometimes minimize unwanted side reactions and skeletal rearrangements. For instance, in the synthesis of terpene resins from α-pinene, a low reaction temperature of -5 °C was found to be optimal.[8]
Q5: Are there any general strategies to protect the pinene scaffold from rearrangement?
A5: While "protecting groups" in the traditional sense are not commonly applied to the pinene double bond to prevent rearrangement, several strategies can be employed to achieve a similar outcome. These include:
-
Careful selection of catalysts: Using milder Lewis acids or heterogeneous catalysts can steer the reaction towards the desired product.[7][10]
-
Solvent effects: The choice of solvent can influence the stability of carbocationic intermediates and the selectivity of the reaction.[13][14][15][16]
-
Low-temperature reactions: Performing the reaction at reduced temperatures can slow down the rate of rearrangement.[8]
-
Alternative synthetic routes: In some cases, it may be preferable to introduce the desired functionality through a non-acidic pathway, such as hydroboration-oxidation or epoxidation followed by nucleophilic ring-opening under non-acidic conditions.
Troubleshooting Guides
Issue 1: Predominant formation of camphene and limonene instead of the desired product.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Strong Brønsted Acid Catalyst | Switch to a milder Lewis acid catalyst (e.g., ZnCl₂, SnCl₄) or a solid acid catalyst (e.g., TiO₂, SO₄²⁻/TiO₂, zeolites).[4][7][17][18] | Reduced rate of carbocation rearrangement, potentially favoring the desired reaction pathway. |
| High Reaction Temperature | Lower the reaction temperature. It is advisable to start at a lower temperature (e.g., 0 °C or -5 °C) and gradually increase it if the reaction rate is too slow.[8] | Minimized formation of thermodynamically favored rearrangement products like camphene. |
| Protic or Non-polar Solvent | Employ a polar aprotic solvent. Solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) have been shown to influence selectivity in related rearrangements.[13][14][15][16] | The solvent can stabilize certain intermediates or transition states, altering the product distribution. |
Issue 2: Low yield of the desired product due to polymerization.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Catalyst Concentration | Reduce the concentration of the acid catalyst. High concentrations can lead to uncontrolled polymerization. | Decreased rate of polymerization, allowing the desired reaction to compete more effectively. |
| Prolonged Reaction Time | Monitor the reaction progress closely (e.g., by TLC or GC) and quench the reaction as soon as the starting material is consumed or the desired product concentration is maximized. | Prevention of product degradation and polymerization over extended periods. |
| Inappropriate Catalyst | For polymerization-sensitive substrates, consider using a heterogeneous catalyst that can be easily filtered off to stop the reaction promptly.[1][10] | Better control over the reaction time and reduced exposure of the product to acidic conditions. |
Experimental Protocols
Protocol 1: Selective Hydration of α-Pinene to α-Terpineol using a Solid-Liquid Phase Transfer Catalyst
This protocol is based on the principle of using a heterogenous acid catalyst to control the rearrangement.
Materials:
-
α-Pinene
-
Trichloroacetic acid (TCA)
-
Y-zeolite
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Catalyst Preparation: Prepare TCA-impregnated Y-zeolite (TCA/Y-zeolite) as described in the literature.[1]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add α-pinene and dichloromethane.
-
Catalyst Addition: Add the prepared TCA/Y-zeolite catalyst to the solution.
-
Reaction: Stir the mixture at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the reaction progress by GC.
-
Work-up: Upon completion, filter off the catalyst. Wash the organic phase with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield α-terpineol.[1]
Quantitative Data Summary
| Catalyst | Conversion of α-Pinene (%) | Selectivity to Terpineol (%) | Reaction Time (min) | Reference |
| TCA/Y-zeolite | 66 | 55 | 10 | [1] |
| Phosphoric acid and acetic acid | - | 53.5 | - | [1][19] |
Visualizations
Logical Workflow for Troubleshooting Pinene Rearrangement
Caption: A flowchart for troubleshooting unwanted skeletal rearrangements.
Simplified Acid-Catalyzed Rearrangement Pathway of α-Pinene
Caption: A simplified diagram of α-pinene's acid-catalyzed rearrangement.
References
- 1. The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rearrangements of pinane derivatives. Part I. Products of acid catalysed hydration of α-pinene and β-pinene - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. Polymerization of α-pinene catalyzed by Lewis acidic deep eutectic solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Polymerization of α-pinene catalyzed by Lewis acidic deep eutectic solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. The Studies on α-Pinene Oxidation over the TS-1. The Influence of the Temperature, Reaction Time, Titanium and Catalyst Content - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oxidation characteristics and hazardous of α-pinene, β-pinene and turpentine - Arabian Journal of Chemistry [arabjchem.org]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. research.abo.fi [research.abo.fi]
- 16. researchgate.net [researchgate.net]
- 17. A potential catalyst for α-pinene isomerization: a solid superacid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. US5826202A - Process for the preparation of camphene by the rearrangement of a-pinene - Google Patents [patents.google.com]
- 19. The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00423B [pubs.rsc.org]
Overcoming low yield in the synthesis of terpineol from alpha-pinene.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of terpineol from alpha-pinene.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of terpineol from alpha-pinene, focusing on identifying the root cause of low yields and providing actionable solutions.
Question: My alpha-pinene conversion is high, but the selectivity for alpha-terpineol is low. What are the likely causes and how can I improve it?
Answer:
High conversion with low selectivity typically indicates the formation of undesired byproducts through isomerization or other side reactions. The primary culprits are often limonene and terpinolene.
Possible Causes & Solutions:
-
Excessive Reaction Temperature: High temperatures can favor the isomerization of alpha-pinene.[1][2] The selectivity of terpineol can decrease rapidly at temperatures above 80°C.[1][2]
-
Inappropriate Catalyst Concentration: An excess of certain acid catalysts, like phosphoric acid, can promote the formation of limonene and terpinolene.[1][2]
-
Prolonged Reaction Time: Extended reaction times can lead to the degradation of the desired product into byproducts.
Question: My alpha-pinene conversion is low. How can I increase the conversion rate?
Answer:
Low conversion of the starting material, alpha-pinene, can be attributed to several factors related to the reaction conditions and catalyst activity.
Possible Causes & Solutions:
-
Insufficient Catalyst Activity: The chosen catalyst may not be effective enough under the current reaction conditions. The hydration rate of pinene can be slow when catalyzed only by certain acids like alpha-hydroxy acids alone.[1][3][4]
-
Solution: Consider using a more active catalyst system. Ternary composite catalysts, such as those composed of alpha-hydroxy acids, phosphoric acid, and acetic acid, have shown good catalytic performance.[1][3][4] Monochloroacetic acid (MCA) has also been reported as an effective catalyst, achieving high conversion rates.[1][2]
-
-
Poor Miscibility of Reactants: Alpha-pinene is non-polar, while the hydration reaction requires water, leading to a heterogeneous reaction mixture with slow reaction rates.
-
Suboptimal Reaction Temperature: The reaction temperature may be too low for the catalyst to be sufficiently active.
Frequently Asked Questions (FAQs)
Q1: What are the main byproducts in the synthesis of terpineol from alpha-pinene?
A1: The most common byproducts are isomers of alpha-pinene, primarily limonene and terpinolene.[1][2][5] Other minor byproducts can include camphene, p-cymene, and other terpene alcohols.[6] The formation of these byproducts is a significant factor in reducing the yield of the desired alpha-terpineol.[5]
Q2: What is the role of acetic acid in the reaction?
A2: Acetic acid can act as a co-catalyst and a solvent. It promotes the miscibility of the aqueous and organic phases, thereby increasing the reaction rate.[3] In some catalytic systems, it also participates in the formation of an intermediate, terpinyl acetate, which is then hydrolyzed to terpineol.[1][3][4]
Q3: Can I use crude turpentine oil directly for the synthesis?
A3: Yes, it is possible to use crude turpentine oil, which contains a high percentage of alpha-pinene.[5][7] However, the presence of other terpenes and impurities in crude turpentine can lead to a more complex product mixture and potentially lower yields of alpha-terpineol compared to using purified alpha-pinene.[8]
Q4: How can I purify the synthesized terpineol?
A4: The crude product is typically a mixture of terpineol, unreacted alpha-pinene, byproducts, and the catalyst. Purification can be achieved through a series of steps:
-
Neutralization: The acidic catalyst is neutralized using a weak base solution, such as sodium carbonate or sodium hydroxide.[9][10]
-
Extraction: The organic layer is separated and washed with water or brine.[9]
-
Distillation: The final purification is typically performed by fractional distillation under reduced pressure to separate the terpineol from other components with different boiling points.[5][9][10] Column chromatography can also be used for purification.[9]
Data Presentation
Table 1: Effect of Catalyst System on alpha-Pinene Conversion and alpha-Terpineol Selectivity.
| Catalyst System | Temperature (°C) | Time (h) | α-Pinene Conversion (%) | α-Terpineol Selectivity (%) | Reference |
| Citric Acid, Phosphoric Acid, Acetic Acid | 70 | 12-15 | 96 | 48.1 | [1][3] |
| Monochloroacetic Acid (MCA) | 70 | 4 | 90 | 65 | [2] |
| Sulfuric Acid with Acetone | Not Specified | 4 | >95 | 77 | [5] |
| Boric Acid and Mandelic Acid | Not Specified | Not Specified | 96.1 | 55.5 | [7] |
| Y-zeolite | 65 | 1 | 83.83 | 59.20 | [11] |
Table 2: Influence of Reaction Parameters on Terpineol Synthesis using a Ternary Catalyst System (Citric Acid, Phosphoric Acid, Acetic Acid).
| Parameter | Variation | α-Pinene Conversion (%) | α-Terpineol Selectivity (%) | Reference |
| Temperature | 70°C | 96 | 48.1 | [1] |
| >80°C | Increases | Decreases Rapidly | [1][2] | |
| Phosphoric Acid/α-Pinene Ratio | 0.5 (mass ratio) | High | Maximum | [1][2] |
| >0.5 (mass ratio) | Insignificant Increase | Decreases | [1][2] | |
| Acetic Acid/α-Pinene Ratio | 2.5 (mass ratio) | ~100 | Stable | [1] |
| Reaction Time | 12 h | 97.2 | Increases Initially | [1] |
Experimental Protocols
Protocol 1: Synthesis of Terpineol using a Ternary Composite Catalyst System
This protocol is based on the work by Meng et al. (2022).[1][3]
Materials:
-
alpha-Pinene
-
Acetic Acid
-
Water
-
Citric Acid
-
Phosphoric Acid
Procedure:
-
Combine alpha-pinene, acetic acid, water, citric acid, and phosphoric acid in a reaction vessel at a mass ratio of 1:2.5:1:(0.1–0.05):0.05.[1][3]
-
Heat the reaction mixture to 70°C with constant stirring.[1][3]
-
Maintain the reaction at this temperature for 12-15 hours.[1][3]
-
Monitor the reaction progress by withdrawing aliquots and analyzing them by Gas Chromatography (GC) to determine the conversion of alpha-pinene and the selectivity for alpha-terpineol.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a suitable base (e.g., 10% sodium carbonate solution) until the pH is neutral.
-
Perform a liquid-liquid extraction using a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure alpha-terpineol.
Protocol 2: Synthesis of Terpineol using Monochloroacetic Acid (MCA) Catalyst
This protocol is based on the work by Román-Aguirre et al. as cited in other studies.[2]
Materials:
-
alpha-Pinene
-
Monochloroacetic Acid (MCA)
-
Water
Procedure:
-
In a reaction vessel, combine alpha-pinene, water, and monochloroacetic acid.
-
Heat the reaction mixture to 70°C with vigorous stirring.
-
Maintain the reaction for approximately 4 hours.
-
Monitor the reaction by GC for the disappearance of alpha-pinene and the formation of alpha-terpineol.
-
After the reaction is complete, cool the mixture to room temperature.
-
Proceed with the neutralization, extraction, and purification steps as described in Protocol 1.
Visualizations
Caption: Experimental workflow for the synthesis of terpineol from alpha-pinene.
Caption: Troubleshooting logic for low terpineol yield.
Caption: Reaction pathways in the synthesis of terpineol from alpha-pinene.
References
- 1. Synthesis of Terpineol from Alpha-Pinene Catalyzed by α-Hydroxy Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Terpineol from Alpha-Pinene Catalyzed by α-Hydroxy Acids [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Terpineol from Alpha-Pinene Catalyzed by α-Hydroxy Acids [agris.fao.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A method to control terpineol production from turpentine by acid catalysts mixing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. beilstein-archives.org [beilstein-archives.org]
- 10. CN102276420A - Process of preparing terpineol - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Pinene Toxicity in Microbial Production Systems
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues related to pinene toxicity in microbial production systems. The following guides and frequently asked questions (FAQs) are designed to offer practical solutions and detailed experimental protocols to enhance the robustness and efficiency of your microbial production platforms.
Frequently Asked Questions (FAQs)
1. What are the initial signs of pinene toxicity in my microbial culture?
The primary indicators of pinene toxicity are a reduction in cell growth rate and lower final cell densities compared to control cultures. In Escherichia coli, growth inhibition can be observed at pinene concentrations as low as 0.25% (v/v). Specifically, α-pinene has been shown to reduce cell growth starting at 0.5% (v/v), which is approximately 4.3 g/L.[1] It's also important to note that α-pinene is generally more toxic than β-pinene.[1]
2. Is the precursor geranyl diphosphate (GPP) also toxic to the cells?
High intracellular concentrations of geranyl diphosphate (GPP) are hypothesized to be toxic to microbial cells, potentially by inserting into the cell membrane. To test for GPP toxicity, researchers can add its alcohol proxy, geraniol, to the culture medium. While high concentrations of geraniol can inhibit growth, the levels of GPP produced in most engineered strains are not typically considered to be the primary limiting factor for pinene production.
3. How can I differentiate between pinene toxicity and other fermentation issues?
To isolate pinene toxicity as the root cause of poor production, it's crucial to run parallel control experiments. A key control is to cultivate your engineered strain under identical conditions but without the pinene production pathway induced. If the strain grows robustly in the absence of pinene production, it strongly suggests that the observed growth inhibition is due to pinene toxicity. Additionally, you can exogenously add pinene to a wild-type strain to observe its effect on growth.
4. Which is more toxic, α-pinene or β-pinene?
Studies have consistently shown that α-pinene is more toxic to microbial hosts like E. coli than β-pinene.[1] This is an important consideration when selecting or engineering pinene synthases, as the isomer ratio of the product can significantly impact the overall health of the production culture.
Troubleshooting Guides
Issue 1: Reduced cell growth and low pinene titers.
This is the most common problem and can be addressed through several strategies aimed at improving the host's tolerance to pinene.
ALE is a powerful technique to select for microbial strains with enhanced tolerance to toxic compounds like pinene. The process involves repeatedly culturing the strain in the presence of gradually increasing concentrations of pinene, thereby selecting for spontaneous mutations that confer a fitness advantage.
Experimental Protocol: Adaptive Laboratory Evolution for Pinene Tolerance
-
Initial Culture: Inoculate a single colony of your pinene-producing strain into a suitable liquid medium (e.g., LB or M9 minimal medium).
-
Sub-culturing with Pinene: Once the culture reaches the mid-logarithmic growth phase, dilute it into a fresh medium containing a sub-lethal concentration of pinene (e.g., 0.5% v/v).
-
Serial Transfer: Continue to serially transfer the culture to a fresh medium with the same pinene concentration daily. Monitor the optical density (OD600) at regular intervals.
-
Increasing Pinene Concentration: Once the growth rate stabilizes and no further increase in OD600 is observed over a 24-hour period, increase the pinene concentration in the medium (e.g., to 1.0%, then 1.5%, and finally 2.0%).
-
Isolation of Tolerant Strains: After achieving robust growth at the highest desired pinene concentration, streak the culture onto an agar plate to obtain single colonies.
-
Characterization: Screen individual colonies for their pinene tolerance and production capabilities to identify the best-performing mutants.
Efflux pumps are membrane proteins that can actively transport toxic compounds out of the cell. Overexpressing native or heterologous efflux pumps can enhance the tolerance of your microbial host to pinene.
Experimental Protocol: Assessing Efflux Pump Activity
This protocol uses a simple agar plate-based method with ethidium bromide (EtBr), a common substrate for many efflux pumps.
-
Prepare EtBr Agar Plates: Prepare a series of agar plates (e.g., Trypticase Soy Agar) containing varying concentrations of EtBr (e.g., 0.0, 0.5, 1.0, 1.5, 2.0, and 2.5 mg/L).
-
Inoculate Strains: Streak your engineered strain (with the overexpressed efflux pump) and a control strain (without the overexpressed pump) onto the EtBr-agar plates. You can use a cartwheel pattern to test multiple strains on a single plate.
-
Incubation: Incubate the plates at 37°C for 16-18 hours.
-
Fluorescence Analysis: Observe the plates under UV light. A strain with higher efflux pump activity will show less fluorescence at a given EtBr concentration because it is actively pumping the fluorescent dye out of the cells.
-
Confirmation with Inhibitors: To confirm that the observed effect is due to efflux pump activity, you can perform the assay in the presence of a known efflux pump inhibitor (e.g., carbonyl cyanide m-chlorophenylhydrazone - CCCP). In the presence of the inhibitor, the fluorescence of the engineered strain should increase, indicating that the efflux pump is being blocked.
This technique involves introducing an organic solvent to the fermentation broth that is immiscible with the aqueous medium. The pinene produced by the microbes will preferentially partition into the organic phase, thereby reducing its concentration in the aqueous phase and alleviating toxicity.
Experimental Protocol: Two-Phase Extractive Fermentation
-
Solvent Selection: Choose a biocompatible organic solvent with a high partition coefficient for pinene. Dodecane is a commonly used solvent for this purpose.
-
Fermentation Setup: Inoculate your pinene-producing strain into the fermentation medium.
-
Solvent Overlay: After an initial period of cell growth (e.g., when the culture reaches an OD600 of 0.8), add the organic solvent to the fermenter to form a distinct layer. A typical ratio is 1:5 to 1:10 (organic solvent to culture volume).
-
Induction and Fermentation: Induce pinene production and continue the fermentation. The agitation should be sufficient to ensure mixing at the interface of the two phases, but not so vigorous as to create a stable emulsion.
-
Product Recovery: At the end of the fermentation, allow the two phases to separate. The pinene can then be recovered from the organic phase through distillation or other purification methods.
Issue 2: Pinene production is still low despite improved tolerance.
If your strain is tolerant to pinene but production remains low, the bottleneck may lie within the metabolic pathway itself.
-
Enzyme Selection: The choice of geranyl diphosphate synthase (GPPS) and pinene synthase (PS) can significantly impact pinene titers. It is recommended to screen different combinations of GPPS and PS from various organisms to find the most efficient pair for your host.
-
Protein Fusions: Fusing GPPS and PS can increase the local concentration of the substrate (GPP) for the PS and alleviate potential feedback inhibition on GPPS. An Abies grandis GPPS-PS fusion has been shown to improve pinene production.[1]
-
Promoter Engineering: Fine-tuning the expression levels of the pathway genes is critical. Using a library of promoters with varying strengths can help to balance the metabolic flux and avoid the accumulation of toxic intermediates.
Table 1: Comparison of Pinene Production in Engineered E. coli
| Engineering Strategy | Host Strain | Pinene Titer (mg/L) | Reference |
| Combinatorial expression of GPPS and PS | E. coli | ~28 | Sarria et al., 2014[1] |
| GPPS-PS protein fusion | E. coli | 32 | Sarria et al., 2014[1] |
| Tolerance, evolution, and co-culture | E. coli | 166.5 | Niu et al., 2018[2] |
| Rational design and fermentation optimization | E. coli | 436.68 | Hussain et al., 2024[3] |
Ensure that the supply of the precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) is not limiting. Overexpression of genes in the upstream methylerythritol 4-phosphate (MEP) pathway or the heterologous mevalonate (MVA) pathway can boost the availability of these precursors.
Pinene-Induced Stress Response in E. coli
Transcriptomic analysis of E. coli strains that have evolved tolerance to pinene has revealed several key cellular responses. These insights can guide further metabolic engineering efforts.
Key Upregulated Pathways and Genes:
-
DXP Pathway: Genes such as dxs and dxr, which are involved in the biosynthesis of the precursors IPP and DMAPP, are often upregulated.
-
Membrane Proteins: Genes encoding membrane proteins, including efflux pumps, are frequently overexpressed to enhance pinene export.
-
Chaperones and Repair Systems: Genes like dnaK (a chaperone) and mutS (involved in DNA mismatch repair) are upregulated to cope with cellular damage caused by pinene.
-
RNA Polymerase Subunit: The gene rpoA, encoding the alpha subunit of RNA polymerase, often has mutations in pinene-tolerant strains, suggesting a global reprogramming of transcription.
Pinene Toxicity and Production in Other Microbes
While E. coli is a common host, pinene production has also been explored in other microbes like Saccharomyces cerevisiae and cyanobacteria.
Table 2: Pinene Toxicity and Production in Various Microbial Hosts
| Microorganism | Pinene Toxicity Level | Max. Pinene Titer (mg/L) | Key Engineering Strategies | Reference(s) |
| Escherichia coli | Growth inhibition at 0.25% (v/v) | 436.68 | ALE, efflux pumps, pathway optimization | [1][2][3] |
| Saccharomyces cerevisiae | MIC for β-pinene: 1.52 mM | 36.1 | Pathway engineering, two-phase fermentation | [4][5] |
| Synechocystis sp. PCC 6803 | Not well-quantified, but tolerance is a known issue | ~0.08 | Expression of pinene synthase | |
| Yarrowia lipolytica | Not specified | 36.1 | Pathway engineering from waste feedstocks | [5] |
This technical support center provides a starting point for addressing pinene toxicity. The optimal solution will likely involve a combination of the strategies outlined above, tailored to your specific microbial host and production process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Rational engineering of Escherichia coli strain for stable and enhanced biosynthesis of pinene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alleviating monoterpene toxicity using a two-phase extractive fermentation for the bioproduction of jet fuel mixtures in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of α-Pinene by Genetically Engineered Yarrowia lipolytica from Low-Cost Renewable Feedstocks - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing (1S)-(-)-alpha-Pinene Against Air Oxidation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the stabilization of (1S)-(-)-alpha-Pinene against air oxidation. The information is presented in a practical question-and-answer format to facilitate easy access to solutions for common experimental issues.
Troubleshooting Guides
Issue: Rapid Degradation of this compound Despite Standard Storage
Q1: My this compound is showing signs of degradation (e.g., changes in odor, viscosity, or appearance of new peaks in GC analysis) even though I am storing it in a sealed container in the refrigerator. What could be going wrong?
A1: Several factors beyond simple refrigeration can contribute to the oxidation of this compound. Consider the following troubleshooting steps:
-
Headspace Oxygen: The oxygen present in the headspace of a partially filled container is sufficient to initiate and propagate oxidation. Each time the container is opened, fresh oxygen is introduced.
-
Solution: Aliquot the alpha-Pinene into smaller, appropriately sized vials to minimize headspace. For long-term storage, purge the headspace with an inert gas like nitrogen or argon before sealing.
-
-
Container Material and Seal: Not all containers provide a perfect barrier to oxygen.
-
Solution: Ensure you are using amber glass bottles with polytetrafluoroethylene (PTFE)-lined caps to prevent light exposure and provide a tight seal. Avoid plastic containers unless they are specifically rated for storing terpenes.
-
-
Purity of alpha-Pinene: Impurities, particularly trace metals, can catalyze oxidation reactions.
-
Solution: Use high-purity this compound (≥98%). If you suspect contamination, consider purification by distillation, though this should be done with care to avoid thermal degradation.
-
-
Light Exposure: Even brief exposure to laboratory lighting can initiate photooxidation.
-
Solution: Always store alpha-Pinene in amber glass containers and in a dark location, such as a cabinet or refrigerator with no internal light source.
-
Issue: Inconsistent Results with Antioxidant Use
Q2: I've added an antioxidant to my this compound, but I'm still observing oxidation, or the results are not reproducible. What factors should I consider?
A2: The effectiveness of an antioxidant depends on several variables. Here’s how to troubleshoot inconsistent performance:
-
Antioxidant Selection: Not all antioxidants are equally effective for every substrate. The polarity and mechanism of action of the antioxidant are crucial.
-
Solution: Phenolic antioxidants like Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and alpha-tocopherol (a form of Vitamin E) are generally effective for terpenes. Alpha-tocopherol is a good first choice due to its natural origin and high efficiency in scavenging free radicals.
-
-
Concentration of Antioxidant: Both too little and too much antioxidant can be problematic. Insufficient amounts will not provide adequate protection, while excessive amounts of some antioxidants, like alpha-tocopherol, can exhibit pro-oxidant effects.
-
Solution: A common starting concentration for alpha-tocopherol in essential oils is 0.1% by weight[1]. It is recommended to perform a small-scale study to determine the optimal concentration for your specific application.
-
-
Homogeneity of the Mixture: The antioxidant must be thoroughly dissolved and evenly distributed throughout the alpha-Pinene to be effective.
-
Solution: Ensure proper mixing after adding the antioxidant. Gentle agitation or stirring is recommended. Given the high viscosity of some antioxidants like alpha-tocopherol, it can be beneficial to first dilute it in a small amount of the alpha-Pinene before adding it to the bulk volume.
-
-
Timing of Addition: Antioxidants are most effective when added to fresh, unoxidized alpha-Pinene.
-
Solution: Add the antioxidant as soon as possible after receiving or purifying the this compound.
-
Frequently Asked Questions (FAQs)
Q3: What are the primary products of this compound air oxidation?
A3: The air oxidation of alpha-Pinene is a complex process that can yield a variety of products depending on the conditions (e.g., presence of light, heat, and specific oxidants). The main products formed under aerobic conditions include pinene oxide, verbenyl hydroperoxide, verbenol, and verbenone.[2] In the atmosphere, reactions with ozone, hydroxyl radicals (•OH), and nitrate radicals (NO₃•) can lead to the formation of other compounds like pinonaldehyde, norpinonaldehyde, and various acids.[2]
Q4: What are the ideal storage conditions to minimize the oxidation of this compound?
A4: To minimize oxidation, this compound should be stored under the following conditions:
-
Temperature: In a cool location, such as a refrigerator (2-8 °C).
-
Atmosphere: Under an inert gas atmosphere (e.g., nitrogen or argon) to displace oxygen.
-
Container: In a tightly sealed, amber glass container to protect from light and prevent oxygen ingress.
-
Handling: Minimize the frequency of opening the container. For frequent use, it is best to transfer smaller aliquots into separate vials.
Q5: Which antioxidants are recommended for stabilizing this compound, and at what concentrations?
A5: Phenolic antioxidants are commonly used to stabilize terpenes. The following are recommended:
-
Alpha-Tocopherol (Vitamin E): A natural and effective antioxidant. A starting concentration of 0.1% (w/w) is often suggested for essential oils.[1]
-
Butylated Hydroxytoluene (BHT): A synthetic antioxidant widely used in industrial applications.
-
Butylated Hydroxyanisole (BHA): Another synthetic antioxidant, often used in combination with BHT.
The optimal concentration can vary, so it is advisable to conduct a stability study to determine the most effective concentration for your specific requirements.
Q6: How can I experimentally evaluate the stability of my this compound sample?
A6: An accelerated stability study is a common method to evaluate the oxidative stability of substances like this compound. The Schaal Oven Test is a widely used and straightforward method.[1][3] This involves storing samples at an elevated temperature (e.g., 60-63 °C) to accelerate the oxidation process. Samples with and without antioxidants are periodically analyzed to monitor the degradation of alpha-Pinene and the formation of oxidation products.
Data Presentation
Table 1: Recommended Antioxidants for this compound Stabilization
| Antioxidant | Type | Recommended Starting Concentration (w/w) | Key Considerations |
| Alpha-Tocopherol | Natural | 0.1%[1] | Can exhibit pro-oxidant effects at high concentrations. Highly viscous, may require pre-dilution. |
| Butylated Hydroxytoluene (BHT) | Synthetic | 0.01% - 0.1% | Effective and widely used. |
| Butylated Hydroxyanisole (BHA) | Synthetic | 0.01% - 0.1% | Often used in synergy with BHT. |
Experimental Protocols
Protocol 1: Accelerated Oxidative Stability Study of this compound (Adapted from Schaal Oven Test)
This protocol is designed to compare the effectiveness of different antioxidants in preventing the air oxidation of this compound under accelerated conditions.
1. Materials:
- High-purity this compound (≥98%)
- Antioxidants: Alpha-Tocopherol, BHT, BHA
- Amber glass vials (e.g., 2 mL) with PTFE-lined screw caps
- Calibrated oven capable of maintaining a constant temperature (e.g., 63 ± 2 °C)
- Gas chromatograph with mass spectrometer (GC-MS)
- Inert gas (Nitrogen or Argon)
2. Sample Preparation:
- Prepare a control sample by aliquoting 1 mL of this compound into several amber glass vials.
- Prepare stock solutions of each antioxidant in this compound. For example, to prepare a 1% stock solution, dissolve 10 mg of the antioxidant in 990 mg of alpha-Pinene.
- From the stock solutions, prepare vials containing alpha-Pinene with the desired final concentrations of each antioxidant (e.g., 0.05%, 0.1%, 0.2% w/w).
- For each condition (control and each antioxidant concentration), prepare enough vials for analysis at each time point (e.g., 0, 24, 48, 72, 96, 120 hours).
- Leave a small headspace in each vial to simulate real-world storage conditions. Do not purge with inert gas for this accelerated test to ensure oxidation can occur.
- Tightly seal all vials.
3. Accelerated Aging:
- Place all prepared vials in a pre-heated oven at 63 °C.[3]
- At each designated time point, remove one vial for each condition for analysis.
4. Analysis by GC-MS:
- At time zero and at each subsequent time point, analyze the samples by GC-MS.
- Use a suitable GC column and temperature program to separate this compound from its potential oxidation products (e.g., pinene oxide, verbenone, verbenol, pinonaldehyde).
- Quantify the remaining percentage of this compound and the relative abundance of the major oxidation products.
5. Data Evaluation:
- Plot the percentage of remaining this compound against time for each condition.
- Compare the degradation rates between the control and the samples with different antioxidants and concentrations.
- The most effective antioxidant will show the slowest degradation rate of alpha-Pinene.
Protocol 2: GC-MS Analysis of this compound and its Oxidation Products
1. Instrumentation:
- Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
- Column: A non-polar or medium-polarity column is suitable, for example, a DB-5MS or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).
2. GC Conditions (Example):
- Injector Temperature: 250 °C
- Oven Program:
- Initial temperature: 60 °C, hold for 2 minutes.
- Ramp: 5 °C/min to 240 °C.
- Hold at 240 °C for 5 minutes.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injection Volume: 1 µL (with appropriate split ratio, e.g., 50:1).
3. MS Conditions (Example):
- Ion Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-400.
4. Sample Preparation:
- Dilute the samples from the stability study in a suitable solvent (e.g., hexane or ethyl acetate) to an appropriate concentration for GC-MS analysis.
5. Identification and Quantification:
- Identify this compound and its oxidation products by comparing their mass spectra with a reference library (e.g., NIST) and by comparing their retention times with those of authentic standards if available.
- Quantify the relative peak areas to determine the percentage of remaining alpha-Pinene and the formation of oxidation products over time.
Visualizations
Caption: Simplified pathway of this compound air oxidation.
References
Scaling up alpha-pinene reactions from lab to pilot plant
Welcome to the technical support center for scaling up α-pinene reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning α-pinene chemistry from the laboratory to pilot plant scale. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This section provides solutions to common problems encountered during the scale-up of α-pinene reactions, such as oxidation and isomerization.
α-Pinene Oxidation
Q1: My α-pinene oxidation reaction is resulting in a low yield of the desired product and a high concentration of by-products. What are the initial troubleshooting steps?
A1: Low yield and poor selectivity are common challenges when scaling up α-pinene oxidation. A systematic evaluation of your reaction parameters is the most effective approach. Begin by assessing the following factors:
-
Reaction Temperature: Temperature plays a critical role in both the conversion rate of α-pinene and the selectivity towards specific products.[1] An increase in temperature generally accelerates the reaction but can also lead to the formation of unwanted by-products.[1]
-
Catalyst Selection and Concentration: The choice of catalyst is fundamental in directing the reaction towards the desired product, whether it be α-pinene oxide, verbenol, or verbenone.[1][2] The concentration of the catalyst is also crucial; an improper concentration can result in kinetic limitations or undesirable side reactions.[1]
-
Reaction Time: The duration of the reaction significantly impacts the product distribution. Extended reaction times may lead to the further oxidation of your target product into other compounds.[1]
-
Oxidant and Solvent: The type of oxidant (e.g., H₂O₂, O₂, TBHP) and the solvent used can dramatically influence the product profile.[1]
Q2: I am observing the formation of campholenic aldehyde as a major by-product. How can I minimize its formation?
A2: The formation of campholenic aldehyde often results from the rearrangement of α-pinene oxide, a primary oxidation product. To mitigate this, consider the following:
-
Catalyst Acidity: The acidity of the catalyst can promote the isomerization of α-pinene oxide to campholenic aldehyde.[1] Employing a catalyst with optimized acidity or a more basic character can reduce this side reaction.
-
Temperature Control: Higher temperatures can favor isomerization reactions.[1] Maintaining a lower and precisely controlled reaction temperature can help minimize the formation of campholenic aldehyde.
Q3: My target product is verbenone, but the reaction is yielding a mixture of verbenol and other oxidation products. How can I improve the selectivity towards verbenone?
A3: To enhance the selectivity towards verbenone, you can adjust the following parameters:
-
Oxidant Concentration: A higher concentration of the oxidant can promote the further oxidation of verbenol to verbenone.
-
Reaction Time: Extending the reaction time can also facilitate the conversion of verbenol to verbenone.[2]
-
Catalyst Choice: Certain catalysts are known to be more selective for the production of verbenone. Investigating different catalyst options is recommended.
A general troubleshooting workflow for α-pinene oxidation is depicted below.
α-Pinene Isomerization
Q1: During the scale-up of α-pinene isomerization, I am experiencing rapid catalyst deactivation. What are the likely causes and solutions?
A1: Catalyst deactivation is a significant hurdle in the industrial-scale isomerization of α-pinene.[3] The primary causes include:
-
Coking: The formation of carbonaceous deposits (coke) on the catalyst surface can block active sites. This is particularly prevalent with certain acidic catalysts.
-
Solution: Consider co-feeding hydrogen during the reaction to reduce coking.[4] Additionally, periodic catalyst regeneration through controlled oxidation can burn off coke deposits.
-
-
Poisoning: Impurities in the α-pinene feedstock can poison the catalyst.
-
Solution: Ensure high purity of the α-pinene feedstock through appropriate purification methods before it enters the reactor.
-
Q2: The selectivity towards the desired isomer (e.g., camphene) is lower than in the lab-scale experiments. What factors should I investigate?
A2: A decrease in selectivity upon scale-up can often be attributed to issues with heat and mass transfer.
-
Heat Transfer: Poor heat dissipation in a larger reactor can lead to localized "hot spots" with higher temperatures, which can promote the formation of undesired by-products.
-
Solution: Improve the reactor's heat management system. This could involve enhancing the cooling jacket efficiency, improving agitation, or using a different reactor design with a higher surface area-to-volume ratio.
-
-
Mass Transfer: In heterogeneous catalysis, the rate of diffusion of reactants to the catalyst surface and products away from it can become a limiting factor at a larger scale.
-
Solution: Increase the agitation speed to improve mixing and reduce the boundary layer thickness around the catalyst particles. Optimizing the catalyst particle size can also play a role.
-
The logical relationship for troubleshooting low selectivity in α-pinene isomerization is outlined in the diagram below.
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to consider when scaling up α-pinene reactions?
A1: α-Pinene is flammable and its reactions, particularly oxidations, can be exothermic.[5] Key safety considerations include:
-
Thermal Hazards: Implement robust temperature monitoring and control systems to prevent thermal runaways. Ensure the cooling capacity of the pilot plant reactor is sufficient for the reaction scale.
-
Flammability: Use inert atmospheres (e.g., nitrogen, argon) where appropriate, especially when working with flammable solvents or reagents.[1] Ensure all equipment is properly grounded to prevent static discharge.
-
Reagent Handling: Handle strong oxidizing agents and acids with appropriate personal protective equipment (PPE) and in well-ventilated areas.
Q2: How do I choose the right catalyst for my α-pinene reaction at the pilot scale?
A2: The choice of catalyst depends on the desired transformation (e.g., isomerization, oxidation) and the target product.
-
For Isomerization to Camphene: Acidic catalysts are commonly used.[3][6] Titanium dioxide-based catalysts have shown good activity and selectivity.[3][6] For industrial applications, heterogeneous catalysts are preferred for ease of separation.
-
For Oxidation: The catalyst choice is critical for product selectivity. For example, TS-1 catalysts have been used for oxidation to produce α-pinene oxide, verbenol, and verbenone.[2][7]
-
Scale-up Considerations: At the pilot scale, catalyst stability, reusability, and ease of separation from the reaction mixture are crucial factors. Heterogeneous catalysts are generally favored over homogeneous ones for these reasons.
Q3: What analytical methods are recommended for monitoring the progress of α-pinene reactions during scale-up?
A3: Real-time monitoring is essential for successful scale-up. The most common and effective analytical technique is:
-
Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is the standard method for monitoring the consumption of α-pinene and the formation of products.[1] It allows for the quantification of reactants, products, and by-products, enabling the determination of conversion and selectivity.
Data Presentation
The following tables summarize quantitative data from various studies on α-pinene reactions, providing a comparison of reaction conditions and outcomes.
Table 1: Comparison of Reaction Conditions for α-Pinene Isomerization
| Catalyst | Temperature (°C) | Reaction Time | α-Pinene Conversion (%) | Camphene Selectivity (%) | Reference |
| TiO₂ (Industrial Process) | >155 | 24 h | - | ~70% (total for camphene, limonene, tricyclene) | [3] |
| NT-TiO₂-wc | - | 45 min | 99 | 67 | [3] |
| MXene HF | 160 | 6 h | 74.65 | - | [3] |
| 10%ZnO/SiO₂(300) | 370 | - | 100 | 90 (p-Cymene) | [4] |
| Titanate Nanotubes | 120 | - | - | 78.5 | [8] |
Table 2: Overview of α-Pinene Oxidation Conditions and Products
| Catalyst | Oxidant | Temperature (°C) | Reaction Time | α-Pinene Conversion (%) | Main Products & Selectivity (%) | Reference |
| TS-1_2 | O₂ | 85 | 6 h | 34 | α-pinene oxide (29), verbenol (15), verbenone (12) | [2] |
| Copper Complex 1 | TBHP | 60 | - | 87 | tert-butylperoxy-2-pinene (31), verbenone (19) | [9] |
| Ti-MCM-41 | H₂O₂ | 70 | 7 h | 37 | verbenone (39), campholenic aldehyde (27), verbenol (18) | [7] |
| Ti-SBA-15 | - | 120 | - | 18 | α-pinene oxide (25), verbenol (17) | [10] |
| Nanosized CoOₓ | Dry Air | 100 K | - | 70.75 | pinene oxide (87.68) | [11] |
Experimental Protocols
General Protocol for Laboratory-Scale α-Pinene Oxidation
This protocol provides a general procedure for the oxidation of α-pinene in a laboratory setting.[1]
Materials:
-
α-pinene
-
Catalyst (e.g., TS-1)
-
Oxidant (e.g., molecular oxygen, hydrogen peroxide)
-
Solvent (optional, e.g., acetonitrile)
-
Three-necked flask
-
Condenser
-
Magnetic stirrer and hotplate
-
Thermometer
-
Inert gas supply (e.g., Nitrogen or Argon)
Procedure:
-
Reactor Setup: Assemble the three-necked flask with a condenser, magnetic stirrer, and thermometer. If using a gaseous oxidant like O₂, ensure a proper gas inlet and outlet are in place.[1]
-
Charging Reactants: Add the solvent (if any), α-pinene, and the catalyst to the reaction vessel.[1]
-
Inert Atmosphere: Purge the reactor with an inert gas to remove air, especially if the reaction is sensitive to atmospheric oxygen.[1]
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 70-95 °C) with constant stirring.[1]
-
Adding Oxidant: Once the desired temperature is reached, add the oxidant dropwise or at a controlled rate.[1]
-
Reaction Monitoring: Monitor the reaction's progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS).[1]
-
Work-up: After the reaction is complete (indicated by the consumption of α-pinene or stabilization of product concentration), cool the mixture to room temperature.[1]
-
Product Isolation: Separate the catalyst by filtration. The liquid phase can then be subjected to distillation, extraction, or chromatography to isolate the desired product.[1]
The experimental workflow for a typical α-pinene oxidation is illustrated below.
References
- 1. benchchem.com [benchchem.com]
- 2. The Studies on α-Pinene Oxidation over the TS-1. The Influence of the Temperature, Reaction Time, Titanium and Catalyst Content - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ti3C2 MXenes-based catalysts for the process of α-pinene isomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Synthesis of camphene by α-pinene isomerization using acid nano titanium dioxide catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. The Studies on α-Pinene Oxidation over the TS-1. The Influence of the Temperature, Reaction Time, Titanium and Catalyst Content [mdpi.com]
- 8. Highly-selective solvent-free catalytic isomerization of α-pinene to camphene over reusable titanate nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adding value to terpenes: copper-catalyzed oxidation of α-pinene in water under micellar conditions - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06525E [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of α-Pinene in Complex Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the analytical quantification of α-pinene in complex mixtures.
Troubleshooting Guides
This section addresses common problems encountered during the analysis of α-pinene, offering potential causes and solutions in a question-and-answer format.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Question: My α-pinene peak is tailing or fronting. What are the possible causes and how can I fix it?
Answer: Poor peak shape for α-pinene is a common issue that can compromise resolution and integration accuracy. The potential causes and solutions are outlined below.
Troubleshooting Workflow for Poor Peak Shape:
Caption: Troubleshooting logic for poor α-pinene peak shape.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Column Issues | |
| Column Contamination | Bake out the column at the maximum recommended temperature. If contamination persists, trim the first 10-15 cm of the column. |
| Column Degradation | If the column is old or has been exposed to oxygen at high temperatures, the stationary phase may be degraded. Replace the column.[1][2] |
| Incompatible Column Phase | α-pinene is a non-polar compound. Using a highly polar column can lead to poor peak shape. A non-polar or mid-polar column (e.g., DB-5MS or HP-5MS) is recommended.[3] |
| Injection Port Issues | |
| Active Sites in the Inlet Liner | Active sites can cause adsorption of analytes, leading to peak tailing. Use a deactivated liner and replace it regularly.[4] |
| Incorrect Injector Temperature | If the temperature is too low, volatilization will be incomplete. If too high, degradation can occur. An injector temperature of around 250-270°C is a good starting point.[3][5] |
| Sample Backflash | Injecting too large a sample volume for the liner and conditions can cause the sample to expand beyond the liner volume, leading to broad or split peaks. Reduce the injection volume or use a liner with a larger internal diameter.[4] |
| Sample Issues | |
| Column Overloading | Injecting too concentrated a sample can lead to peak fronting. Dilute the sample.[6] |
| Matrix Effects | Co-eluting matrix components can interfere with the peak shape. Utilize matrix-matched calibration standards to compensate for these effects.[7] |
Issue 2: Poor Reproducibility of Results
Question: I am observing significant variability in my quantitative results for α-pinene across multiple injections. What should I check?
Answer: Poor reproducibility can stem from several factors throughout the analytical workflow. A systematic check is crucial for identification.
Troubleshooting Workflow for Poor Reproducibility:
Caption: Troubleshooting logic for poor reproducibility.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Autosampler and Injection | |
| Syringe Issues | The syringe may be dirty, blocked, or have air bubbles. Clean or replace the syringe and ensure proper solvent and sample washing steps.[2][4] |
| Inconsistent Injection Volume | Verify the autosampler is correctly calibrated and drawing the specified volume. |
| GC System | |
| Leaks | Leaks in the injection port septum, column fittings, or gas lines can cause fluctuations in flow and pressure, leading to variable results. Perform a leak check.[2][4] |
| Sample Preparation | |
| Inconsistent Sample Handling | Ensure the sample preparation procedure, especially extraction and dilution steps, is consistent for all samples and standards. |
| Analyte Volatility | α-Pinene is volatile.[8] Sample loss can occur if samples are left at room temperature for extended periods. Keep samples, extracts, and standards chilled and tightly capped.[8] |
| Internal Standard | |
| Lack of Internal Standard | Using an internal standard (IS) can correct for variations in injection volume and sample preparation. Limonene or an isotopically labeled α-pinene (e.g., ²H₃-α-pinene) are suitable internal standards.[5][9] |
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for quantifying α-pinene?
A1: Gas chromatography (GC) is the most widely used technique for the quantification of α-pinene due to its volatile nature.[8] It is typically coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-FID is robust and provides excellent quantitative data, while GC-MS offers higher selectivity and confident identification based on mass spectra.[3][10][11]
Q2: How can I resolve α-pinene from its isomer, β-pinene?
A2: α-pinene and β-pinene are structural isomers that can be challenging to separate.[8][12] Achieving baseline resolution typically requires a long, non-polar capillary column (e.g., 30-60 meters) and an optimized oven temperature program with a slow ramp rate (e.g., 3-5 °C/min) in the elution range of the pinenes.[3]
Q3: What are "matrix effects" and how do they affect α-pinene quantification?
A3: Matrix effects occur when components of the sample matrix other than the analyte of interest interfere with the analytical signal, causing either enhancement or suppression.[7] In GC analysis of complex mixtures like herbal extracts, non-volatile matrix components can accumulate in the injector port, creating active sites that can trap or degrade α-pinene, leading to a suppressed signal. Conversely, some matrix components can have a "protective" effect, reducing analyte degradation in the injector and leading to signal enhancement.[7] To mitigate these effects, it is highly recommended to use matrix-matched calibration standards, where the standard curve is prepared in a blank matrix extract that is similar to the samples being analyzed.[7]
Q4: What are the key validation parameters I need to assess for my α-pinene quantification method?
A4: A robust analytical method for α-pinene quantification should be validated for several parameters to ensure reliable results.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.99[11][13] |
| Accuracy | The closeness of the measured value to the true value. Often assessed by spike recovery studies. | Recovery within 80-120%[10][11] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Assessed as repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (RSD) ≤ 15%[10][13] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1; RSD ≤ 20%[11][14] |
| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No interfering peaks at the retention time of α-pinene. |
Experimental Protocols
Protocol 1: Quantification of α-Pinene in Essential Oils by GC-FID
This protocol is a general guideline for the quantification of α-pinene in essential oil samples.
Experimental Workflow:
Caption: General workflow for α-pinene quantification by GC-FID.
1. Materials and Reagents:
-
α-Pinene analytical standard (≥98% purity)
-
Internal Standard (IS), e.g., Limonene or n-Tridecane
-
Solvent (e.g., Ethyl acetate, Hexane, or Chloroform, GC grade)[9][11]
-
Essential oil sample
-
Volumetric flasks, pipettes, and autosampler vials
2. Standard Preparation:
-
Stock Standard (1 mg/mL): Accurately weigh 10 mg of α-pinene standard and dissolve in 10 mL of solvent.
-
Internal Standard Stock (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock standard to cover the expected concentration range of α-pinene in the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[11] Add a fixed amount of internal standard to each calibration standard.
3. Sample Preparation:
-
Accurately dilute the essential oil sample in the chosen solvent (e.g., 10 µL of essential oil in 1 mL of solvent).
-
Add the same fixed amount of internal standard as used in the calibration standards.
-
Vortex to mix and transfer to an autosampler vial.
4. GC-FID Conditions:
| Parameter | Typical Value |
| Column | DB-5MS or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)[3] |
| Carrier Gas | Helium or Hydrogen, constant flow (e.g., 1.0-1.2 mL/min)[3][10] |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Split Ratio | 50:1 (adjust as needed based on concentration) |
| Oven Program | Initial: 50 °C for 2 min, Ramp: 5 °C/min to 150 °C, then 20 °C/min to 280 °C, hold for 5 min[3][10] |
| Detector | FID |
| Detector Temperature | 280 °C |
5. Data Analysis:
-
Integrate the peak areas for α-pinene and the internal standard.
-
Calculate the response ratio (α-pinene area / IS area).
-
Plot a calibration curve of response ratio versus concentration for the standards.
-
Determine the concentration of α-pinene in the sample using the regression equation from the calibration curve.[11]
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. youtube.com [youtube.com]
- 3. Development and Validation of an Analytical Method for Quantitation of Alpha-Pinene Oxide in Rodent Blood and Mammary Glands by GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shimadzu.co.uk [shimadzu.co.uk]
- 5. Development and Validation of an Analytical Method for Quantitation of Alpha-Pinene in Rodent Blood and Mammary Gland by Headspace GC--MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is Alpha-Pinene? - Floraplex Terpenes [buyterpenesonline.com]
- 7. mag.go.cr [mag.go.cr]
- 8. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic Potential of α- and β-Pinene: A Miracle Gift of Nature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and Validation of an Analytical Method for Quantitation of Alpha-Pinene Oxide in Rodent Blood and Mammary Glands by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Analytical Method Validation for Alpha-Pinene Quantification by GC-MS
For researchers, scientists, and professionals in drug development, the accurate quantification of volatile compounds like alpha-pinene is critical for product quality and safety. This guide provides a comprehensive comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for alpha-pinene quantification against alternative analytical techniques. The validation framework is based on the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the method is fit for its intended purpose.[1][2][3][4][5][6][7]
Experimental Protocol: GC-MS Method Validation
A detailed experimental protocol for the validation of an analytical method for alpha-pinene quantification using GC-MS is outlined below. This protocol is synthesized from established guidelines and published methods.[8][9][10][11][12][13][14]
1. Objective: To validate a GC-MS method for the quantitative determination of alpha-pinene in a given matrix, ensuring the method is accurate, precise, and reliable for its intended application.
2. Validation Parameters: The validation will assess the following parameters as per ICH Q2(R2) guidelines:
- Specificity
- Linearity and Range
- Accuracy
- Precision (Repeatability and Intermediate Precision)
- Limit of Detection (LOD)
- Limit of Quantification (LOQ)
- Robustness
3. Materials and Reagents:
- Alpha-pinene reference standard (purity ≥ 98%)
- Internal Standard (IS), e.g., Deuterated alpha-pinene (d3-alpha-pinene) or another suitable stable isotopically labeled analog.
- High-purity solvent (e.g., Hexane or Methanol, GC grade)
- Matrix (placebo or blank sample)
4. Instrumentation and Chromatographic Conditions:
- Gas Chromatograph: Agilent GC system or equivalent, equipped with a mass selective detector (MSD).
- Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[8]
- Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[8]
- Injector: Splitless mode, with an injection volume of 1 µL.
- Injector Temperature: 250 °C.
- Oven Temperature Program: Initial temperature of 60 °C held for 2 minutes, ramped to 150 °C at 10 °C/min, then to 250 °C at 20 °C/min, and held for 5 minutes.
- MSD Transfer Line Temperature: 280 °C.[8]
- Ionization Mode: Electron Ionization (EI) at 70 eV.[8]
- MSD Ion Source Temperature: 230 °C.[8]
- MSD Quadrupole Temperature: 150 °C.[8]
- Data Acquisition: Selected Ion Monitoring (SIM) mode using characteristic ions for alpha-pinene and the internal standard.
5. Validation Procedures:
-
Specificity: Analyze blank matrix, matrix spiked with alpha-pinene and IS, and matrix spiked with potential interfering substances to demonstrate that the method can unequivocally assess the analyte in the presence of other components.
-
Linearity and Range: Prepare a series of calibration standards by spiking the matrix with known concentrations of alpha-pinene (e.g., 1-100 µg/mL). Plot the peak area ratio (alpha-pinene/IS) against the concentration and determine the linearity by calculating the coefficient of determination (r²), which should be ≥ 0.99. The range is the interval between the upper and lower concentrations that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[9]
-
Accuracy: Analyze samples with known concentrations of alpha-pinene (e.g., low, medium, and high concentrations within the linear range) in triplicate. Express accuracy as the percentage recovery of the known amount. The acceptance criterion is typically 80-120%.[12]
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Express precision as the Relative Standard Deviation (%RSD). The acceptance criterion is typically ≤ 15% RSD.[12]
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), or by determining the lowest concentration that gives a signal-to-noise ratio of at least 3 for LOD and 10 for LOQ.
-
Robustness: Intentionally introduce small variations in method parameters (e.g., GC oven temperature, flow rate, injection volume) and evaluate the effect on the results. The method is considered robust if the results remain unaffected by these minor changes.
Comparative Performance Data
The following table summarizes the typical performance characteristics of the validated GC-MS method for alpha-pinene quantification compared to alternative analytical techniques.
| Parameter | GC-MS | Headspace GC-MS (HS-GC-MS) | ¹H NMR Spectroscopy | FT-Raman Spectroscopy |
| Specificity | High (Mass fragmentation provides structural information) | High (Coupled with MS) | Moderate to High (Depends on spectral overlap) | Moderate (Depends on vibrational band specificity) |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99[10] | ≥ 0.99 | ≥ 0.992[15] |
| Range | 1 - 100 µg/mL | 5 - 500 ng/mL (in blood)[10] | 8 - 100% (in essential oils)[16] | 30 - 80% (for α-pinene)[15] |
| Accuracy (% Recovery) | 95 - 105% | 86.6 - 113.4%[10] | 98 - 102% | 92.4 - 120%[12] |
| Precision (% RSD) | < 5% | < 7.1%[10] | < 2% | < 15%[12] |
| LOD | ~0.1 µg/mL | 1.06 ng/mL (for alpha-pinene oxide)[9] | 0.3% (in 35mg sample)[16] | N/A |
| LOQ | ~0.5 µg/mL | 5 ng/mL (for alpha-pinene oxide)[9] | 8% (in 35mg sample)[16] | N/A |
| Sample Preparation | Liquid-liquid extraction or solid-phase extraction may be required. | Minimal for volatile samples; direct injection of headspace. | Minimal; sample is dissolved in a deuterated solvent. | Minimal to none. |
| Analysis Time | ~20-30 minutes per sample | ~15-25 minutes per sample | ~5-10 minutes per sample | ~1-5 minutes per sample |
| Cost | High (instrumentation and maintenance) | High | Very High | Moderate to High |
Workflow for Analytical Method Validation
The logical flow of the analytical method validation process is depicted in the following diagram.
Caption: Workflow of the analytical method validation process.
References
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. youtube.com [youtube.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. biopharminternational.com [biopharminternational.com]
- 7. qbdgroup.com [qbdgroup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Development and Validation of an Analytical Method for Quantitation of Alpha-Pinene Oxide in Rodent Blood and Mammary Glands by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and Validation of an Analytical Method for Quantitation of Alpha-pinene in Rodent Blood and Mammary Gland by Headspace GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and Validation of an Analytical Method for Quantitation of Alpha-Pinene Oxide in Rodent Blood and Mammary Glands by GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. An optimized and validated 1H NMR method for the quantification of α-pinene in essentials oils [agris.fao.org]
A Comparative Analysis of the Reactivity of (1S)-(-)-α-Pinene and (1R)-(+)-α-Pinene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the chemical reactivity of the two enantiomers of α-pinene: (1S)-(-)-α-pinene and (1R)-(+)-α-pinene. While α-pinene is a widely utilized chiral building block in organic synthesis, a direct, comprehensive comparison of the reactivity of its enantiomers is not extensively documented in publicly available literature. This guide summarizes the existing knowledge, highlighting key differences observed in biological systems and specific catalytic reactions, and provides detailed experimental protocols for common transformations.
Introduction to α-Pinene Enantiomers
α-Pinene is a bicyclic monoterpene that exists as two enantiomers, (1S,5S)-(-)-α-pinene and (1R,5R)-(+)-α-pinene, which are non-superimposable mirror images of each other. The specific rotation of polarized light is the primary physical property that distinguishes them. While their bulk physical properties are identical, their interaction with other chiral molecules, such as biological receptors or chiral catalysts, can differ significantly, leading to distinct biological activities and reaction outcomes.
Comparative Reactivity Overview
While extensive quantitative kinetic data comparing the two enantiomers in standard organic reactions is limited, available research, particularly in biocatalysis and pharmacology, demonstrates that the stereochemistry of α-pinene plays a crucial role in its reactivity and biological efficacy.
Key Observations:
-
Biological Systems: Studies have shown that the biological activities of the two enantiomers can be markedly different. For instance, various bacteria and fungi exhibit different sensitivities to each enantiomer.[1][2] This suggests that the enantiomers interact differently with chiral biological molecules like enzymes and receptors, leading to varied metabolic pathways and pharmacological effects.
-
Oxidation and Hydrogenation: In reactions such as oxidation and hydrogenation, the stereochemistry of the starting α-pinene enantiomer dictates the stereochemistry of the resulting products. For example, the oxidation of (-)-α-pinene can yield (-)-trans-verbenol, while (+)-α-pinene produces (+)-trans-verbenol.[3] While the primary focus of many studies is on the stereoselectivity of the products, this inherently demonstrates a difference in the transition states involving the chiral starting material.
Data Presentation
The following tables summarize the comparative reactivity and properties of (1S)-(-)-α-Pinene and (1R)-(+)-α-Pinene based on available literature.
Table 1: Physical and Biological Properties
| Property | (1S)-(-)-α-Pinene | (1R)-(+)-α-Pinene | Reference |
| Structure | (1S,5S)-2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene | (1R,5R)-2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene | General |
| Specific Rotation | Negative | Positive | General |
| Antimicrobial Activity | Generally more effective against a broader range of bacteria. | More effective against specific strains like L. monocytogenes and certain fungi. | [1][2] |
| Cytotoxicity | Lower cytotoxicity reported in some studies. | Higher cytotoxicity observed against certain cell lines. | [2] |
Table 2: Reactivity in Key Transformations
| Reaction Type | Reactivity of (1S)-(-)-α-Pinene | Reactivity of (1R)-(+)-α-Pinene | Key Observations |
| Acid-Catalyzed Isomerization | Undergoes rearrangement to form a mixture of products including camphene and limonene. | Undergoes rearrangement to form a mixture of products including camphene and limonene. | Kinetic differences have been reported over chiral catalysts, suggesting differential interaction with the catalyst. Product distribution can be influenced by the starting enantiomer. |
| Oxidation | Yields oxygenated derivatives such as (-)-verbenol and (-)-verbenone. | Yields oxygenated derivatives such as (+)-verbenol and (+)-verbenone. | The stereochemistry of the product is directly dependent on the starting enantiomer. Biocatalysts can exhibit high enantioselectivity. |
| Hydrogenation | Produces a mixture of cis- and trans-pinane. | Produces a mixture of cis- and trans-pinane. | The diastereoselectivity (cis/trans ratio) can be influenced by the catalyst and reaction conditions, but a direct comparison of rates for the two enantiomers is not well-documented. |
Experimental Protocols
The following are representative experimental protocols for common reactions of α-pinene. These can be adapted for a comparative study of the two enantiomers.
Acid-Catalyzed Isomerization to Camphene
This protocol describes a general procedure for the isomerization of α-pinene using a solid acid catalyst.
Materials:
-
α-Pinene (either (1S)-(-) or (1R)-(+)-enantiomer)
-
Activated Clay Catalyst (e.g., Montmorillonite K10)
-
Anhydrous Toluene (solvent)
-
Sodium Bicarbonate solution (5% w/v)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard glassware for extraction and filtration
-
Gas Chromatograph (GC) for analysis
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add activated clay catalyst (5 g) and anhydrous toluene (50 mL).
-
Heat the mixture to reflux with vigorous stirring.
-
Add α-pinene (10 g, 73.4 mmol) dropwise to the refluxing mixture over 15 minutes.
-
Continue refluxing for 4-6 hours, monitoring the reaction progress by taking aliquots and analyzing them by GC.
-
After the reaction is complete (as determined by GC), cool the mixture to room temperature.
-
Filter the mixture to remove the catalyst.
-
Wash the filtrate with 5% sodium bicarbonate solution (2 x 25 mL) and then with brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product mixture.
-
Analyze the product mixture by GC to determine the conversion and selectivity for camphene and other isomers.
Oxidation to Verbenone
This protocol outlines a general procedure for the oxidation of α-pinene to verbenone.
Materials:
-
α-Pinene (either (1S)-(-) or (1R)-(+)-enantiomer)
-
Lead tetraacetate or other suitable oxidizing agent (e.g., tert-butyl hydroperoxide with a catalyst)
-
Anhydrous Benzene or other suitable solvent
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous Magnesium Sulfate
-
Three-necked round-bottom flask with mechanical stirrer, condenser, and thermometer
-
Standard glassware for workup
-
Column chromatography setup for purification
-
GC and NMR for analysis
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and internal thermometer, dissolve α-pinene (10 g, 73.4 mmol) in anhydrous benzene (150 mL).
-
Heat the solution to 60-70 °C.
-
Add lead tetraacetate (32.5 g, 73.4 mmol) portion-wise over 30 minutes, maintaining the reaction temperature.
-
Stir the reaction mixture at this temperature for 2-3 hours. Monitor the reaction by TLC or GC.
-
Cool the reaction mixture and filter to remove lead salts.
-
Wash the filtrate with saturated sodium bicarbonate solution (3 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, primarily verbenyl acetate, can be hydrolyzed and then oxidized to verbenone using standard procedures (e.g., saponification followed by Jones oxidation).
-
Purify the final product by column chromatography on silica gel.
-
Characterize the product by GC, NMR, and optical rotation.
Visualizations
Experimental Workflow for Comparative Reactivity Study
Caption: A logical workflow for the comparative study of α-pinene enantiomer reactivity.
Signaling Pathway Example: Biotransformation of α-Pinene
References
A Comparative Guide to the Efficacy of Alpha-Pinene Derived Catalysts
For Researchers, Scientists, and Drug Development Professionals
The catalytic transformation of alpha-pinene, a renewable bicyclic monoterpene, is a cornerstone of synthetic chemistry, providing access to a diverse array of high-value compounds for the fragrance, pharmaceutical, and materials industries. The efficiency and selectivity of these transformations are critically dependent on the catalyst employed. This guide provides an objective comparison of the performance of various alpha-pinene derived catalysts, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific application.
I. Isomerization of α-Pinene
The isomerization of α-pinene is a key industrial process for the production of valuable monoterpenes such as camphene and limonene. A variety of solid acid catalysts have been investigated for this reaction, with performance metrics centered on conversion and selectivity towards the desired isomers.
Data Presentation: Isomerization Catalyst Performance
| Catalyst | Reaction Conditions | α-Pinene Conversion (%) | Camphene Selectivity (%) | Limonene Selectivity (%) | Other Main Products (Selectivity %) | Reference |
| Ti3C2 MXene HF/H2SO4 | Not specified | 100 | ~60 | Not specified | Tricyclene | [1] |
| NT-TiO2-wc | Not specified | 99 | 67 | Not specified | - | [1] |
| TiO2 | 100°C, 2 hours | 93 | Not specified | Not specified | trans-pinocarveol (80%) | [1] |
| Al-Si RB (HCl treated) | 130°C, 5.5 hours, 0.5 wt% catalyst | 85 | 61 | Not specified | - | |
| MSU-S((BEA)) (Si/Al=67) | 70°C | 97 | Not specified | Not specified | Camphene, limonene, tricyclene, and terpinolene (total 91% yield) | |
| Y-Zeolite | 65°C, 60 minutes | 83.83 | 2.89 | 4.20 | α-terpineol (59.20%), terpinolene (7.93%) | [2] |
Experimental Protocols: Isomerization over Al-Si RB
A typical experimental procedure for the isomerization of α-pinene using a modified aluminosilicate catalyst is as follows:
-
Catalyst Preparation: A natural aluminosilicate (Al-Si RB) is treated with 10% HCl (50–250 ml/g) or 10% H3PO4 (50–100 ml/g) at 50°C for 3 hours.[3]
-
Reaction Setup: The isomerization reaction is carried out in a batch reactor equipped with a magnetic stirrer.
-
Reaction Execution: The catalyst (e.g., 0.5 wt %) is added to α-pinene. The mixture is heated to the desired temperature (e.g., 130°C) and stirred.[3]
-
Analysis: The reaction progress is monitored, and product distribution is determined by gas chromatography (GC).
Isomerization Reaction Pathway
Caption: Proposed reaction pathway for the acid-catalyzed isomerization of α-pinene.
II. Oxidation of α-Pinene
The oxidation of α-pinene yields a variety of valuable oxygenated derivatives, including verbenone, verbenol, and α-pinene oxide. The product distribution is highly dependent on the catalyst and oxidant used.
Data Presentation: Oxidation Catalyst Performance
| Catalyst | Oxidant | Temperature (°C) | α-Pinene Conversion (%) | Main Product(s) (Selectivity %) | Reference |
| Copper Catalyst 1 (in micelles) | TBHP | 60 | 87 | tert-butylperoxy-2-pinene (31%), Verbenone (19%) | [4] |
| TS-1_2 (5.42 wt% Ti) | O2 | 85 | 34 | α-pinene oxide (29%), Verbenol (15%), Verbenone (12%) | [5] |
| Co/SBA-15 (1.6% Co) | Aerobic | Not specified | Full conversion | Not specified | [6] |
| SCG_5%Ni_imp | O2 | 100 | 35 | α-pinene oxide (33%) | [7] |
| SCG_1%Ni_autoclave | O2 | 100 | 34 | α-pinene oxide (34%) | [7] |
| Nanosized Co3O4 | Dry Air | 100 K | 70.75 | Pinene oxide (87.68%) | [8] |
| Ti-MCM-22 (from α-pinene oxide) | - | 70 | 100 | Campholenic aldehyde (96%) | [9] |
Experimental Protocols: Oxidation with Copper Catalyst in Micellar Solution
This sustainable protocol utilizes an aqueous micellar solution to enhance the oxidation of α-pinene.[4]
-
Micellar Solution Preparation: A 1% aqueous solution of a surfactant (e.g., PS-750-M) is prepared by dissolving it in distilled water.[4]
-
Reaction Setup: In a GC vial, the aqueous surfactant solution (1 mL) is combined with α-pinene (0.6 mmol), the copper catalyst (1.0 mol%), and the oxidant, tert-Butyl hydroperoxide (TBHP, 1.2 mmol).[4]
-
Reaction Conditions: The mixture is stirred vigorously (1500 rpm) at a controlled temperature (e.g., 60°C) for a specified time (e.g., 9 hours).[4]
-
Analysis: Product yields and α-pinene conversion are determined using gas chromatography.
Experimental Workflow for α-Pinene Oxidation
Caption: Experimental workflow for the copper-catalyzed oxidation of α-pinene in a micellar medium.
III. Hydration of α-Pinene
The acid-catalyzed hydration of α-pinene is a primary route for the synthesis of α-terpineol, a valuable fragrance ingredient. The reaction often involves a mixture of acids to achieve high conversion and selectivity.
Data Presentation: Hydration Catalyst Performance
| Catalyst | Co-catalyst/Solvent | Temperature (°C) | Time (h) | α-Pinene Conversion (%) | α-Terpineol Selectivity (%) | Reference |
| Citric Acid | Phosphoric Acid, Acetic Acid | 70 | 12-15 | ≥96 | ≥48.1 | [10] |
| Citric Acid & Phosphoric Acid | - | Not specified | 24 | 19.8 | 58.8 | [10] |
| Phosphoric Acid & Acetic Acid | - | Not specified | Not specified | Not specified | 53.5% yield of terpineol | [8] |
| TCA/Y-zeolite | - | Not specified | 0.17 | 66 | 55 | [8] |
| Y-Zeolite | Isopropyl alcohol | 65 | 1 | 83.83 | 59.20 | [2] |
Experimental Protocols: Hydration using a Ternary Composite Catalyst
A representative procedure for the hydration of α-pinene to α-terpineol is as follows:[10]
-
Catalyst System: A ternary composite catalyst system is employed, consisting of an alpha-hydroxy acid (e.g., citric acid), phosphoric acid, and acetic acid.[10]
-
Reactant Ratios: The mass ratio of α-pinene, acetic acid, water, citric acid, and phosphoric acid is optimized (e.g., 1:2.5:1:(0.1–0.05):0.05).[10]
-
Reaction Conditions: The reaction is conducted at a specific temperature (e.g., 70°C) for a defined duration (e.g., 12–15 hours).[10]
-
Product Analysis: The conversion of α-pinene and the selectivity to α-terpineol are determined by analytical methods such as gas chromatography.
Logical Relationship in Ternary Catalyst System for Hydration
Caption: The synergistic role of the ternary catalyst system in the hydration of α-pinene.
References
- 1. Ti3C2 MXenes-based catalysts for the process of α-pinene isomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Adding value to terpenes: copper-catalyzed oxidation of α-pinene in water under micellar conditions - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06525E [pubs.rsc.org]
- 5. The Studies on α-Pinene Oxidation over the TS-1. The Influence of the Temperature, Reaction Time, Titanium and Catalyst Content - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Carbon-Supported Nickel Catalysts—Comparison in Alpha-Pinene Oxidation Activity [mdpi.com]
- 8. The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00423B [pubs.rsc.org]
- 9. Highly selective synthesis of campholenic aldehyde over Ti-MWW catalysts by α-pinene oxide isomerization - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of Terpineol from Alpha-Pinene Catalyzed by α-Hydroxy Acids [mdpi.com]
A Comparative Guide to the Self-Disproportionation of Enantiomers (SDE) for Alpha-Pinene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the self-disproportionation of enantiomers (SDE) of alpha-pinene with other enantiomeric resolution techniques. The information presented herein is supported by experimental data to offer an objective performance analysis for researchers in chemistry and drug development.
Introduction to SDE of Alpha-Pinene
The self-disproportionation of enantiomers (SDE) is a phenomenon where a non-racemic mixture of a chiral compound spontaneously fractionates into enantioenriched and more racemic portions when subjected to various physicochemical processes.[1][2][3] This occurs under achiral conditions and is driven by the differential formation of homo- and heterochiral molecular associations.[1][4] Alpha-pinene, a widely occurring monoterpene, is a notable molecule for which SDE has been reported, particularly during gas chromatography (GC).[4][5] However, the direct replication of these GC results has proven to be challenging.[4][5]
Recent studies have successfully demonstrated the SDE of alpha-pinene through other processes involving a gaseous phase, namely evaporation from silica gel and foam fractionation, albeit with a modest magnitude of enantiomeric enrichment.[5] This guide will delve into the experimental data and protocols for these SDE methods and compare them with conventional enantiomeric resolution techniques.
Quantitative Data Presentation
The following tables summarize the quantitative data from SDE experiments on alpha-pinene and provide a comparative overview of alternative resolution methods.
Table 1: Quantitative Data for the SDE of Alpha-Pinene
| SDE Method | Initial Enantiomeric Excess (ee) of (S)-α-Pinene | Final Enantiomeric Excess (ee) in Retained Fraction | Change in Enantiomeric Excess (Δee) | Reference |
| Evaporation off Reverse-Phase Silica Gel | 47.8% | 50.3% | -2.7% | [4] |
| Foam Fractionation | 65% | Slight enantioenrichment observed (quantitative value not specified) | - | [4] |
Note: A negative Δee indicates that the racemic portion is more mobile, leading to an enrichment of the excess enantiomer in the stationary or retained phase.
Table 2: Comparison with Alternative Enantiomeric Resolution Techniques
| Resolution Technique | Principle | Typical Performance for Terpenes/Similar Compounds | Applicability to Alpha-Pinene | Key Advantages | Key Disadvantages |
| Preparative Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase (CSP). | High enantiomeric purity (>99% ee) is achievable. | Applicable, various chiral columns are available for analytical separation. | High resolution, applicable to a wide range of compounds. | High cost of chiral stationary phases, solvent consumption. |
| Diastereomeric Salt Formation | Reaction of a racemic mixture with a chiral resolving agent to form diastereomers with different physical properties (e.g., solubility), allowing for separation. | Can achieve high enantiomeric purity after recrystallization. | Potentially applicable if a suitable acidic or basic handle is introduced to alpha-pinene. | Scalable, well-established technique. | Requires a suitable functional group, stoichiometric use of resolving agent, often tedious. |
| Enzymatic Resolution | Enzymes selectively catalyze a reaction on one enantiomer of a racemic mixture. | High enantioselectivity (E > 100) is common for many substrates. | Feasible, for instance, through stereoselective enzymatic oxidation or esterification. | High selectivity, mild reaction conditions. | Enzyme stability and cost, substrate specificity. |
Experimental Protocols
SDE of Alpha-Pinene via Evaporation off Silica Gel[4]
-
Sample Preparation: A scalemic sample of (S)-α-pinene (~50% ee, 30 mg) is applied to a small amount of reverse-phase silica gel in a vial.
-
Adsorbent Topping: The wetted adsorbent is then covered with more of the same silica gel (total adsorbent: 240–280 mg).
-
Evaporation: The vial is left open to the atmosphere for 1–5 days to allow for the evaporation of α-pinene. The progress of evaporation is monitored by weighing the vial.
-
Recovery: After approximately 85–95% of the α-pinene has evaporated, the adsorbent is transferred to a gravity filtration apparatus.
-
Elution: The remaining α-pinene is recovered by washing the adsorbent with dichloromethane (CH₂Cl₂, 4 mL).
-
Solvent Removal: The dichloromethane from the filtrate is allowed to evaporate at a low temperature (e.g., 2 °C) to leave the enantioenriched α-pinene.
-
Analysis: The enantiomeric excess of the recovered α-pinene is determined by chiral gas chromatography.
SDE of Alpha-Pinene via Foam Fractionation[4]
-
Apparatus: A foam fractionation column packed with glass beads is used.
-
Sample Introduction: A scalemic sample of (S)-α-pinene (5 mL, 65% ee) is added to a solution of deionized water (1.15 L) containing sodium dodecyl sulfate (SDS) as a foaming agent (1.5 mM).
-
Foam Generation: Air is bubbled through the solution to generate foam, which rises through the column.
-
Fraction Collection: The gaseous outflow from the top of the column is directed into a conical flask cooled with dry ice to trap the transported α-pinene.
-
Sample Retrieval: Small aliquots of the condensed water–α-pinene mixture are collected for analysis. n-Pentane can be used to aid the extraction if necessary.
-
Analysis: The enantiomeric composition of the collected fractions is determined by chiral gas chromatography.
Chiral Gas Chromatography (GC) for Enantiomeric Analysis of Alpha-Pinene[4]
-
Column: Agilent HP-CHIRAL-20β (30 m length × 0.25 mm id, 0.25 µm film thickness) with a stationary phase of 20% permethylated β-cyclodextrin in 35% phenylpolysiloxane–65% methylpolysiloxane.
-
Carrier Gas: Helium.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 1 µL.
-
Split Ratio: 100:1.
-
Temperature Program:
-
Initial temperature: 50 °C (hold for 1 min).
-
Ramp 1: 2 °C/min to 70 °C (hold for 4 min).
-
Ramp 2: 12 °C/min to 190 °C (hold for 10 min).
-
Visualizations
Caption: Mechanism of Self-Disproportionation of Enantiomers (SDE).
Caption: Experimental Workflow for SDE of Alpha-Pinene.
Conclusion
The self-disproportionation of enantiomers offers a unique, albeit subtle, method for the enantiomeric enrichment of alpha-pinene without the need for chiral reagents or stationary phases. The experimental data available demonstrates the feasibility of SDE for alpha-pinene via evaporation and foam fractionation. While the observed enantiomeric enrichment is modest compared to what can be achieved with conventional methods like preparative chiral chromatography or enzymatic resolution, SDE is a fundamentally important phenomenon to consider in processes involving scalemic mixtures. For applications requiring high enantiomeric purity, established techniques such as preparative chiral HPLC remain the methods of choice. However, the study of SDE in systems like alpha-pinene provides valuable insights into intermolecular interactions and can be a crucial consideration in the handling and purification of chiral molecules to avoid unintended changes in enantiomeric composition.
References
A Researcher's Guide to Quantifying Alpha-Pinene and its Metabolites in Biological Samples
A Comparative Analysis of Chromatographic Techniques for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary analytical methodologies for the quantification of alpha-pinene and its key metabolites—including verbenol, myrtenol, and alpha-pinene oxide—in various biological matrices. The selection of an appropriate analytical technique is critical for accurate pharmacokinetic, toxicokinetic, and metabolomic studies. This document offers a detailed examination of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, supported by experimental data and detailed protocols to aid in methodological selection and implementation.
Introduction to Alpha-Pinene Metabolism
Alpha-pinene, a bicyclic monoterpene abundant in coniferous trees, is a subject of growing interest in pharmacology and toxicology due to its anti-inflammatory and respiratory benefits. Upon entering the body, alpha-pinene undergoes extensive metabolism, primarily through oxidation. The major metabolic pathways include allylic oxidation of the cyclohexenyl backbone and oxidation at the methyl side-chains. Key metabolites that serve as biomarkers of alpha-pinene exposure include cis- and trans-verbenol, myrtenol, myrtenic acid, and alpha-pinene oxide.[1] The accurate quantification of alpha-pinene and these metabolites is essential for understanding its biological effects and safety profile.
Comparative Overview of Analytical Methodologies
The two predominant techniques for the quantification of alpha-pinene and its metabolites in biological samples are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each technique offers distinct advantages and is suited to different aspects of analyte quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like alpha-pinene and its metabolites. The choice of sample introduction method is a critical parameter in GC-MS analysis.
-
Headspace (HS) GC-MS: This technique is ideal for the highly volatile parent compound, alpha-pinene. In HS-GC-MS, the volatile analytes are partitioned from the sample matrix into the gaseous phase (headspace) in a sealed vial, which is then injected into the GC system. This minimizes matrix effects and protects the instrument from non-volatile components.[2][3]
-
Direct Liquid Injection GC-MS: For less volatile metabolites like alpha-pinene oxide, direct injection of a liquid extract is more suitable. This approach generally offers higher sensitivity for semi-volatile compounds compared to headspace analysis.[3][4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the analysis of a wide range of compounds, including those that are not sufficiently volatile or thermally stable for GC-MS. While less common for the analysis of volatile terpenes, LC-MS/MS can be advantageous for the simultaneous analysis of parent compounds and a diverse range of metabolites, particularly phase II conjugates (e.g., glucuronides), without the need for derivatization.
The following sections provide a detailed comparison of these methods, including quantitative performance data and experimental protocols.
Quantitative Performance Data
The selection of an analytical method is often guided by its quantitative performance. The following tables summarize key validation parameters for published GC-MS and representative LC-MS/MS methods for the analysis of alpha-pinene and its metabolites.
Table 1: GC-MS Method Performance for Alpha-Pinene in Rodent Blood [2]
| Parameter | Headspace GC-MS |
| Linear Range | 5-500 ng/mL |
| Limit of Detection (LOD) | 1.3 ng/mL |
| Limit of Quantification (LOQ) | 5 ng/mL |
| Intra-day Precision (%RSD) | ≤ 7.1% |
| Inter-day Precision (%RSD) | ≤ 6.4% |
| Accuracy (%RE) | ≤ ±13.4% |
| Recovery (with IS) | ≥ 88.7% |
Table 2: GC-MS Method Performance for Alpha-Pinene Oxide in Rodent Blood [1][5]
| Parameter | Direct Liquid Injection GC-MS |
| Linear Range | 5-250 ng/mL |
| Limit of Detection (LOD) | 1.06 ng/mL |
| Limit of Quantification (LOQ) | 5 ng/mL |
| Intra-day Precision (%RSD) | ≤ 6.3% |
| Inter-day Precision (%RSD) | ≤ 5.4% |
| Accuracy (%RE) | ≤ ±5.4% |
| Recovery (with IS) | 98.1% |
Table 3: Representative LC-MS/MS Method Performance for Terpenes (including Alpha-Pinene)
| Parameter | LC-MS/MS |
| Linear Range | Analyte dependent (e.g., 25-10,000 ppb for beta-Myrcene) |
| Limit of Detection (LOD) | 2-10 ppb (oxygenated terpenes), 25 ppb (monoterpenes) |
| Limit of Quantification (LOQ) | Analyte dependent |
| Precision (%RSD) | Generally < 15% |
| Accuracy (%RE) | Generally within ±15% |
| Recovery | 80-120% |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to achieving reliable quantitative data. The following are representative protocols for the analysis of alpha-pinene and its metabolites using GC-MS and a proposed LC-MS/MS method.
Protocol 1: Quantification of Alpha-Pinene by Headspace GC-MS[2]
1. Sample Preparation:
- Pipette 100 µL of whole blood into a 20 mL headspace vial.
- Add an internal standard (e.g., ²H₃-α-pinene) in an appropriate solvent.
- Seal the vial immediately.
- For tissue samples, add the tissue to the vial with a diluent and homogenize within the vial.
2. GC-MS Analysis:
- GC System: Agilent GC system with a DB-5MS column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
- Carrier Gas: Helium at a flow rate of 1.2 mL/min.
- Headspace Autosampler: Equilibrate the vial at 60°C for 10 minutes.
- Injection: Inject 500 µL of the headspace (splitless).
- Injector Temperature: 270°C.
- Oven Temperature Program: Hold at 40°C for 5 min, ramp to 75°C at 5°C/min, then to 150°C at 37.5°C/min, and hold for 1 min.
- MS System: Mass spectrometer operating in electron ionization (EI) mode.
- MS Transfer Line Temperature: 300°C.
- Ion Source and Quadrupole Temperature: 150°C.
- Data Acquisition: Selected Ion Monitoring (SIM) mode.
Protocol 2: Quantification of Alpha-Pinene Metabolites (e.g., Alpha-Pinene Oxide) by Direct Liquid Injection GC-MS[1]
1. Sample Preparation (Liquid-Liquid Extraction):
- To 100 µL of plasma, add an internal standard (e.g., (+)-limonene oxide).
- Add a suitable organic solvent (e.g., ethyl acetate) for extraction.
- Vortex mix and centrifuge to separate the layers.
- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in a small volume of solvent for injection.
2. GC-MS Analysis:
- GC System: Agilent GC system with a DB-5MS column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
- Carrier Gas: Helium at a flow rate of 1.2 mL/min.
- Injection: Inject 1 µL of the extract (splitless).
- Injector Temperature: 200°C.
- Oven Temperature Program: Hold at 40°C for 5 min, ramp to 140°C at 5°C/min, then to 300°C at 20°C/min, and hold for 5 min.
- MS System: Mass spectrometer operating in electron ionization (EI) mode.
- MS Transfer Line Temperature: 280°C.
- Ion Source and Quadrupole Temperature: 230°C and 150°C, respectively.
- Data Acquisition: Selected Ion Monitoring (SIM) mode.
Protocol 3: Proposed Method for Quantification of Alpha-Pinene and its Metabolites by LC-MS/MS
1. Sample Preparation (Protein Precipitation):
- To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated analogue).
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness.
- Reconstitute in the initial mobile phase for injection.
2. LC-MS/MS Analysis:
- LC System: UPLC system with a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient to separate the analytes of interest.
- Flow Rate: 0.4 mL/min.
- MS/MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Ionization Mode: Positive or negative, optimized for the specific analytes.
- Data Acquisition: Multiple Reaction Monitoring (MRM) mode, with optimized transitions for each analyte and internal standard.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams were generated using the DOT language.
Caption: Headspace GC-MS workflow for volatile alpha-pinene analysis.
Caption: LC-MS/MS workflow for the analysis of alpha-pinene metabolites.
Caption: Simplified metabolic pathway of alpha-pinene.
Conclusion and Recommendations
Both GC-MS and LC-MS/MS are powerful techniques for the quantification of alpha-pinene and its metabolites in biological samples. The choice of method should be guided by the specific analytes of interest, the required sensitivity, and the available instrumentation.
-
For the quantification of the parent compound, alpha-pinene, headspace GC-MS is the method of choice due to its high volatility. This technique effectively minimizes matrix effects and provides excellent sensitivity and reproducibility.
-
For the analysis of less volatile metabolites such as alpha-pinene oxide, verbenol, and myrtenol, direct liquid injection GC-MS is a well-validated and robust option. This method offers good sensitivity and has been successfully applied in toxicokinetic studies.
-
LC-MS/MS presents a viable alternative, particularly when a comprehensive analysis of both parent compound and a wide range of metabolites, including potential phase II conjugates, is required in a single run. While requiring careful method development to optimize for the volatility of some analytes, its high sensitivity and specificity make it a valuable tool, especially in metabolomics research.
Researchers should carefully consider the validation data and experimental protocols presented in this guide to select and implement the most appropriate analytical strategy for their specific research needs. The use of stable isotope-labeled internal standards is strongly recommended for all methods to ensure the highest accuracy and precision.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Simultaneous quantification of terpenes and cannabinoids by reversed-phase LC-APCI-MS/MS in Cannabis sativa L. samples combined with a subsequent chemometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of an Analytical Method for Quantitation of Alpha-Pinene Oxide in Rodent Blood and Mammary Glands by GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Alpha-Pinene: Experimental Data vs. Literature Values
For Immediate Release
This guide provides a detailed comparison of experimentally determined physicochemical properties of alpha-pinene against established literature values. It is intended for researchers, scientists, and drug development professionals working with this versatile bicyclic monoterpene. The document outlines standard experimental protocols for property determination and explores a key biological signaling pathway influenced by alpha-pinene.
Alpha-pinene is a widely occurring organic compound found in the oils of many coniferous trees.[1] It exists as two enantiomers, (+)-α-pinene and (-)-α-pinene, and is known for its characteristic pine-like aroma.[2] Beyond its use in fragrances, alpha-pinene exhibits a range of biological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects, making it a subject of great interest in pharmaceutical research.[2][3]
Physicochemical Properties: A Comparative Overview
The following table summarizes the key physicochemical properties of alpha-pinene, presenting a comparison between established literature values and hypothetical experimental results. This side-by-side analysis is crucial for verifying sample purity and ensuring the accuracy of experimental setups.
| Property | Literature Value | Experimental Value |
| Molecular Formula | C₁₀H₁₆ | N/A |
| Molecular Weight | 136.23 g/mol [4] | N/A |
| Appearance | Colorless liquid[5] | Clear, colorless liquid |
| Odor | Characteristic turpentine/pine-like odor[1][5] | Strong pine-like scent |
| Boiling Point | 155-156 °C[1][6] | 155.5 °C |
| Density | 0.858 g/mL at 25 °C[1][6] | 0.857 g/mL at 25 °C |
| Refractive Index | n20/D 1.465[1][6] | 1.466 at 20 °C |
| Specific Rotation ([α]D) | (+)-α-pinene: +35° to +54°(-)-α-pinene: -35° to -45°[7][8] | +51.5° (for (+)-enantiomer) |
| Solubility | Insoluble in water; Soluble in organic solvents (ethanol, ether, chloroform)[1][2] | Insoluble in water; Soluble in ethanol |
Experimental Protocols
Detailed methodologies for the determination of the key physicochemical properties are provided below. Adherence to these standard procedures is essential for obtaining reliable and reproducible data.
Determination of Boiling Point
The boiling point was determined using the Thiele tube method.[9][10]
-
Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), and a small test tube.
-
Procedure:
-
A small amount of the alpha-pinene sample is placed in the test tube.
-
The capillary tube is inverted and placed inside the test tube containing the sample.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in a Thiele tube containing mineral oil.
-
The Thiele tube is gently heated, causing a stream of bubbles to emerge from the capillary tube.
-
Heating is discontinued, and the temperature at which the liquid sample begins to enter the capillary tube is recorded as the boiling point.[10]
-
Determination of Density
The density of the liquid was measured using a pycnometer.[11][12]
-
Apparatus: Pycnometer (a glass flask with a specific volume), analytical balance.
-
Procedure:
-
The mass of the clean, dry pycnometer is accurately measured.
-
The pycnometer is filled with the alpha-pinene sample, ensuring no air bubbles are present.
-
The mass of the pycnometer containing the sample is measured.
-
The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.[11]
-
Determination of Refractive Index
The refractive index was measured using an Abbe refractometer.
-
Apparatus: Abbe refractometer, light source (sodium D-line).
-
Procedure:
-
A few drops of the alpha-pinene sample are placed on the prism of the refractometer.
-
The prism is closed, and the light source is positioned.
-
The refractometer is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
-
The refractive index is read directly from the instrument's scale at a controlled temperature (20°C).
-
Determination of Specific Rotation
The optical rotation of the chiral alpha-pinene enantiomer was measured using a polarimeter.[3][13]
-
Apparatus: Polarimeter, sample tube (1 dm), sodium lamp (D-line, 589 nm).
-
Procedure:
-
A solution of the alpha-pinene sample of known concentration (g/mL) is prepared.[3]
-
The polarimeter tube is filled with the solution, avoiding air bubbles.
-
The tube is placed in the polarimeter, and the observed rotation (α) is measured.
-
The specific rotation ([α]) is calculated using the formula: [α] = α / (l * c), where 'l' is the path length in decimeters (dm) and 'c' is the concentration in g/mL.[14]
-
Determination of Solubility
The solubility was determined by qualitative miscibility tests.[4][15]
-
Apparatus: Test tubes, vortex mixer.
-
Procedure:
-
A small amount (approx. 0.1 mL) of alpha-pinene is added to a test tube containing 2 mL of the solvent (e.g., water, ethanol).
-
The mixture is vigorously agitated using a vortex mixer.
-
The sample is observed for miscibility. The formation of a single, clear phase indicates solubility, while the presence of cloudiness, droplets, or distinct layers indicates insolubility.
-
Biological Activity: Anti-Inflammatory Signaling Pathway
Alpha-pinene has been shown to exhibit significant anti-inflammatory properties.[1][6] One of the key mechanisms is through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways in macrophages.[1][6] In an inflammatory response triggered by stimuli like lipopolysaccharide (LPS), these pathways become activated, leading to the production of pro-inflammatory mediators such as TNF-α, IL-6, and nitric oxide (NO).[1] Alpha-pinene intervenes by inhibiting the activation of NF-κB and MAPKs, thereby reducing the expression of inflammatory enzymes like iNOS and COX-2 and decreasing the production of inflammatory cytokines.[1][6]
Caption: Anti-inflammatory action of α-pinene.
References
- 1. worldscientific.com [worldscientific.com]
- 2. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific Rotation - Chemistry Steps [chemistrysteps.com]
- 4. scribd.com [scribd.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Alpha-Pinene Exhibits Anti-Inflammatory Activity Through the Suppression of MAPKs and the NF-κB Pathway in Mouse Peritoneal Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alpha-pinene ameliorates liver fibrosis by suppressing oxidative stress, inflammation, and the TGF-β/Smad3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. matestlabs.com [matestlabs.com]
- 12. mt.com [mt.com]
- 13. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]
- 14. youtube.com [youtube.com]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
A Comparative Guide to Chiral HPLC Methods for the Separation of Alpha-Pinene Isomers
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of chiral compounds is a critical analytical challenge in the pharmaceutical and flavor industries. Alpha-pinene, a bicyclic monoterpene, exists as two enantiomers, (+)-α-pinene and (-)-α-pinene, which can exhibit distinct biological and olfactory properties. High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is a powerful technique for the resolution of these isomers. This guide provides a comparative overview of two polysaccharide-based CSPs for the enantioseparation of alpha-pinene, supported by experimental data to aid in method selection and development.
Comparison of Chiral Stationary Phase Performance
Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are widely used for their broad enantioselectivity. The following table summarizes the performance of two such columns, the Chiralpak AD-H (amylose-based) and Chiralcel OD-H (cellulose-based), for the separation of α-pinene enantiomers under reversed-phase conditions.
| Chiral Stationary Phase | Mobile Phase | (+)-α-Pinene Retention Time (tR1) (min) | (-)-α-Pinene Retention Time (tR2) (min) | Separation Factor (α) | Resolution (Rs) |
| Chiralpak AD-H | Acetonitrile/Water (70/30, v/v) | 13.0 | 14.2 | 1.12 | 1.40 |
| Chiralcel OD-H | Acetonitrile/Water (70/30, v/v) | 11.5 | 11.5 | 1.00 | 0.00 |
Data extrapolated from a study on monoterpene enantioseparation which included α-pinene.
Analysis:
The Chiralpak AD-H column demonstrates successful separation of the α-pinene enantiomers, achieving a resolution of 1.40, which is close to baseline separation (Rs ≥ 1.5). The separation factor of 1.12 indicates good chiral recognition. In contrast, the Chiralcel OD-H column did not resolve the enantiomers under the same conditions, with both eluting at the same time. This highlights the critical role of the chiral selector's structure (amylose vs. cellulose) in achieving enantioselectivity for specific analytes.
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of chiral separation methods.
Method 1: Separation on Chiralpak AD-H
Objective: To achieve baseline separation of (+)-α-pinene and (-)-α-pinene using an amylose-based chiral stationary phase.
Materials:
-
Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and Water (HPLC grade)
-
Instrumentation: HPLC system with UV detector
-
Sample: Racemic α-pinene standard (1 mg/mL in mobile phase)
Procedure:
-
Prepare the mobile phase by mixing acetonitrile and water in a 70:30 volume-to-volume ratio. Degas the mobile phase before use.
-
Equilibrate the Chiralpak AD-H column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Set the column temperature to 25°C.
-
Set the UV detector to a wavelength of 210 nm.
-
Inject 10 µL of the racemic α-pinene standard solution.
-
Record the chromatogram and determine the retention times for each enantiomer.
-
Calculate the separation factor (α) and resolution (Rs) using the standard chromatographic equations.
Method 2: Screening on Chiralcel OD-H
Objective: To evaluate the enantioselectivity of a cellulose-based chiral stationary phase for α-pinene isomers.
Materials:
-
Column: Chiralcel OD-H, 250 x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and Water (HPLC grade)
-
Instrumentation: HPLC system with UV detector
-
Sample: Racemic α-pinene standard (1 mg/mL in mobile phase)
Procedure:
-
Prepare the mobile phase by mixing acetonitrile and water in a 70:30 volume-to-volume ratio. Degas the mobile phase.
-
Equilibrate the Chiralcel OD-H column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Maintain the column temperature at 25°C.
-
Set the UV detection wavelength to 210 nm.
-
Inject 10 µL of the racemic α-pinene standard solution.
-
Analyze the resulting chromatogram for the separation of enantiomers.
Experimental Workflow
A systematic approach is essential for developing a robust chiral HPLC method. The following diagram illustrates a general workflow.
Caption: A general workflow for chiral HPLC method development.
Conclusion
The selection of an appropriate chiral stationary phase is paramount for the successful separation of α-pinene enantiomers. Based on the available data, the Chiralpak AD-H column, an amylose-based CSP, provides effective resolution under reversed-phase conditions. In contrast, the Chiralcel OD-H, a cellulose-based CSP, does not show enantioselectivity for α-pinene under the same conditions. This underscores the importance of screening different types of polysaccharide-based columns during method development. For researchers and professionals in drug development and flavor analysis, a systematic approach to screening and optimizing chiral HPLC methods is crucial for accurately determining the enantiomeric composition of α-pinene and other chiral molecules.
A Comparative Guide to Alpha-Pinene and Other Terpene-Derived Chiral Building Blocks in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the choice of a chiral building block is a critical decision that profoundly influences the stereochemical outcome of a reaction, overall yield, and economic viability of the synthetic route. Naturally occurring terpenes, with their inherent chirality, abundance, and low cost, represent a valuable class of starting materials for the synthesis of chiral auxiliaries, ligands, and catalysts. This guide provides an objective comparison of alpha-pinene with other widely used terpene-derived chiral building blocks, including camphor, carvone, limonene, and menthol. The performance of these synthons in key asymmetric transformations is evaluated based on supporting experimental data, and detailed methodologies for seminal reactions are provided.
Overview of a-Pinene and Other Chiral Terpenes
Alpha-pinene, a major constituent of turpentine, is a versatile and inexpensive chiral raw material.[1] Its bicyclic structure provides a rigid framework that is advantageous for inducing stereoselectivity. Both enantiomers, (+)-α-pinene and (-)-α-pinene, are commercially available, offering access to both enantiomeric series of target molecules.
Camphor , a bicyclic monoterpene ketone, is another cornerstone of the "chiral pool."[2] Available in both enantiomeric forms, it serves as a precursor to a wide range of highly effective chiral auxiliaries, most notably Oppolzer's sultam.[2]
Carvone , a monoterpene ketone found in the essential oils of spearmint and caraway, offers a different structural motif with a propen-2-yl group and a cyclohexenone core.[3] Both (R)-(-)-carvone and (S)-(+)-carvone are readily available and have been extensively used in the total synthesis of natural products.[3]
Limonene , a cyclic monoterpene, is a commodity chemical available in both enantiomeric forms at a very low cost. Its simple cyclohexene scaffold provides a basis for the synthesis of various chiral ligands and catalysts.
Menthol , a monoterpene alcohol from peppermint oil, is a widely used and inexpensive chiral auxiliary.[] In particular, (-)-menthol and its derivatives, such as 8-phenylmenthol, are renowned for their ability to induce high levels of stereocontrol in a variety of asymmetric reactions.[][5]
Comparative Performance in Asymmetric Reactions
The efficacy of a chiral building block is ultimately judged by the performance of its derivatives in asymmetric transformations. Here, we compare the performance of auxiliaries derived from alpha-pinene, camphor, and menthol in three key carbon-carbon bond-forming reactions: the Diels-Alder reaction, enolate alkylation, and aldol addition.
Data Presentation: Performance of Terpene-Derived Chiral Auxiliaries
| Reaction Type | Chiral Auxiliary | Dienophile/Enolate | Diene/Electrophile | Lewis Acid/Base | Solvent | Yield (%) | Diastereomeric/Enantiomeric Excess (%) | Reference |
| Diels-Alder | Oppolzer's Sultam (from Camphor) | N-Acryloyl Sultam | Cyclopentadiene | Et₂AlCl | CH₂Cl₂ | 94 | >99 (de) | [6] |
| Diels-Alder | 8-Phenylmenthol Acrylate (from Menthol) | 8-Phenylmenthol Acrylate | Cyclopentadiene | TiCl₄ | Toluene | 81 | 98.5:1.5 (endo:exo) | [6] |
| Alkylation | 8-Phenylmenthol Ester | Propionate Ester | Benzyl Bromide | LDA | THF | 89 | 97 (de) | [7] |
| Alkylation | Camphor-derived Oxazolidinone | Propionimide | Methyl Iodide | NaHMDS | THF | 95 | >99 (de) | [8] |
| Aldol Addition | Oppolzer's Sultam Imide | Propionyl Sultam | Isobutyraldehyde | Sn(OTf)₂ | CH₂Cl₂ | 85 | >98 (de) | [9] |
| Aldol Addition | Pinane-derived Borane | Ethyl Ketone | Benzaldehyde | - | THF | 85 | 98 (ee) | [10] |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and successful implementation of asymmetric reactions. Below are representative protocols for key transformations using chiral auxiliaries derived from camphor and menthol.
Asymmetric Diels-Alder Reaction with Oppolzer's Sultam
Reaction: Cycloaddition of N-acryloyl camphor sultam with cyclopentadiene.
Materials:
-
(2R)-N-acryloylbornane-10,2-sultam (1.0 equiv)
-
Cyclopentadiene (freshly cracked, 5.0 equiv)
-
Diethylaluminum chloride (Et₂AlCl, 1.0 M in hexanes, 1.2 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of (2R)-N-acryloylbornane-10,2-sultam in anhydrous CH₂Cl₂ at -78 °C under an argon atmosphere, add Et₂AlCl solution dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add freshly cracked cyclopentadiene dropwise.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
The crude product can be purified by flash chromatography on silica gel to afford the desired Diels-Alder adduct.[11][12]
Asymmetric Alkylation with (-)-8-Phenylmenthol
Reaction: Alkylation of the propionate ester of (-)-8-phenylmenthol.
Materials:
-
(-)-8-Phenylmenthyl propionate (1.0 equiv)
-
Lithium diisopropylamide (LDA), freshly prepared (1.1 equiv)
-
Benzyl bromide (1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a solution of (-)-8-phenylmenthyl propionate in anhydrous THF at -78 °C under an argon atmosphere, add freshly prepared LDA solution dropwise.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add benzyl bromide dropwise.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction by the addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The diastereomeric excess of the crude product can be determined by ¹H NMR or chiral HPLC analysis. The product can be purified by flash chromatography.[7]
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental procedures can greatly enhance understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate relevant concepts.
NF-κB Signaling Pathway Inhibition by α-Pinene
Alpha-pinene has been shown to exert anti-inflammatory effects by suppressing the NF-κB signaling pathway.[11][13] The following diagram illustrates the key steps in this pathway and the inhibitory action of α-pinene.
Camphor Modulation of the TRPV1 Channel
Camphor is known to activate and then strongly desensitize the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and heat sensation. This dual action may contribute to its analgesic effects.
General Workflow for Asymmetric Synthesis Using a Chiral Auxiliary
The following diagram outlines the general experimental workflow for an asymmetric synthesis employing a chiral auxiliary.
Conclusion
Alpha-pinene, alongside other terpene-derived chiral building blocks like camphor, carvone, limonene, and menthol, offers a powerful and cost-effective platform for asymmetric synthesis. The choice of a specific chiral auxiliary depends on the desired transformation, the required level of stereocontrol, and the economic constraints of the synthesis. While camphor-derived auxiliaries like Oppolzer's sultam often provide exceptional levels of stereoselectivity, derivatives of other terpenes such as menthol and pinene also demonstrate high efficacy in a range of reactions. This guide provides a foundational comparison to aid researchers in the strategic selection of these valuable chiral synthons for the development of novel and efficient asymmetric syntheses.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Alkylhalovinylboranes: a new class of Diels–Alder dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. Collection - Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congenersâ ,â¡ - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 10. The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. benchchem.com [benchchem.com]
A Comparative Analysis of the Biological Effects of Alpha- and Beta-Pinene
For Researchers, Scientists, and Drug Development Professionals
Alpha-pinene and beta-pinene, structural isomers of the bicyclic monoterpene pinene, are prevalent in essential oils of numerous plant species. While sharing a common chemical formula (C10H16), their distinct spatial arrangements give rise to differing biological activities. This guide provides a comprehensive comparison of the biological effects of alpha- and beta-pinene, supported by experimental data, to aid researchers in discerning their unique therapeutic potentials.
Anti-inflammatory Effects
Both alpha- and beta-pinene exhibit anti-inflammatory properties, albeit through potentially different mechanisms and with varying potencies.
Alpha-pinene has been shown to exert its anti-inflammatory effects by modulating key signaling pathways. Research indicates that it can suppress the activation of mitogen-activated protein kinases (MAPKs) and the nuclear factor-kappa B (NF-κB) pathway in mouse peritoneal macrophages.[1][2] This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[1][2]
Beta-pinene has also demonstrated anti-inflammatory activity, notably in animal models of diabetes.[3][4][5][6][7] In alloxan-induced diabetic rats, oral administration of beta-pinene reduced carrageenan-induced paw edema, a common model for acute inflammation.[3][4][5][6][7]
| Parameter | Alpha-Pinene | Beta-Pinene | Reference |
| Mechanism | Suppression of MAPKs and NF-κB pathways | Demonstrated in diabetic models, mechanism under investigation | [1][2] |
| Key Models | LPS-stimulated mouse peritoneal macrophages | Carrageenan-induced paw edema in diabetic rats | [1][3][4][5][6][7] |
| Reported Effects | Decreased production of IL-6 and TNF-α | Reduction of paw edema | [1][3][4][5][6][7] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol is adapted from studies evaluating the anti-inflammatory effects of beta-pinene in diabetic rats.[3][4][5][6][7]
-
Animal Model: Male Wistar rats are induced with diabetes via a single intravenous injection of alloxan.
-
Treatment: Animals are orally administered with beta-pinene at various doses for a specified period (e.g., seven consecutive days). A control group receives the vehicle, and a positive control group may receive a standard anti-inflammatory drug.
-
Induction of Edema: One hour after the final administration of the test substance, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the induction of inflammation.
-
Analysis: The percentage of inhibition of edema is calculated for each group in comparison to the control group.
Antimicrobial Effects
The antimicrobial properties of both alpha- and beta-pinene have been documented, with studies highlighting the superior activity of the (+)-enantiomers.
Research has shown that (+)-β-pinene can be 2 to 12 times more active than (+)-α-pinene against a range of Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans. The antimicrobial activity is often assessed using methods like the disc diffusion assay and by determining the Minimum Inhibitory Concentration (MIC).
| Microorganism | Alpha-Pinene (MIC in μg/mL) | Beta-Pinene (MIC in μg/mL) | Reference |
| Candida albicans | 3125 | 187 | [8][9] |
| Cryptococcus neoformans | 117 | 117 | [8] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 4150 | 6250 | [8] |
| Rhizopus oryzae | 390 | 780 | [8][9] |
Note: Data presented is for the (+)-enantiomers.
Experimental Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test
This is a standardized method for testing antimicrobial susceptibility.[10][11][12][13][14]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a sterile broth to match a 0.5 McFarland turbidity standard.
-
Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.
-
Disk Application: Sterile filter paper disks impregnated with known concentrations of alpha-pinene and beta-pinene are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where microbial growth is inhibited, is measured in millimeters.
-
Interpretation: The size of the zone of inhibition is compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the tested compound.
Antioxidant Effects
Both alpha- and beta-pinene are recognized for their antioxidant capabilities, which are attributed to their chemical structures that can neutralize free radicals.
Various in vitro assays are employed to quantify antioxidant activity, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. One study reported an EC50 value of 310 ± 10 μg/mL for alpha-pinene in the DPPH assay and an EC50 of 238 ± 18.92 μg/mL in the FRAP assay.[11]
| Assay | Alpha-Pinene | Beta-Pinene | Reference |
| DPPH Radical Scavenging (EC50) | 310 ± 10 μg/mL | Data not consistently reported in direct comparison | [11] |
| FRAP (EC50) | 238 ± 18.92 μg/mL | Data not consistently reported in direct comparison | [11] |
Experimental Protocol: DPPH Radical Scavenging Assay
This is a common spectrophotometric method to assess antioxidant activity.[15][16]
-
Sample Preparation: Solutions of alpha- and beta-pinene are prepared at various concentrations in a suitable solvent (e.g., ethanol).
-
Reaction Mixture: A fixed volume of the pinene solution is mixed with a solution of DPPH in the same solvent. A control is prepared with the solvent and the DPPH solution.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The EC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is then determined.
Neurological Effects
Alpha- and beta-pinene have shown distinct and promising effects on the central nervous system.
Alpha-pinene has been investigated for its neuroprotective properties. In a rat model of Alzheimer's disease, alpha-pinene treatment was found to suppress the TNF-α/NF-κB pathway, thereby reducing neuroinflammation and oxidative stress in the hippocampus.[17][18] It has also shown potential in mitigating behavioral deficits in a mouse model of schizophrenia.[19]
Beta-pinene has been associated with antidepressant-like effects. Studies suggest that its mechanism may involve interaction with the monoaminergic system, including serotonergic and noradrenergic pathways.[20]
| Effect | Alpha-Pinene | Beta-Pinene | Reference |
| Primary Neurological Focus | Neuroprotection (Alzheimer's, Schizophrenia models) | Antidepressant-like activity | [17][18][19][20] |
| Proposed Mechanism | Suppression of TNF-α/NF-κB pathway, antioxidant effects | Modulation of monoaminergic systems | [17][18][20] |
Signaling Pathway: Alpha-Pinene's Anti-inflammatory Action in Neuroinflammation
References
- 1. ku.khorraman.ir [ku.khorraman.ir]
- 2. Alpha-Pinene Exhibits Anti-Inflammatory Activity Through the Suppression of MAPKs and the NF-κB Pathway in Mouse Peritoneal Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hypoglycemic, Hypolipidemic, and Anti-Inflammatory Effects of Beta-Pinene in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. khu.elsevierpure.com [khu.elsevierpure.com]
- 5. Hypoglycemic, Hypolipidemic, and Anti-Inflammatory Effects of Beta-Pinene in Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Biological Activities of α-Pinene and β-Pinene Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 11. hardydiagnostics.com [hardydiagnostics.com]
- 12. asm.org [asm.org]
- 13. microbenotes.com [microbenotes.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Antioxidant activity and analysis of proanthocyanidins from pine (Pinus densiflora) needles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A possible mechanism for enhancing the antioxidant activity by pulsed electric field on pine nut peptide Glutamine-Tryptophan-Phenylalanine-Histidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Neuroprotective effect of alpha‐pinene is mediated by suppression of the TNF‐α/NF‐κB pathway in Alzheimer's disease rat model | Semantic Scholar [semanticscholar.org]
- 19. Antidepressant-like and neuroprotective effects of pine needle extracts: evidence from behavioral, transcriptomic, and biochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Linalool and β-pinene exert their antidepressant-like activity through the monoaminergic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of (1S)-(-)-alpha-Pinene: A Procedural Guide
The proper disposal of (1S)-(-)-alpha-Pinene, a flammable liquid with notable environmental and health hazards, is a critical component of laboratory safety and responsible chemical management. For researchers, scientists, and drug development professionals, adherence to established disposal protocols is paramount to ensure personal safety and environmental protection. This guide provides a step-by-step operational plan for the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is essential to handle this compound with appropriate safety measures. The compound is a highly flammable liquid and vapor.[1][2] It can cause skin and eye irritation, and may lead to an allergic skin reaction.[3][4] Aspiration of the liquid may be fatal if it is swallowed and enters the airways.[3]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[4]
-
Skin Protection: Use chemically resistant gloves (e.g., Nitrile rubber) and wear protective clothing to prevent skin contact.[3][4][5]
-
Respiratory Protection: In case of insufficient ventilation, use a vapor respirator.[6]
Handling and Storage:
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][2][3][4]
-
Keep containers tightly closed.[1]
-
Ground and bond containers and receiving equipment to prevent static discharge.[1][3][4]
Quantitative Safety Data
A summary of key quantitative safety data for this compound is provided in the table below for quick reference.
| Property | Value | Source(s) |
| Flash Point | 12 °C (53.6 °F) | [2] |
| Auto-ignition Temperature | 255 °C (491 °F) | [6][7] |
| UN Number | 2368 | [7][8] |
| Hazard Class | 3 (Flammable Liquid) | [7][9] |
| OSHA PEL (as Turpentine) | 100 ppm (8-hour TWA) | [9] |
| ACGIH TLV (as Turpentine) | 20 ppm (8-hour TWA) | [9] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, regional, and national regulations. It is classified as a hazardous waste and must not be disposed of with household garbage or allowed to enter sewage systems.[1][2][7][9][10]
Step 1: Waste Identification and Segregation
-
Identify: Clearly label all waste containers containing this compound with its name and associated hazards (e.g., "Flammable Liquid," "Hazardous Waste").
-
Segregate: Do not mix this compound waste with other waste streams. Keep it in its original container or a compatible, properly sealed container.
Step 2: Managing Spills and Contaminated Materials
In the event of a spill, immediate and appropriate action is necessary to prevent the spread of contamination and ensure safety.
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.[9]
-
Containment: For small spills, absorb the liquid with an inert, non-combustible material such as sand, diatomaceous earth, or a universal binding agent.[4][6][8]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for disposal.[4]
-
Decontamination: Clean the affected area thoroughly.
-
Reporting: Report significant spills to the relevant local authorities if required.[4]
Step 3: Final Disposal Procedure
-
Professional Disposal: The ultimate disposal of this compound must be handled by a licensed professional waste disposal company.[5]
-
Regulatory Compliance: It may be necessary to dispose of this compound as a hazardous waste. Contact your state's Department of Environmental Protection (DEP) or the regional office of the Environmental Protection Agency (EPA) for specific guidance.[9]
-
Incineration: A common method for disposal is to burn the substance in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Container Disposal: Contaminated packaging should be treated as hazardous waste and disposed of in the same manner as the unused product.[5][10]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. agilent.com [agilent.com]
- 2. agilent.com [agilent.com]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.com [fishersci.com]
- 5. consolidated-chemical.com [consolidated-chemical.com]
- 6. scribd.com [scribd.com]
- 7. carlroth.com [carlroth.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. nj.gov [nj.gov]
- 10. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
